molecular formula C43H69NO12 B7888174 Ascomycin CAS No. 135635-46-0

Ascomycin

Cat. No.: B7888174
CAS No.: 135635-46-0
M. Wt: 792.0 g/mol
InChI Key: ZDQSOHOQTUFQEM-NURRSENYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascomycin is a macrolide that is produced by the fermentation of Streptomyces hygroscopicus and exhibits strong immunosuppressant properties. It has a role as an immunosuppressive agent, an antifungal agent and a bacterial metabolite. It is a macrolide, an ether, a lactol and a secondary alcohol.
This compound has been reported in Streptomyces ascomycinicus, Streptomyces hygroscopicus, and Streptomyces clavuligerus with data available.
from Streptomyces hygroscopicus;  structure given in first source

Properties

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQSOHOQTUFQEM-NURRSENYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894126
Record name Immunomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104987-12-4
Record name Ascomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104987-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Immunomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Immunomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASCOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUF4U5NSJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Ascomycin from Streptomyces hygroscopicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin, also known as FK520, is a 23-membered macrolide with potent immunosuppressive properties, first isolated from the fermentation broth of Streptomyces hygroscopicus.[1][2] Structurally similar to tacrolimus (FK506), this compound has garnered significant attention for its therapeutic potential in treating autoimmune disorders and preventing organ transplant rejection.[3][4] This technical guide provides an in-depth overview of the discovery of this compound, focusing on its production from Streptomyces hygroscopicus, detailing experimental protocols for its isolation and analysis, and illustrating the key biological pathways involved in its biosynthesis and mechanism of action. Quantitative data from various studies are summarized to provide a comparative analysis of production yields under different conditions.

Introduction

The discovery of this compound originated from screening programs aimed at identifying novel antifungal agents.[4] It was isolated from Streptomyces hygroscopicus var. ascomyceticus and was later found to possess significant immunosuppressive activity.[5][6] This activity stems from its ability to inhibit calcineurin, a key enzyme in the T-cell activation pathway, after forming a complex with the immunophilin FKBP12.[3][7] This mechanism is shared with tacrolimus, making this compound a valuable compound for immunological research and drug development.[8] Pimecrolimus, a derivative of this compound, is a clinically approved treatment for atopic dermatitis.[4][5]

Production of this compound from Streptomyces hygroscopicus

The production of this compound is primarily achieved through submerged fermentation of various strains of Streptomyces hygroscopicus.[4][9] Over the years, significant efforts have been made to enhance the yield of this compound through strain improvement, media optimization, and process control.

Strain Improvement

The original producing strain, Streptomyces hygroscopicus ATCC 14891, has been subjected to various mutagenesis techniques to develop high-yielding mutants.[5] One effective method has been the use of atmospheric and room temperature plasma (ARTP) mutagenesis, which has resulted in strains with significantly increased this compound production.[5]

Fermentation Media and Conditions

The composition of the fermentation medium plays a critical role in the final yield of this compound. Key components include carbon sources, nitrogen sources, and trace elements. Optimization of these components has led to substantial improvements in production.

Table 1: Comparison of this compound Production under Different Fermentation Conditions

StrainFermentation MethodKey Media ComponentsOptimized ParametersThis compound Yield (mg/L)Reference
S. hygroscopicus ATCC 14891Shake FlaskSoluble starch, peanut meal, soybean oil-~373.8[5]
S. hygroscopicus SFK-36 (mutant)Shake FlaskSoluble starch (81.0 g/L), peanut meal (57.4 g/L), soybean oil (15.8 g/L)pH 6.5, 28°C, 44-48h seed age1466.3[5][10]
S. hygroscopicus SFK-36 (mutant)5 L FermenterOptimized mediumControlled pH and dissolved oxygen1476.9[5][11]
S. hygroscopicus var. ascomyceticus FS35Shake FlaskStarch (22 g/L), dextrin (52 g/L)Co-overexpression of phaC and fkbU626.30[12]
S. hygroscopicus var. ascomyceticus ATCC 14891Shake FlaskAddition of 0.8% n-butanol at 27h-569.4[13][14]
S. hygroscopicus var. ascomyceticus FS35Shake FlaskAddition of resin HP20-460[15]
S. hygroscopicus var. ascomyceticus SA68 (mutant)Shake FlaskAddition of 3 g/L shikimic acid at 24h-450[6][16]

Experimental Protocols

Strain Mutagenesis using Atmospheric and Room Temperature Plasma (ARTP)

This protocol describes a method for generating high-yielding mutants of S. hygroscopicus.[5]

  • Spore Suspension Preparation: Harvest spores from a fresh slant medium of S. hygroscopicus ATCC 14891. Prepare a spore suspension of approximately 107 spores/mL.[5]

  • ARTP Treatment: Place 10 µL of the spore suspension onto a sterile stainless-steel plate. Irradiate the sample using an ARTP Mutagenesis Breeding Machine with the following parameters:

    • Radiofrequency power input: 100 W

    • Gas flow of pure helium: 10 L/min

    • Distance between plasma torch nozzle and sample plate: 2 mm

    • Treatment duration: Varied (e.g., 0, 30, 60, 90, 120, 150 seconds) to determine optimal exposure.[5]

  • Mutant Screening: Inoculate the treated spores into fermentation medium in shaking flasks. After a suitable incubation period, analyze the this compound yield from each mutant to identify high-producing strains.[5]

Fermentation of S. hygroscopicus for this compound Production

This protocol outlines the general procedure for submerged fermentation.[5]

  • Seed Culture Preparation: Inoculate spores of S. hygroscopicus into a seed medium (e.g., corn steep liquor, glucose, cottonseed meal, KH2PO4) in a flask. Incubate at 28°C and 200 rpm.[5]

  • Production Culture: Transfer a 10% (v/v) seed culture into a production fermentation medium in a larger flask or a fermenter. The production medium composition is critical and should be optimized (see Table 1).[5]

  • Incubation: Incubate the production culture at 28°C with agitation (e.g., 200 rpm) for a specified duration (e.g., up to 192 hours).[4][5] Monitor parameters such as pH and dissolved oxygen in a fermenter.

Extraction and Quantification of this compound

This protocol describes the extraction of this compound from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).[5]

  • Extraction: Dilute the fermentation broth with four volumes of acetone. Subject the mixture to ultrasonication (e.g., 50 Hz for 20 min) to lyse the cells, as this compound is an intracellular metabolite.[4][5] Centrifuge the mixture to pellet cell debris.

  • Sample Preparation: Filter the supernatant through a 0.22 µm filter.[5]

  • HPLC Analysis: Analyze the filtered supernatant by HPLC. A typical setup includes:

    • Column: C18 column (e.g., Hypersil BDS C18, 5 µm, 4.6 × 150 mm)

    • Mobile Phase: Acetonitrile and deionized water (e.g., 65:35, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 55°C[5]

  • Quantification: Use a standard curve prepared with a known concentration of this compound standard to quantify the yield in the samples.[5]

Biosynthesis and Mechanism of Action

This compound (FK520) Biosynthesis Pathway

This compound is a polyketide synthesized by a type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[17] The biosynthesis starts with a chorismate-derived starter unit, (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC).[7][18] The enzyme FkbO, a chorismatase, catalyzes the first committed step in the formation of this starter unit.[7][19] The polyketide chain is then assembled from malonyl-CoA and methylmalonyl-CoA extender units.[6]

Ascomycin_Biosynthesis Chorismate Chorismate DCDC (4R,5R)-4,5-dihydroxycyclohexa- 1,5-dienecarboxylic acid Chorismate->DCDC FkbO DHCHC (4R,5R)-4,5-dihydroxycyclohex- 1-enecarboxylic acid (Starter Unit) DCDC->DHCHC PKS_Loading PKS Loading Module DHCHC->PKS_Loading Polyketide_Chain Growing Polyketide Chain PKS_Loading->Polyketide_Chain NRPS_Module NRPS Module (fkbP) Polyketide_Chain->NRPS_Module Malonyl_CoA Malonyl-CoA (Extender Unit) PKS_Modules PKS Modules (fkbA, fkbB, fkbC) Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->PKS_Modules PKS_Modules->Polyketide_Chain Prethis compound Prethis compound NRPS_Module->Prethis compound Cyclization Pipecolic_Acid Pipecolic Acid Pipecolic_Acid->NRPS_Module This compound This compound (FK520) Prethis compound->this compound Post-PKS Modifications Post_PKS_Modifications Post-PKS Tailoring fkbO FkbO (Chorismatase) Ascomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (FK520) Ascomycin_FKBP12 This compound-FKBP12 Complex This compound->Ascomycin_FKBP12 FKBP12 FKBP12 FKBP12->Ascomycin_FKBP12 Calcineurin Calcineurin Ascomycin_FKBP12->Calcineurin Inhibition NFAT_P NF-AT-P (Phosphorylated) Calcineurin->NFAT_P NFAT NF-AT (Dephosphorylated) NFAT_P->NFAT Dephosphorylation NFAT_nucleus NF-AT NFAT->NFAT_nucleus Translocation IL2_Gene IL-2 Gene NFAT_nucleus->IL2_Gene Activation IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription T_Cell_Proliferation T-Cell Proliferation & Activation IL2_mRNA->T_Cell_Proliferation Translation & Secretion

References

Ascomycin (FK520) chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, also known as FK520, is a macrolide antibiotic produced by the fermentation of the soil bacterium Streptomyces hygroscopicus.[1][2] It is a close structural analog of tacrolimus (FK506), differing by the substitution of an ethyl group for an allyl group at position C21.[2] this compound exhibits potent immunosuppressive, antifungal, and neuroregenerative properties, making it a molecule of significant interest in drug development.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, complete with experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Properties

This compound is a 23-membered macrolide lactone.[4] Its complex structure is a result of a sophisticated biosynthetic pathway in Streptomyces hygroscopicus.[5] The key physicochemical and biological properties of this compound are summarized in the tables below.

Physicochemical Properties of this compound (FK520)
PropertyValueReference(s)
Molecular Formula C43H69NO12[5]
Molecular Weight 792.01 g/mol [3]
CAS Number 104987-12-4[3]
Appearance White to off-white powder[2]
Solubility Soluble in DMSO (≥ 39 mg/mL), ethanol (≥ 39.6 mg/mL with warming), and methanol (10 mg/mL).[1][3][6]
Storage Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months.[7]
Biological Activity of this compound (FK520)
ActivityIC50 ValueTarget/AssayReference(s)
Immunosuppression 0.55 nMMouse Mixed Lymphocyte Reaction (MLR)[3]
Calcineurin Inhibition 49 nMCalcineurin phosphatase activity assay[1][8]
Antifungal Activity Varies by species-
Antimalarial Activity Varies by parasite strain-

Mechanism of Action: Inhibition of Calcineurin Signaling

This compound exerts its immunosuppressive effects primarily through the inhibition of the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin (also known as protein phosphatase 2B).[3][9] The mechanism involves the formation of a high-affinity complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[4] This this compound-FKBP12 complex then binds to calcineurin, sterically blocking its active site and preventing it from dephosphorylating its substrates.[10]

A key substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT).[4] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, allowing its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, including interleukin-2 (IL-2), which is crucial for T-cell proliferation and the propagation of the immune response. By inhibiting calcineurin, this compound prevents NFAT dephosphorylation and nuclear translocation, thereby suppressing cytokine gene expression and T-cell activation.[4]

This compound's mechanism of action in T-lymphocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Streptomyces hygroscopicus Fermentation Broth

This protocol describes a general procedure for the extraction and purification of this compound from a fermentation culture.

Materials:

  • Streptomyces hygroscopicus fermentation broth

  • Ethyl acetate

  • Methanol

  • n-Hexane

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: a. Centrifuge the fermentation broth to separate the mycelia from the supernatant. b. Extract the mycelia and the supernatant separately with an equal volume of ethyl acetate. This can be repeated 2-3 times for complete extraction. c. Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[11]

  • Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate). b. Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane. c. Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane. d. Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. e. Pool the fractions containing pure this compound and concentrate using a rotary evaporator.

  • Crystallization: a. Dissolve the purified this compound from the previous step in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate). b. Slowly add a solvent in which this compound is poorly soluble (e.g., n-hexane or water) until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then at 4°C to facilitate crystallization. d. Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

  • Purity Analysis: a. Assess the purity of the final product using HPLC. A typical mobile phase consists of a mixture of acetonitrile and water, with UV detection at approximately 210 nm.[9]

Purification_Workflow start Fermentation Broth extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 chromatography Silica Gel Column Chromatography concentration1->chromatography fraction_collection Fraction Collection & Analysis (TLC/HPLC) chromatography->fraction_collection concentration2 Concentration of Pure Fractions fraction_collection->concentration2 crystallization Crystallization concentration2->crystallization filtration Filtration & Drying crystallization->filtration end Pure this compound filtration->end

General workflow for this compound purification.
In Vitro Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Mitomycin C or irradiation source

  • This compound (FK520) stock solution in DMSO

  • 96-well round-bottom culture plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • Scintillation counter or plate reader

Procedure:

  • Cell Preparation: a. Isolate PBMCs from the blood of two unrelated donors using Ficoll-Paque density gradient centrifugation. b. Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells. c. Inactivate the stimulator cells to prevent their proliferation by treating them with mitomycin C (50 µg/mL) for 30 minutes at 37°C or by irradiation (e.g., 30 Gy). Wash the cells three times with RPMI-1640 medium to remove any residual mitomycin C.

  • Assay Setup: a. In a 96-well plate, add 1 x 10⁵ responder cells per well. b. Add 1 x 10⁵ inactivated stimulator cells to the wells containing responder cells. c. Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no drug). d. Bring the final volume in each well to 200 µL with culture medium.

  • Incubation and Proliferation Measurement: a. Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂. b. On day 5, pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18-24 hours. c. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. d. Alternatively, use a non-radioactive proliferation assay according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of calcineurin.

Materials:

  • Purified recombinant calcineurin

  • Recombinant FKBP12

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂, 0.1 mg/mL BSA)

  • This compound (FK520) stock solution in DMSO

  • Malachite green phosphate detection solution

  • 96-well flat-bottom plate

  • Plate reader

Procedure:

  • Reaction Setup: a. In a 96-well plate, prepare a reaction mixture containing assay buffer, calcineurin, FKBP12, and calmodulin. b. Add serial dilutions of this compound or vehicle control (DMSO) to the wells. c. Pre-incubate the mixture for 10-15 minutes at 30°C to allow the formation of the this compound-FKBP12-calcineurin complex.

  • Enzymatic Reaction: a. Initiate the reaction by adding the RII phosphopeptide substrate to each well. b. Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Phosphate Detection: a. Stop the reaction by adding the malachite green solution, which forms a colored complex with the free phosphate released from the substrate. b. After a color development period (e.g., 15-20 minutes), measure the absorbance at a wavelength of approximately 620-650 nm using a plate reader.

  • Data Analysis: a. Generate a standard curve using known concentrations of phosphate to quantify the amount of phosphate released in each well. b. Calculate the percentage of inhibition of calcineurin activity for each this compound concentration. c. Determine the IC50 value as described for the MLR assay.

In Vivo Immunosuppressive Activity: Rat Skin Allograft Model

This model assesses the ability of this compound to prevent the rejection of transplanted skin from a genetically different donor.

Materials:

  • Inbred rat strains (e.g., Lewis and Brown Norway rats as donor and recipient, respectively)

  • Surgical instruments

  • Anesthesia

  • This compound (FK520) formulated for in vivo administration

  • Bandaging materials

Procedure:

  • Surgical Procedure: a. Anesthetize both the donor and recipient rats. b. Prepare a graft bed on the dorsal thorax of the recipient rat by excising a section of full-thickness skin (e.g., 1x1 cm). c. Harvest a full-thickness skin graft of the same size from the donor rat and place it onto the graft bed of the recipient. d. Suture the graft in place and cover it with a protective bandage.

  • Drug Administration: a. Administer this compound to the recipient rats daily, starting on the day of transplantation, via a suitable route (e.g., intraperitoneal or subcutaneous injection). A typical dose range to explore would be 0.1 to 10 mg/kg/day.[3] b. Include a control group that receives only the vehicle.

  • Graft Survival Assessment: a. Monitor the grafts daily for signs of rejection, which include erythema, edema, hemorrhage, and necrosis. b. Consider the graft rejected when more than 80-90% of the graft tissue shows signs of necrosis. c. Record the day of rejection for each animal.

  • Data Analysis: a. Calculate the mean survival time (MST) of the grafts for each treatment group. b. Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the graft survival between the this compound-treated and control groups.

Conclusion

This compound (FK520) is a potent immunosuppressive agent with a well-defined mechanism of action involving the inhibition of the calcineurin-NFAT signaling pathway. Its diverse biological activities continue to make it a valuable tool for researchers in immunology, pharmacology, and drug development. The information and protocols provided in this technical guide are intended to facilitate further investigation into the therapeutic potential of this remarkable natural product.

References

Mechanism of Action of Ascomycin as a Calcineurin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ascomycin (also known as FK520) is a potent macrolide immunosuppressant that functions by inhibiting calcineurin, a critical enzyme in the T-cell activation pathway. Its mechanism is not direct but involves the formation of a high-affinity complex with the intracellular immunophilin, FKBP12. This drug-protein complex subsequently binds to and allosterically inhibits the calcium/calmodulin-dependent serine/threonine phosphatase activity of calcineurin. The downstream effect is the prevention of the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokines like Interleukin-2 (IL-2). This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers and drug development professionals.

The Calcineurin Signaling Pathway

The calcineurin signaling cascade is a pivotal pathway in the activation of T-lymphocytes and other cellular processes. Its activation is initiated by an increase in intracellular calcium (Ca²⁺) levels, which typically occurs following T-cell receptor (TCR) engagement.

  • Activation by Calcium: Elevated cytosolic Ca²⁺ leads to its binding with the ubiquitous sensor protein, calmodulin (CaM).[1]

  • Calcineurin Conformation: The Ca²⁺/CaM complex then binds to the regulatory subunit of calcineurin, inducing a conformational change that displaces an autoinhibitory domain from the catalytic site of the enzyme.[2][3]

  • NFAT Dephosphorylation: Activated calcineurin, a serine/threonine phosphatase, then dephosphorylates its key substrate, the Nuclear Factor of Activated T-cells (NFAT), which resides in the cytoplasm in a phosphorylated, inactive state.[4][5]

  • Nuclear Translocation and Gene Expression: Dephosphorylation exposes a nuclear localization signal on NFAT, prompting its translocation into the nucleus.[5] Inside the nucleus, NFAT collaborates with other transcription factors to bind to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[6][7] This cytokine is crucial for the proliferation and differentiation of T-cells, mounting a full immune response.

Calcineurin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Engagement Ca2 ↑ Intracellular Ca²⁺ TCR->Ca2 Signal Cascade CaM Calmodulin (CaM) Ca2->CaM binds CaN Calcineurin (Inactive) CaM->CaN binds & activates CaN_A Calcineurin (Active) CaN->CaN_A Activation NFATp NFAT (Phosphorylated) Inactive CaN_A->NFATp Dephosphorylates NFAT NFAT (Dephosphorylated) Active NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene IL-2 Gene Transcription NFAT_nuc->Gene Promotes

Caption: The Calcineurin-NFAT signaling cascade in T-cell activation.

Molecular Mechanism of this compound Action

This compound exerts its immunosuppressive effects by intercepting the calcineurin signaling pathway. The mechanism involves a critical "gain-of-function" interaction where this compound first binds to an intracellular receptor, the immunophilin FKBP12, to form the active inhibitory complex.[8][9]

  • Complex Formation: this compound passively diffuses into the T-cell and binds with high affinity to the ubiquitously expressed 12-kDa FK506-binding protein (FKBP12).[8][10]

  • Calcineurin Inhibition: The resulting this compound-FKBP12 complex presents a composite surface that binds directly to calcineurin.[6] This binding event does not block the enzyme's active site directly but sterically hinders the phosphatase from accessing its large protein substrates, such as NFAT.[8]

  • Suppression of T-Cell Activation: By preventing NFAT dephosphorylation, the this compound-FKBP12 complex effectively halts the downstream cascade.[11] NFAT remains phosphorylated in the cytoplasm, its nuclear translocation is blocked, and the transcription of IL-2 and other critical cytokine genes is suppressed.[7][12] This ultimately leads to a potent inhibition of T-cell activation and proliferation.

Ascomycin_Mechanism This compound This compound Complex This compound-FKBP12 Complex This compound->Complex binds FKBP12 FKBP12 FKBP12->Complex Inhibited_CaN Inhibited Calcineurin Complex->Inhibited_CaN binds & inhibits CaN Calcineurin CaN->Inhibited_CaN NFAT NFAT (No Translocation) Inhibited_CaN->NFAT Blocks Dephosphorylation NFATp NFAT-P NFATp->NFAT

Caption: Logical workflow of this compound's inhibitory action on calcineurin.

Quantitative Pharmacodynamics

This compound and its close analogue Tacrolimus (FK506) are highly potent inhibitors of the calcineurin pathway. Their activity is characterized by high-affinity binding to FKBP12 and low nanomolar inhibition of calcineurin's downstream effects.

CompoundTargetAssay TypeParameterValueReference(s)
This compound (FK520) FKBP12Immunosuppressive Potency-Equipotent to Tacrolimus[13][14]
Tacrolimus (FK506) FKBP12Binding AffinityKd~0.4 nM[15]
Tacrolimus (FK506) FKBP12Enzyme InhibitionKi~1.7 nM[15]
Tacrolimus (FK506) Calcineurin PathwayGene Transcription InhibitionIC₅₀~1.0 nM[16]
Cyclosporin A Calcineurin PathwayGene Transcription InhibitionIC₅₀~30.0 nM[16]

Table 1: Summary of key pharmacodynamic parameters for this compound and related calcineurin inhibitors. The IC₅₀ value represents the half-maximal inhibitory concentration.

Key Experimental Protocols

Calcineurin Phosphatase Activity Assay (Colorimetric)

This protocol describes a method to quantify calcineurin activity by measuring the release of inorganic phosphate from a specific phosphopeptide substrate.

Principle: The assay measures the amount of free phosphate released from the RII phosphopeptide substrate by the enzymatic action of calcineurin. The released phosphate is detected colorimetrically using Malachite Green, which forms a stable, colored complex with inorganic phosphate, absorbant at ~620-650 nm.[17] The inclusion of Okadaic acid inhibits serine/threonine phosphatases PP1 and PP2A, ensuring the measured activity is specific to calcineurin (PP2B).[18]

Reagents and Materials:

  • Purified Calcineurin (CaN) enzyme or cell/tissue lysate

  • This compound and recombinant FKBP12

  • 2X Calcineurin Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM NaCl, 12 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂)[17][18]

  • Calmodulin (to be added to Assay Buffer)

  • RII Phosphopeptide Substrate

  • Okadaic Acid (for specificity)

  • EGTA (for negative control)

  • Malachite Green-based Phosphate Detection Reagent

  • Phosphate standard for standard curve

  • 96-well microplate

Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer containing Calmodulin. Prepare serial dilutions of the phosphate standard for the calibration curve.

  • Inhibitor Preparation: Pre-incubate this compound with an equimolar concentration of FKBP12 in 1X Assay Buffer for 15 minutes at room temperature to allow for complex formation.

  • Reaction Setup: In a 96-well plate, add the following to respective wells:

    • Total Activity: 25 µL 1X Assay Buffer + 5 µL CaN enzyme/lysate + 10 µL vehicle.

    • Inhibitor Wells: 25 µL 1X Assay Buffer + 5 µL CaN enzyme/lysate + 10 µL this compound-FKBP12 complex (at various concentrations).

    • Negative Control (Ca²⁺-independent activity): 25 µL 1X Assay Buffer containing EGTA instead of CaCl₂ + 5 µL CaN enzyme/lysate + 10 µL vehicle.[19]

  • Pre-incubation: Equilibrate the plate at 30°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of the RII phosphopeptide substrate to all wells.

  • Incubation: Incubate the plate at 30°C for 20-30 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent is acidic and will stop the enzymatic reaction while initiating color development.

  • Measurement: After 15 minutes of color development at room temperature, measure the absorbance at ~620 nm using a microplate reader.

  • Data Analysis:

    • Construct a phosphate standard curve (absorbance vs. nmol phosphate).

    • Calculate the amount of phosphate released in each experimental well using the standard curve.

    • Calcineurin-specific activity = (Phosphate released in "Total Activity" well) - (Phosphate released in "Negative Control" well).

    • Calculate the percent inhibition for each this compound concentration relative to the calcineurin-specific activity.

    • Determine the IC₅₀ value by fitting the percent inhibition data to a four-parameter logistic curve.[20][21]

Assay_Workflow start Start: Prepare Reagents (Buffers, Standards, Enzyme) step1 Pre-incubate this compound + FKBP12 to form complex start->step1 step2 Set up 96-well plate reactions: - Total Activity - Inhibitor dilutions - Negative Control (EGTA) step1->step2 step3 Equilibrate plate at 30°C (10 min) step2->step3 step4 Initiate reaction: Add RII phosphopeptide substrate step3->step4 step5 Incubate at 30°C (20-30 min) step4->step5 step6 Terminate & Detect: Add Malachite Green Reagent step5->step6 step7 Measure Absorbance at ~620 nm step6->step7 step8 Data Analysis: - Standard Curve - % Inhibition - Calculate IC₅₀ step7->step8 end End step8->end

Caption: Experimental workflow for the colorimetric calcineurin phosphatase assay.

Conclusion

The mechanism of action of this compound as a calcineurin inhibitor is a well-defined, multi-step process that serves as a paradigm for targeted immunosuppression. It relies on the formation of a neomorphic drug-immunophilin complex (this compound-FKBP12) that acquires the ability to bind and inhibit the phosphatase activity of calcineurin.[6][8] This targeted inhibition effectively decouples T-cell receptor signaling from the crucial downstream event of NFAT-mediated cytokine gene transcription, thereby preventing T-cell activation and proliferation. The high potency and specific mechanism of this compound and related compounds have established them as cornerstone therapies in transplantation medicine and for treating inflammatory skin diseases.[7][22]

References

Ascomycin's Role in Inhibiting T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Ascomycin (also known as FK520) is a potent macrolactam immunosuppressant that plays a critical role in the inhibition of T-cell activation.[1] It functions as a powerful inhibitor of calcineurin, a key enzyme in the T-cell signaling cascade.[2] The mechanism of action involves the formation of a high-affinity complex with the intracellular immunophilin, FK506-Binding Protein 12 (FKBP12).[2][3][4] This drug-protein complex subsequently binds to and inhibits the calcium-dependent serine/threonine phosphatase activity of calcineurin.[1] The downstream effect of calcineurin inhibition is the prevention of the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[3] By blocking NFAT-mediated transcription, this compound effectively halts the production of crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), leading to a cessation of T-cell proliferation and activation.[1][3] This guide provides an in-depth overview of this mechanism, quantitative data on its inhibitory effects, and detailed protocols for its study.

Introduction to T-Cell Activation and Immunosuppression

T-lymphocyte (T-cell) activation is a cornerstone of the adaptive immune response, essential for defending against pathogens and eliminating malignant cells. This process is initiated when a T-cell receptor (TCR) recognizes a specific antigen presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). This initial signal, coupled with co-stimulatory signals, triggers a complex intracellular signaling cascade. A critical outcome of this cascade is the clonal expansion of antigen-specific T-cells and their differentiation into effector cells that secrete cytokines to orchestrate the immune response.

In contexts such as autoimmune diseases or organ transplantation, this potent T-cell response can be detrimental. Consequently, immunosuppressive agents are vital for mitigating these responses. This compound, an ethyl analog of Tacrolimus (FK506), is a macrolide that exhibits strong immunosuppressive properties by directly intervening in the T-cell activation pathway.[1][2]

The Molecular Mechanism of this compound

This compound's inhibitory effect is highly specific, targeting a crucial calcium-dependent signaling pathway that governs T-cell function.

The Calcineurin-NFAT Signaling Pathway

Upon TCR engagement, intracellular calcium (Ca²⁺) levels rise, leading to the activation of calmodulin. The Ca²⁺-calmodulin complex then binds to and activates calcineurin, a serine/threonine phosphatase.[3] A key substrate for calcineurin in T-cells is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. In resting cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization sequence. This allows NFAT to translocate into the nucleus, where it cooperates with other transcription factors to initiate the transcription of genes critical for T-cell activation, including the gene for IL-2.[3]

This compound's Inhibition of Calcineurin

This compound exerts its function by first diffusing across the T-cell membrane and binding to a highly conserved cytosolic protein, FKBP12.[2][5] This binding event itself does not directly lead to immunosuppression but induces a conformational change in this compound, enabling the newly formed this compound-FKBP12 complex to act as a potent inhibitor.[1][5] This composite surface then binds with high affinity to calcineurin, effectively blocking its phosphatase activity.[1]

By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT.[3] The transcription factor remains in its phosphorylated state, its nuclear localization sequence stays masked, and it is consequently retained in the cytoplasm. This sequestration prevents NFAT from reaching its target genes in the nucleus, thereby silencing the transcriptional activation required for a productive T-cell response.[6] The resulting blockade of IL-2 and other cytokine gene expression inhibits both Th1 and Th2 T-cell responses.[1]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to describe the concentration of the drug required to inhibit a specific biological process by 50%.

ParameterTarget / AssayValueReference
IC₅₀ Calcineurin Phosphatase Activity49 nM[7]
IC₅₀ T-Cell Suppression3.9 nM[7]
Binding Target FKBP12High Affinity[2][4]

Note: this compound (FK520) and Tacrolimus (FK506) are structurally and functionally similar, with both forming a ternary complex with FKBP12 and calcineurin to exert their effects.[1] For comparison, Tacrolimus (FK506) binds FKBP12 with an IC₅₀ of approximately 3 nM.[8]

Key Experimental Protocols

Evaluating the immunosuppressive activity of this compound involves several key in vitro assays that measure its impact on different stages of T-cell activation.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

The one-way MLR is a standard assay to assess the ability of a compound to inhibit T-cell proliferation in response to alloantigens.[9][10]

  • Objective: To measure the dose-dependent inhibition of responder T-cell proliferation by this compound.

  • Materials:

    • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy human donors.

    • Ficoll-Paque or similar density gradient medium.

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

    • Mitomycin-C or irradiation source (to inactivate stimulator cells).

    • This compound (dissolved in DMSO, with subsequent dilutions in media).

    • 96-well U-bottom plates.

    • [³H]-thymidine or a dye-dilution reagent like CFSE.

    • Scintillation counter or flow cytometer.

  • Methodology:

    • Cell Isolation: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.[10]

    • Stimulator Cell Inactivation: Treat the PBMCs from one donor (stimulator cells) with Mitomycin-C or irradiate them to prevent their proliferation.[10]

    • Co-culture Setup: In a 96-well plate, co-culture the responder PBMCs with the inactivated stimulator PBMCs at a 1:1 ratio (e.g., 1x10⁵ cells of each per well).[11]

    • Compound Addition: Add serial dilutions of this compound to the wells at the start of the co-culture. Include a vehicle control (DMSO) and a positive control (no drug).

    • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[10]

    • Proliferation Measurement:

      • [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.[12]

      • CFSE dye dilution: Prior to culture, label responder cells with CFSE. After incubation, analyze the dilution of the CFSE signal in the responder cell population by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the inhibition versus this compound concentration and determine the IC₅₀ value.[13]

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of calcineurin.

  • Objective: To quantify the direct inhibitory effect of this compound on calcineurin's phosphatase activity.

  • Materials:

    • Purified recombinant human calcineurin.

    • Calmodulin.

    • RII phosphopeptide substrate.

    • Assay buffer containing CaCl₂, MgCl₂, DTT, and a buffer (e.g., Tris-HCl).

    • This compound and FKBP12 protein.

    • Phosphate detection reagent (e.g., Malachite Green-based reagent).

    • Phosphate standard solution.

    • 96-well flat-bottom plate.

  • Methodology:

    • Reagent Preparation: Prepare the assay buffer containing calmodulin and activate with calcium.

    • Inhibitor Pre-incubation: In the wells of a 96-well plate, pre-incubate purified calcineurin with FKBP12 and varying concentrations of this compound for 10-15 minutes at 30°C to allow for complex formation.

    • Initiate Reaction: Start the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

    • Terminate and Detect: Stop the reaction and detect the amount of free phosphate released using a Malachite Green-based reagent. This reagent forms a colored complex with inorganic phosphate.

    • Measurement: Read the absorbance at ~620 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the phosphate standards. Convert the absorbance readings of the samples to the amount of phosphate released. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀.

IL-2 Production Assay (ELISA)

This assay measures the downstream effect of this compound on T-cell function by quantifying the reduction in IL-2 secretion.

  • Objective: To measure the dose-dependent inhibition of IL-2 production by activated T-cells treated with this compound.

  • Materials:

    • PBMCs or purified CD4⁺ T-cells.

    • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin).

    • This compound.

    • Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).[14][15]

    • 96-well plates.

  • Methodology:

    • Cell Activation: Seed PBMCs or purified T-cells in a 96-well plate. Add T-cell activation stimuli.

    • Compound Treatment: Concurrently, add serial dilutions of this compound to the wells.

    • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cytokine production and secretion into the supernatant.

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

    • ELISA Protocol:

      • Coat a new 96-well plate with IL-2 capture antibody overnight.

      • Wash the plate and block non-specific binding sites.

      • Add the collected supernatants and IL-2 standards to the wells and incubate for 1-2 hours.[14][16]

      • Wash the plate, then add the biotinylated IL-2 detection antibody and incubate for 1 hour.[15]

      • Wash, then add streptavidin-HRP conjugate and incubate for 30-45 minutes.[15][17]

      • Wash again, then add TMB substrate and incubate in the dark until color develops (15-30 minutes).[14][18]

      • Stop the reaction with a stop solution and read the absorbance at 450 nm.[14][16]

  • Data Analysis: Generate a standard curve from the IL-2 standards. Use the curve to determine the concentration of IL-2 in each sample. Calculate the percentage of inhibition of IL-2 production for each this compound concentration and determine the IC₅₀.

Visualized Mechanisms and Workflows

T-Cell Activation Pathway and this compound's Point of Inhibition

T_Cell_Activation_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg activates APC APC-MHC APC->TCR Signal 1 Ca_Store Ca²⁺ Stores (ER) PLCg->Ca_Store releases Ca_Ion Ca²⁺ (cytosolic) Ca_Store->Ca_Ion Calmodulin Calmodulin Ca_Ion->Calmodulin binds Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT (P) Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene translocates to nucleus & activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds Complex This compound-FKBP12 Complex This compound->Complex FKBP12->Complex Complex->Calcineurin INHIBITS Ascomycin_Logic_Flow start This compound Enters T-Cell bind_fkbp Binds to cytosolic FKBP12 start->bind_fkbp form_complex Forms this compound-FKBP12 Gain-of-Function Complex bind_fkbp->form_complex bind_calcineurin Complex Binds to Calcineurin form_complex->bind_calcineurin inhibit_calcineurin Calcineurin Phosphatase Activity is Inhibited bind_calcineurin->inhibit_calcineurin nfat_p NFAT Remains Phosphorylated inhibit_calcineurin->nfat_p nfat_cyto NFAT is Retained in Cytoplasm nfat_p->nfat_cyto block_transcription IL-2 Gene Transcription is Blocked nfat_cyto->block_transcription end T-Cell Activation & Proliferation is Inhibited block_transcription->end MLR_Workflow start Isolate PBMCs from Two Donors split Divide Cells start->split responder Responder Cells split->responder Donor A stimulator Stimulator Cells split->stimulator Donor B setup_plate Co-culture Responder & Stimulator Cells in 96-well Plate responder->setup_plate inactivate Inactivate Proliferation (e.g., Mitomycin-C) stimulator->inactivate inactivate->setup_plate add_drug Add Serial Dilutions of this compound setup_plate->add_drug incubate Incubate for 4-5 Days (37°C, 5% CO₂) add_drug->incubate add_marker Add Proliferation Marker (e.g., [³H]-thymidine) incubate->add_marker incubate2 Incubate for 18h add_marker->incubate2 measure Harvest Cells & Measure Marker Incorporation incubate2->measure analyze Calculate % Inhibition and Determine IC₅₀ measure->analyze

References

The Antifungal Potential of Ascomycin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin, a 23-membered macrocyclic polyketide, and its structural analog tacrolimus (FK506), are potent immunosuppressants that have also demonstrated significant antifungal properties.[1] Their mechanism of action involves the inhibition of calcineurin, a crucial enzyme in fungal stress response pathways, virulence, and the development of drug resistance.[2][3] This technical guide provides an in-depth overview of the antifungal characteristics of this compound and its derivatives, with a focus on their mechanism of action, quantitative antifungal activity, and the experimental protocols used for their evaluation. Furthermore, this guide explores the structure-activity relationships of these compounds, highlighting efforts to develop non-immunosuppressive analogs with potent antifungal efficacy.

Mechanism of Action: Inhibition of the Calcineurin Signaling Pathway

The primary antifungal mechanism of this compound and its derivatives is the inhibition of the calcium-calmodulin-dependent serine/threonine protein phosphatase, calcineurin.[4][5] This inhibition is not direct but is mediated through the formation of a complex with an intracellular protein called FK506-binding protein 12 (FKBP12).[4][5] The resulting this compound-FKBP12 complex binds to calcineurin, blocking its phosphatase activity.[4][5]

In fungi, the calcineurin signaling pathway is a critical regulator of various cellular processes essential for survival and pathogenesis, including:

  • Stress Responses: Calcineurin is vital for tolerance to various environmental stresses such as high temperature, osmotic stress, and cell wall-damaging agents.[6][7]

  • Morphogenesis: It governs morphological transitions, such as the yeast-to-hyphae switch in dimorphic fungi, which is often crucial for tissue invasion.[6][7]

  • Virulence: By controlling stress responses and morphogenesis, calcineurin plays a direct role in the virulence of many fungal pathogens.[2][3]

  • Drug Resistance: The calcineurin pathway has been implicated in the development of resistance to other classes of antifungal drugs.[3]

The inhibition of calcineurin by the this compound-FKBP12 complex disrupts these essential functions, leading to fungal growth inhibition or cell death. A key downstream target of calcineurin in many fungi is the transcription factor Crz1 (or its homologs).[2][5][6] Upon dephosphorylation by calcineurin, Crz1 translocates to the nucleus and activates the expression of genes involved in stress response and cell wall synthesis.[2][5][6] By blocking this step, this compound and its derivatives effectively cripple the fungus's ability to adapt and survive within a host.

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Ca_Channel Ca2+ Channel Stress->Ca_Channel Activates CaM Calmodulin (CaM) Ca_Channel->CaM Ca2+ influx Calcineurin_inactive Calcineurin (inactive) CaM->Calcineurin_inactive Binds and Activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active Crz1_P Crz1-P Calcineurin_active->Crz1_P Dephosphorylates Crz1 Crz1 Crz1_P->Crz1 Gene_Expression Gene Expression (Stress Response, Virulence) Crz1->Gene_Expression Translocates and Activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 Ascomycin_FKBP12 This compound-FKBP12 Complex This compound->Ascomycin_FKBP12 FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibits Antifungal_Susceptibility_Workflow Start Start Prepare_Antifungal_Dilutions Prepare Serial Dilutions of this compound Derivative in 96-well Plate Start->Prepare_Antifungal_Dilutions Prepare_Inoculum Prepare Standardized Fungal Inoculum (Yeast or Mold) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension Prepare_Antifungal_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_Results Read MICs Visually or Spectrophotometrically Incubate->Read_Results Analyze_Data Determine MIC50/MIC90 and Analyze Data Read_Results->Analyze_Data End End Analyze_Data->End

References

Ascomycin as an Ethyl Analog of Tacrolimus (FK506): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, also known as FK520, is a 23-membered macrolide lactone and a close structural analog of the widely used immunosuppressant tacrolimus (FK506).[1][2] The key structural difference lies in the substitution at the C21 position, where this compound possesses an ethyl group in place of the allyl group found in tacrolimus. This seemingly minor modification results in nuanced differences in their biological activity, although both compounds share the same fundamental mechanism of action.[2] This technical guide provides an in-depth comparison of this compound and tacrolimus, focusing on their shared signaling pathway, comparative bioactivities, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Both this compound and tacrolimus exert their immunosuppressive effects by inhibiting the calcium and calmodulin-dependent serine/threonine phosphatase, calcineurin.[1][3] This inhibition is not direct but is mediated by the formation of a high-affinity complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[3][4] The resulting drug-immunophilin complex then binds to calcineurin, sterically hindering its ability to dephosphorylate its substrates.[3]

A critical substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT).[3] In a resting T-cell, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it acts as a transcription factor for a host of pro-inflammatory genes, most notably Interleukin-2 (IL-2). IL-2 is a potent cytokine that promotes T-cell proliferation and differentiation, driving the immune response. By inhibiting calcineurin, this compound and tacrolimus prevent the dephosphorylation and nuclear translocation of NFAT, thereby suppressing IL-2 production and ultimately leading to immunosuppression.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data comparing the biological activities of this compound and tacrolimus.

ParameterThis compoundTacrolimus (FK506)Reference(s)
Binding Affinity to FKBP12 (Kd) Not explicitly found~0.4 nM[5]
Calcineurin Inhibition (IC50) 49 nM~34 µg/L (~42 nM)[6]
In Vitro Immunosuppression (Mixed Lymphocyte Reaction, IC50) Not explicitly foundMedian: ~0.6 ng/mL (~0.75 nM)[7]
In Vivo Immunosuppressive Potency (Rat Popliteal Lymph Node Hyperplasia Assay) ~3-fold lower than Tacrolimus-[1]
Cytokine Inhibition (IL-2, IFN-γ, etc.) (IC50) Not explicitly found0.02-0.11 ng/mL (~0.025-0.14 nM)[8]

Note: Conversions from µg/L and ng/mL to nM are approximations based on the molecular weights of the compounds (this compound: ~792 g/mol , Tacrolimus: ~804 g/mol ). The reported IC50 values for tacrolimus in lymphocyte proliferation assays show a wide range, and the median value is presented for a general comparison.

Mandatory Visualizations

Signaling Pathway of this compound and Tacrolimus

Ascomycin_Tacrolimus_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Antigen Antigen Antigen->TCR Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Calmodulin Calmodulin Ca_cyto->Calmodulin Activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation FKBP12 FKBP12 Drug_Complex Drug-FKBP12 Complex FKBP12->Drug_Complex Drug This compound or Tacrolimus (FK506) Drug->FKBP12 Binds to Drug_Complex->Calcineurin_active Inhibits IL2_Gene IL-2 Gene NFAT_nuc->IL2_Gene Transcription Activation IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL2_Protein IL2_mRNA->IL2_Protein Translation (leads to T-Cell Proliferation) Calcineurin_Assay_Workflow Start Start: Prepare Reagents Prepare_Samples Prepare cell lysates or purified calcineurin Start->Prepare_Samples Add_Inhibitor Add this compound/Tacrolimus (or vehicle control) Prepare_Samples->Add_Inhibitor Pre_Incubate Pre-incubate at 30°C Add_Inhibitor->Pre_Incubate Add_Substrate Add RII phosphopeptide substrate Pre_Incubate->Add_Substrate Incubate Incubate at 30°C to allow dephosphorylation Add_Substrate->Incubate Stop_Reaction Stop reaction with Malachite Green reagent Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 620 nm (quantifies released phosphate) Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate calcineurin activity and % inhibition Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End Analog_Relationship Macrolide_Lactones Macrolide Lactones Tacrolimus Tacrolimus (FK506) (Allyl group at C21) Macrolide_Lactones->Tacrolimus This compound This compound (FK520) (Ethyl group at C21) Macrolide_Lactones->this compound Shared_Properties Shared Properties: - Bind to FKBP12 - Inhibit Calcineurin - Immunosuppressive Tacrolimus->Shared_Properties Differentiation Key Difference: Substitution at C21 Tacrolimus->Differentiation This compound->Shared_Properties This compound->Differentiation

References

The Immunophilin Binding of Ascomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between the macrolide Ascomycin and its primary intracellular receptor, the immunophilin FKBP12. This compound, a structural analog of Tacrolimus (FK506), is a potent immunosuppressant that functions by forming a high-affinity complex with FKBP12. This guide provides a comprehensive overview of the binding characteristics, the experimental methodologies used to quantify this interaction, and the downstream signaling consequences of this binding event.

Quantitative Analysis of this compound-FKBP12 Binding

CompoundTargetBinding Affinity (K_d)Inhibition Constant (K_i)IC50Method
Tacrolimus (FK506) FKBP120.4 nM[2]~1.7 nM[3]~3 nMVarious
This compound (FK520) FKBP12Estimated in the low nM rangeNot explicitly reportedNot explicitly reportedInferred from comparative studies

Note: The binding affinity of this compound to FKBP12 is estimated to be in a similar low nanomolar range as Tacrolimus, consistent with its potent immunosuppressive effects.[1]

Core Signaling Pathway of this compound-Mediated Immunosuppression

This compound exerts its immunosuppressive effects by interrupting the calcineurin signaling pathway, which is crucial for T-lymphocyte activation. The binding of this compound to FKBP12 creates a composite surface that effectively inhibits the phosphatase activity of calcineurin.[4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[4]

Ascomycin_Signaling_Pathway cluster_cell T-Cell cluster_nucleus Nucleus This compound This compound Ascomycin_FKBP12 This compound-FKBP12 Complex This compound->Ascomycin_FKBP12 Binds to FKBP12 FKBP12 FKBP12->Ascomycin_FKBP12 Calcineurin_inactive Inactive Calcineurin Ascomycin_FKBP12->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Acts on NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nucleus NFAT (Nucleus) NFAT->NFAT_nucleus Translocation IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene Activates IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2 IL-2 Production IL2_mRNA->IL2 Translation

Caption: this compound-mediated inhibition of the calcineurin signaling pathway.

Experimental Protocols for Measuring this compound-FKBP12 Binding

Several biophysical techniques can be employed to quantify the binding affinity and kinetics of the this compound-FKBP12 interaction. The following are detailed methodologies for three common experimental approaches.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize FKBP12 on Sensor Chip r1 Inject this compound over Sensor Surface p1->r1 p2 Prepare this compound Solutions (Varying Concentrations) p2->r1 r2 Monitor Change in Refractive Index (Response Units vs. Time) r1->r2 r3 Regenerate Sensor Surface r2->r3 After each injection a1 Generate Sensorgrams r2->a1 r3->r1 a2 Fit Data to Binding Models a1->a2 a3 Determine K_on, K_off, and K_d a2->a3

Caption: General workflow for a Surface Plasmon Resonance experiment.

Detailed Methodology:

  • Immobilization of FKBP12:

    • A sensor chip (e.g., CM5) is activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Recombinant human FKBP12 is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface to allow for covalent immobilization via amine coupling.

    • Remaining active esters on the surface are deactivated by injecting ethanolamine.

    • A reference flow cell is prepared in the same way but without FKBP12 to subtract non-specific binding.

  • Binding Analysis:

    • A series of this compound solutions with varying concentrations (typically ranging from sub-nanomolar to micromolar) are prepared in a suitable running buffer (e.g., HBS-EP).

    • Each this compound concentration is injected over the FKBP12-immobilized and reference flow cells for a defined association time, followed by an injection of running buffer for a defined dissociation time.

    • The change in the refractive index, measured in response units (RU), is recorded in real-time to generate sensorgrams.

  • Data Analysis:

    • The reference flow cell data is subtracted from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Purified FKBP12 is placed in the sample cell of the calorimeter.

    • A concentrated solution of this compound is loaded into the injection syringe.

    • Both FKBP12 and this compound must be in the same buffer to minimize heat of dilution effects.

  • Titration:

    • A series of small, precise injections of the this compound solution are made into the FKBP12 solution in the sample cell.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of this compound to FKBP12.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry of binding (n), the binding constant (K_a, from which K_d can be calculated as 1/K_a), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can also be calculated from these values.

Peptidyl-prolyl cis-trans Isomerase (PPIase) Assay

This is a functional assay that measures the inhibition of FKBP12's enzymatic activity by this compound.

Methodology:

  • Assay Principle:

    • FKBP12 catalyzes the cis-trans isomerization of the peptidyl-prolyl bond in a substrate peptide (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

    • The trans-isomer of the peptide is susceptible to cleavage by a protease, such as chymotrypsin, which releases p-nitroanilide, a chromophore that can be detected spectrophotometrically.

  • Procedure:

    • The substrate peptide is dissolved in a solution that favors the cis-conformation.

    • The reaction is initiated by adding FKBP12 and chymotrypsin to the substrate solution in the presence of varying concentrations of this compound.

    • The rate of p-nitroanilide release is monitored by measuring the absorbance at a specific wavelength over time.

  • Data Analysis:

    • The initial rates of the reaction at different this compound concentrations are determined.

    • These rates are plotted against the this compound concentration to generate a dose-response curve.

    • The IC50 value, the concentration of this compound that causes 50% inhibition of FKBP12's PPIase activity, is calculated from this curve.

This technical guide provides a foundational understanding of the immunophilin binding of this compound, offering valuable insights for researchers and professionals in the fields of immunology and drug development. The provided data, pathway visualizations, and experimental protocols serve as a comprehensive resource for further investigation into the mechanism of action of this potent immunosuppressive agent.

References

Exploring the Therapeutic Potential of Ascomycin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Ascomycin and its derivatives represent a class of potent macrolactam immunomodulators with significant therapeutic applications. Originating from the fermentation of Streptomyces hygroscopicus, these compounds, most notably Tacrolimus (FK506) and Pimecrolimus (SDZ ASM 981), have revolutionized treatment paradigms in both organ transplantation and inflammatory skin diseases. Their primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation cascade, thereby suppressing the transcription of pro-inflammatory cytokines.[1][2] More recent research has uncovered novel, non-immunosuppressive derivatives with promising neuroregenerative properties.[3] This technical guide provides an in-depth exploration of the core mechanisms, therapeutic applications, quantitative efficacy, and key experimental methodologies related to this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Core Mechanism of Action: Calcineurin Inhibition

The immunosuppressive and anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the calcium-dependent serine/threonine phosphatase, calcineurin.[1]

  • T-Cell Activation and Calcium Signaling: Upon antigen presentation, the T-cell receptor (TCR) complex is activated, leading to a cascade of intracellular signaling events. A crucial step is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a sustained influx of extracellular Ca2+.[4]

  • Calcineurin Activation: The elevated intracellular Ca2+ binds to calmodulin, and this complex activates calcineurin.[5]

  • NF-AT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[6] This dephosphorylation exposes a nuclear localization signal, facilitating NF-AT's translocation from the cytoplasm into the nucleus.

  • Cytokine Gene Transcription: Inside the nucleus, NF-AT binds to the promoter regions of various genes, initiating the transcription of pro-inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, IL-10, and Interferon-gamma (IFN-γ).[6]

  • Inhibition by this compound Derivatives: this compound derivatives exert their effect by first binding to a high-affinity intracellular receptor, FK506-binding protein (FKBP-12), also known as macrophilin-12.[1][6] This newly formed drug-immunophilin complex acquires the ability to bind to and inhibit calcineurin, effectively blocking its phosphatase activity.[1] This prevents NF-AT dephosphorylation and its subsequent nuclear translocation, thereby halting the production of inflammatory cytokines and arresting the T-cell mediated immune response.[6]

Beyond T-cells, these derivatives also inhibit the activation and release of pre-formed inflammatory mediators (like histamine and tryptase) from mast cells and basophils.[7][8]

G cluster_sensitization Sensitization Phase cluster_rest Resting Phase cluster_elicitation Elicitation Phase cluster_measurement Measurement Phase Day0 Day 0: Sensitize abdominal skin with Hapten (e.g., TNCB) Day1_4 Day 1-4: Development of T-cell memory Day0->Day1_4 Day5a Day 5 (Pre-Challenge): Measure baseline ear thickness Day1_4->Day5a Day5b Day 5 (Challenge): Apply Hapten to ear Day5a->Day5b Day6 Day 6 (~24h post-challenge): Measure final ear thickness Day5b->Day6 Analysis Calculate Ear Swelling (Δ Thickness) Day6->Analysis Histo Optional: Histology, Cytokine Analysis, MPO Assay Analysis->Histo G cluster_mods Structural Modification Site cluster_outcomes Resulting Biological/Physical Property Core This compound Core Structure Mod1 C-13 / C-15 (Methoxy Groups) Core->Mod1 Mod2 General Nucleus Modification Core->Mod2 Mod3 C-33 Position Core->Mod3 Outcome1a ↓ Calcineurin Inhibition Mod1->Outcome1a Outcome1d Maintained FKBP12 Binding Mod1->Outcome1d Outcome2 ↑ Systemic Clearance (↓ Systemic Exposure) Mod2->Outcome2 Outcome3 ↑ Aqueous Solubility Mod3->Outcome3 Outcome1b ↓ Immunosuppression Outcome1a->Outcome1b Outcome1c ↑ Neuroregeneration Outcome1d->Outcome1c

References

Ascomycin's Impact on Mast Cell Degranulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin, a macrolactam immunosuppressant, and its derivatives have demonstrated significant potential in modulating the activity of mast cells, key effector cells in allergic and inflammatory responses. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on mast cell degranulation. We will explore the underlying signaling pathways, present quantitative data on the inhibitory potency of this compound and related compounds, and provide detailed experimental protocols for assessing mast cell degranulation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction

Mast cells are critical components of the innate and adaptive immune systems, residing in mucosal and epithelial tissues throughout the body. Upon activation, they release a plethora of pro-inflammatory mediators through a process known as degranulation, contributing to the pathophysiology of various allergic and inflammatory diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1] The high-affinity IgE receptor, FcεRI, plays a central role in initiating mast cell degranulation in the context of allergic reactions.[2]

This compound and its structural analog tacrolimus (FK506) are potent immunosuppressants that function by inhibiting calcineurin, a key phosphatase in the signaling cascade leading to immune cell activation.[3][4] Pimecrolimus, a derivative of this compound, has been specifically developed for the topical treatment of inflammatory skin diseases.[1] This guide will delve into the molecular mechanisms by which this compound and related compounds interfere with mast cell degranulation, providing a scientific foundation for their therapeutic application.

Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling

This compound exerts its inhibitory effects on mast cells primarily through the disruption of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1]

  • Complex Formation: this compound enters the mast cell and binds to the immunophilin FK506-binding protein 12 (FKBP12), also known as macrophilin-12.[3][5][6]

  • Calcineurin Inhibition: This this compound-FKBP12 complex then binds to and inhibits the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[3]

  • NFAT Dephosphorylation Prevention: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT.[7]

  • Inhibition of Nuclear Translocation: Dephosphorylated NFAT normally translocates to the nucleus to initiate the transcription of various pro-inflammatory cytokine genes, such as interleukin-2 (IL-2), IL-4, IL-10, and tumor necrosis factor-alpha (TNF-α).[1][5] this compound's action keeps NFAT in its phosphorylated state in the cytoplasm, thereby blocking the synthesis of these crucial mediators.[7]

This inhibition of cytokine production is a key component of this compound's anti-inflammatory and immunosuppressive effects.

cluster_cell Mast Cell Cytoplasm cluster_nucleus Nucleus This compound This compound FKBP12 FKBP12 (Macrophilin-12) This compound->FKBP12 Binds to Ascomycin_FKBP12 This compound-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Calcineurin Calcineurin Ascomycin_FKBP12->Calcineurin Inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-2, IL-4, TNF-α) NFAT->Gene_Transcription Promotes

Figure 1: this compound's Mechanism of Action on the Calcineurin-NFAT Pathway.

Impact on Mast Cell Signaling Pathways

The activation of mast cells via the FcεRI receptor triggers a complex signaling cascade that ultimately leads to degranulation and cytokine synthesis. This compound intervenes downstream in this pathway.

Upstream Signaling (FcεRI-mediated):

  • Antigen Cross-linking: Allergens cross-link IgE antibodies bound to FcεRI receptors on the mast cell surface.[8]

  • Kinase Activation: This cross-linking activates Src family kinases, such as Lyn and Fyn, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the FcεRI β and γ subunits.[9][10]

  • Syk Recruitment and Activation: The phosphorylated ITAMs recruit and activate spleen tyrosine kinase (Syk).[9]

  • Downstream Cascade: Activated Syk phosphorylates several adaptor proteins, including Linker for Activation of T-cells (LAT). This leads to the activation of phospholipase Cγ (PLCγ), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][11]

  • Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores (endoplasmic reticulum), leading to a sustained influx of extracellular calcium. This increase in intracellular calcium is a critical signal for both degranulation and the activation of calcineurin.[11]

Figure 2: Simplified FcεRI Signaling Pathway and the Point of this compound Intervention.

Quantitative Data on Inhibitory Effects

The inhibitory potency of this compound and its derivatives on mast cell degranulation has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell TypeStimulationMediator MeasuredIC50Reference
Pimecrolimus (this compound Derivative) RBL 2H3 cellsFcεRI-mediatedSerotonin Release~30 nM[12]
Pimecrolimus (this compound Derivative) RBL 2H3 cellsFcεRI-mediatedTNF-α Release~100 nM[12]
Tacrolimus (FK506) RBL-2H3 cellsAntigenHistamine & β-hexosaminidase Release~2 nM[13]

Additional Quantitative Findings:

  • Pimecrolimus demonstrated a dose-dependent inhibition of anti-IgE-induced histamine release from human dermal mast cells, with a maximal inhibition of 73% at a concentration of 500 nmol/L.[14]

  • Tacrolimus (FK506) was found to be more potent than steroids and disodium cromoglycate (DSCG) in inhibiting histamine release from Brown-Norway rat peritoneal mast cells.[15]

Experimental Protocols for Mast Cell Degranulation Assays

The assessment of mast cell degranulation is commonly performed by measuring the release of granule-associated mediators, such as β-hexosaminidase or histamine, into the cell supernatant following stimulation. The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for these studies.[16][17]

β-Hexosaminidase Release Assay

This assay quantifies the activity of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules.[18]

Materials:

  • RBL-2H3 cells

  • Complete culture medium (e.g., MEM with 20% FBS, antibiotics)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • Tyrode's buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)

  • Triton X-100 (for cell lysis to determine total β-hexosaminidase)

  • 96-well plates

  • Microplate reader (405 nm)

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture overnight.[19]

  • Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 200 ng/mL) in culture medium overnight.[19]

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.[19]

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Stimulate the cells with DNP-BSA (e.g., 200 ng/mL) in Tyrode's buffer for 1 hour at 37°C to induce degranulation.[19] Include control wells with buffer only (spontaneous release) and wells with Triton X-100 (total release).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • Enzymatic Reaction: In a new 96-well plate, mix the supernatant with the pNAG substrate solution and incubate at 37°C for 1-2 hours.[19]

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (Triton X-100 treated cells).

cluster_workflow β-Hexosaminidase Release Assay Workflow A 1. Seed RBL-2H3 Cells (96-well plate) B 2. Sensitize with Anti-DNP IgE (overnight) A->B C 3. Wash Cells B->C D 4. Pre-incubate with This compound C->D E 5. Stimulate with DNP-BSA (Antigen) D->E F 6. Collect Supernatant E->F G 7. Incubate Supernatant with pNAG Substrate F->G H 8. Add Stop Solution G->H I 9. Read Absorbance (405 nm) H->I J 10. Calculate % Release I->J

Figure 3: Experimental Workflow for the β-Hexosaminidase Release Assay.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

Materials:

  • Mast cells (e.g., isolated peritoneal mast cells or cultured mast cells)

  • Physiological buffer

  • Stimulating agent (e.g., anti-IgE, compound 48/80)

  • This compound or other inhibitors

  • Histamine ELISA kit or other histamine detection method

Protocol:

  • Cell Preparation: Isolate or culture mast cells and resuspend them in a physiological buffer.

  • Inhibitor Incubation: Pre-incubate the cells with this compound or vehicle control.

  • Stimulation: Add the stimulating agent to induce histamine release.

  • Reaction Termination: Stop the reaction by placing the cells on ice and centrifuging to pellet the cells.

  • Supernatant Collection: Collect the supernatant containing the released histamine.

  • Histamine Measurement: Quantify the histamine concentration in the supernatant using a commercial ELISA kit or other sensitive detection methods according to the manufacturer's instructions.

Conclusion

This compound and its derivatives are potent inhibitors of mast cell degranulation. Their primary mechanism of action involves the inhibition of calcineurin, a critical enzyme in the signaling pathway that leads to the production of pro-inflammatory cytokines. By disrupting the calcineurin-NFAT signaling axis, this compound effectively suppresses key aspects of mast cell activation. The quantitative data presented in this guide underscore the high potency of these compounds. The detailed experimental protocols provide a framework for researchers to further investigate the effects of this compound and other potential mast cell stabilizers. A thorough understanding of these mechanisms and methodologies is crucial for the continued development of novel therapeutics for allergic and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Ascomycin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascomycin, also known by the synonyms FK-520, FR900520, and Immunomycin, is a macrolide antibiotic produced through the fermentation of the bacterium Streptomyces hygroscopicus.[1][2] It is a structural analog of Tacrolimus (FK-506) and a potent immunosuppressant.[1] Its primary mechanism of action involves the formation of a complex with the immunophilin FKBP12 (FK506-binding protein 12).[3] This this compound-FKBP12 complex then binds to and inhibits calcineurin, a calcium-dependent serine/threonine protein phosphatase.[4][3] The inhibition of calcineurin blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), preventing its translocation to the nucleus and subsequent transcription of key cytokines like Interleukin-2 (IL-2), IL-4, and interferon-γ.[1][5] This action effectively suppresses the T-cell mediated immune response.

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and efficacy for researchers in immunology, drug development, and related fields.

Physicochemical and Solubility Data

Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms FK-520, FR900520, Immunomycin[1]
Molecular Formula C₄₃H₆₉NO₁₂[6]
Molecular Weight 792.0 g/mol
Appearance White to light yellow crystalline solid[6]
Purity ≥98%

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) ≥38.9 mg/mL, approx. 30 mg/mL, up to 100 mg/mL[7]
Ethanol Approx. 20 mg/mL, up to 100 mg/mL[6][7]
Dimethylformamide (DMF) Approx. 30 mg/mL
Methanol Soluble (10 mg/mL)[8]
Water Very poorly soluble / Insoluble[6][7]
1:1 DMF:PBS (pH 7.2) Approx. 0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be later diluted to the desired working concentration in cell culture media.

Materials:

  • This compound powder (FW: 792.0 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Safety First: this compound is a potent compound. Handle the powder in a chemical fume hood or a designated containment area. Always wear appropriate PPE.

  • Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.92 mg of this compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 792.0 g/mol

      • Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M x MW x V = 0.01 mol/L x 792.0 g/mol x 0.001 L = 0.00792 g = 7.92 mg

  • Dissolving:

    • Transfer the weighed this compound powder into a sterile tube.

    • Add the calculated volume of DMSO (e.g., 1 mL for 7.92 mg of powder).

    • Cap the tube securely and vortex until the powder is completely dissolved.

    • To aid dissolution, the tube can be gently warmed to 37°C for 10 minutes or briefly sonicated in an ultrasonic bath.[9]

  • Sterilization: Stock solutions prepared in 100% DMSO or ethanol do not typically require filter sterilization.[10] Ensure that the solvent used is sterile and all procedures are performed using aseptic techniques in a laminar flow hood.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected tubes.

    • This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquoted stock solution at -20°C. The solid compound should also be stored at -20°C, where it is stable for at least 4 years.[11]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Procedure:

  • Thawing: Remove one aliquot of the frozen this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilution:

    • Warm the required volume of complete cell culture medium to 37°C.

    • Dilute the stock solution directly into the pre-warmed medium to achieve the final desired working concentration (e.g., 0.1 nM to 100 µM).

    • Crucial Step: Due to the poor aqueous solubility of this compound, it is critical to add the stock solution dropwise into the culture medium while gently vortexing or swirling the medium. This ensures rapid dispersal and prevents precipitation of the compound.

  • Final Application: Immediately add the this compound-containing medium to your cell cultures. It is not recommended to store aqueous solutions of this compound for more than one day.[11]

Table 3: Recommended Storage Conditions

FormTemperatureDurationNotesReference
Solid Powder -20°C≥ 4 yearsKeep tightly sealed and protected from light.
Stock Solution -20°CSeveral monthsAliquot to avoid freeze-thaw cycles.
Aqueous Solution 2-8°C≤ 1 dayNot recommended for long-term storage.[11]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing the stock solution and the molecular pathway of this compound's action.

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder transfer 2. Transfer to Sterile Tube weigh->transfer add_solvent 3. Add DMSO transfer->add_solvent dissolve 4. Vortex / Warm to Dissolve add_solvent->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_cell Cytoplasm cluster_nucleus Nucleus This compound This compound complex This compound-FKBP12 Complex This compound->complex fkbp12 FKBP12 fkbp12->complex calcineurin Calcineurin (Active) complex->calcineurin Inhibition nfat NFAT calcineurin->nfat Dephosphorylation nfatp NFAT-P nfatp->calcineurin nfat_nuc NFAT nfat->nfat_nuc Translocation dna DNA nfat_nuc->dna Binds to Promoter cytokines Inhibition of Cytokine (IL-2) Gene Transcription dna->cytokines

Caption: this compound's Mechanism of Action via Calcineurin Inhibition.

References

Application Notes and Protocols for Determining the Optimal Dosage of Ascomycin in Immunosuppression Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin (also known as FK520, FR-900520, or Immunomycin) is a macrolide antibiotic produced by Streptomyces hygroscopicus. It is a close structural analog of Tacrolimus (FK506) and a potent immunosuppressive agent.[1][2][3][4] this compound and its derivatives are of significant interest for their therapeutic potential in treating autoimmune diseases, inflammatory skin conditions, and preventing organ transplant rejection.[5] These compounds exert their immunosuppressive effects primarily through the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade in the activation of T lymphocytes and the subsequent production of inflammatory cytokines.[2][6]

This document provides detailed application notes and protocols for determining the optimal dosage of this compound in various in vitro immunosuppression assays. It is intended to guide researchers in establishing effective and reproducible experimental conditions for assessing the immunosuppressive properties of this compound and its analogs.

Mechanism of Action: Calcineurin-NFAT Pathway Inhibition

This compound's primary mechanism of immunosuppression involves the following key steps:

  • Binding to FKBP12: this compound enters the cytoplasm of T lymphocytes and binds to the immunophilin FK506-binding protein 12 (FKBP12).[2]

  • Inhibition of Calcineurin: The this compound-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[2]

  • Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T cells (NFAT) transcription factors. By inhibiting calcineurin, this compound prevents this dephosphorylation.[2]

  • Inhibition of Nuclear Translocation: Dephosphorylated NFAT normally translocates from the cytoplasm to the nucleus, where it acts as a transcription factor. This compound's inhibition of this process prevents NFAT from reaching its target genes.

  • Suppression of Cytokine Gene Expression: In the nucleus, NFAT is a key regulator of genes encoding various pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[3][6] By blocking NFAT activation, this compound effectively suppresses the production of these crucial mediators of the immune response.

This targeted inhibition of T-cell activation and cytokine production forms the basis of this compound's potent immunosuppressive activity.

Ascomycin_Mechanism_of_Action cluster_cell T-Lymphocyte cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_signal Increased Intracellular Ca2+ TCR->Ca_signal Ca_ionophore Ca2+ Ionophore Ca_ionophore->Ca_signal Calcineurin Calcineurin Ca_signal->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation This compound This compound This compound->Calcineurin Inhibits FKBP12 FKBP12 This compound->FKBP12 Binds Cytokine_Gene Cytokine Gene (e.g., IL-2, IFN-γ) NFAT_nucleus->Cytokine_Gene Activates Transcription Transcription Cytokine_Gene->Transcription Cytokine_Release Cytokine Release (Suppressed) Transcription->Cytokine_Release

Caption: this compound's mechanism of action in T-lymphocytes.

Data Presentation: In Vitro Efficacy of this compound and Derivatives

The following tables summarize the reported in vitro efficacy of this compound and its derivatives in various immunosuppression assays. It is crucial to note that the optimal concentration of this compound can vary depending on the cell type, stimulus, and specific assay conditions. Therefore, it is highly recommended to perform a dose-response curve for each new experimental setup.

CompoundAssayCell TypeIC50 / Effective ConcentrationReference
This compound Derivative (SDZ ASM 981) Serotonin ReleaseRat Basophilic Leukemia (RBL) cells~30 nM[7]
This compound Derivative (SDZ ASM 981) TNF-α ReleaseRat Basophilic Leukemia (RBL) cells~100 nM[7]
Pimecrolimus (this compound Derivative) Histamine ReleaseHuman Mast Cells & BasophilsMax inhibition at 500 nmol/L[4]
Pimecrolimus (this compound Derivative) TNF-α ReleaseHuman Mast Cells90% inhibition at 100 nmol/L[4]
This compound Analogues IL-2 Reporter Gene AssayJurkat T-cellsPotent immunosuppressive activity[8]
This compound Human Mixed Lymphocyte Reaction (HuMLR)Human PBMCsExcellent immunosuppressive activity[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

T-Lymphocyte Proliferation Assay

This assay measures the ability of T-lymphocytes to proliferate in response to a stimulus, a key event in the adaptive immune response. This compound's inhibitory effect on T-cell proliferation is a primary indicator of its immunosuppressive activity.

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL or anti-CD3/anti-CD28 antibodies at 1 µg/mL each)

  • This compound stock solution (dissolved in DMSO, then diluted in culture medium)

  • Cell proliferation reagent (e.g., [³H]-thymidine, MTT, or CFSE)

  • 96-well flat-bottom culture plates

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Add 50 µL of the T-cell mitogen to all wells except for the unstimulated control wells (add 50 µL of medium instead).

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • MTT assay: 4 hours before the end of the incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours, then add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl). Measure the absorbance at 570 nm.

    • CFSE assay: Prior to plating, label the cells with CFSE. After incubation, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

T_Cell_Proliferation_Workflow start Isolate PBMCs plate_cells Plate 1x10^5 cells/well in 96-well plate start->plate_cells add_this compound Add serial dilutions of this compound plate_cells->add_this compound add_stimulus Add T-cell mitogen (e.g., PHA, anti-CD3/CD28) add_this compound->add_stimulus incubate Incubate for 72-96 hours at 37°C, 5% CO2 add_stimulus->incubate measure_proliferation Measure proliferation ([3H]-thymidine, MTT, or CFSE) incubate->measure_proliferation analyze Calculate % inhibition and IC50 value measure_proliferation->analyze

Caption: Workflow for a T-cell proliferation assay.
Cytokine Production Assay

This assay quantifies the production of specific cytokines by immune cells following stimulation. This compound's ability to inhibit cytokine synthesis is a direct measure of its immunosuppressive effect.

  • PBMCs or isolated T-cells

  • Complete RPMI-1640 medium

  • Stimulants (e.g., PMA (50 ng/mL) and Ionomycin (1 µg/mL), or anti-CD3/anti-CD28 antibodies)

  • This compound stock solution

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining

  • ELISA kits or multiplex bead array kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)

  • Flow cytometer for intracellular cytokine staining

  • Cell Culture and Stimulation:

    • Plate 1-2 x 10⁶ cells/mL in a 24-well plate.

    • Add this compound at various concentrations and a vehicle control.

    • Stimulate the cells with PMA/Ionomycin or anti-CD3/anti-CD28 antibodies.

  • Incubation: Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator. For intracellular cytokine staining, add a protein transport inhibitor for the last 4-6 hours of incubation.

  • Cytokine Measurement:

    • ELISA/Multiplex Assay: Centrifuge the plates and collect the supernatants. Measure the concentration of secreted cytokines using commercially available ELISA or multiplex bead array kits according to the manufacturer's instructions.

    • Intracellular Cytokine Staining (ICS): Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8). Then, fix and permeabilize the cells and stain for intracellular cytokines with fluorescently labeled antibodies. Analyze the cells by flow cytometry.

  • Data Analysis: Determine the concentration of each cytokine at different this compound concentrations. Calculate the percentage of inhibition and the IC50 value for each cytokine.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is an in vitro model of the recognition of alloantigens, which is a key event in organ transplant rejection. This assay assesses the ability of this compound to suppress the T-cell response to foreign cells. A one-way MLR is typically used, where the stimulator cells are treated to prevent their proliferation.

  • PBMCs from two different healthy, unrelated donors (responder and stimulator cells)

  • Complete RPMI-1640 medium

  • Mitomycin C or irradiation source to treat stimulator cells

  • This compound stock solution

  • Cell proliferation reagent ([³H]-thymidine, MTT, or CFSE)

  • 96-well U-bottom culture plates

  • Preparation of Stimulator Cells: Treat the stimulator PBMCs with Mitomycin C (25-50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 2000-3000 rads) to inhibit their proliferation. Wash the cells three times with PBS.

  • Assay Setup:

    • Add 1 x 10⁵ responder cells in 100 µL of medium to each well of a 96-well plate.

    • Add 1 x 10⁵ treated stimulator cells in 50 µL of medium to the wells.

    • Add 50 µL of this compound dilutions to the respective wells.

    • Include controls: responder cells alone, stimulator cells alone, and an autologous control (responder cells mixed with their own treated cells).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Measurement of Proliferation: Measure the proliferation of the responder cells using [³H]-thymidine incorporation, MTT assay, or CFSE dilution as described in the T-Lymphocyte Proliferation Assay protocol.

  • Data Analysis: Calculate the percentage of inhibition of the allogeneic response for each this compound concentration and determine the IC50 value.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed immunosuppressive effects are not due to cell death. A simple method is to use a viability dye, such as Trypan Blue or a fluorescent viability stain, in parallel with the immunosuppression assays.

  • Set up a parallel plate to the main experiment with the same cell concentrations and this compound dilutions.

  • At the end of the incubation period, harvest the cells.

  • Stain the cells with a viability dye (e.g., Trypan Blue, Propidium Iodide, or a live/dead fixable dye).

  • Count the number of viable and non-viable cells using a hemocytometer or a flow cytometer.

  • Calculate the percentage of viable cells at each this compound concentration. The concentration of this compound used in the immunosuppression assays should ideally result in high cell viability (>90%).

Conclusion

This compound is a potent immunosuppressive agent with a well-defined mechanism of action. The protocols outlined in this document provide a framework for researchers to determine the optimal dosage of this compound for various in vitro immunosuppression assays. By carefully performing dose-response experiments and assessing cytotoxicity, researchers can obtain reliable and reproducible data on the immunosuppressive properties of this compound and its derivatives, facilitating their further development as therapeutic agents.

References

Application Notes and Protocols for T-cell Proliferation Assay Using Ascomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response and a critical process in various physiological and pathological conditions, including infectious diseases, autoimmunity, and cancer. The ability to accurately measure T-cell proliferation is essential for basic research and the development of novel immunomodulatory therapeutics. Ascomycin, a potent immunosuppressant, functions by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This application note provides a detailed, step-by-step protocol for assessing the inhibitory effect of this compound on T-cell proliferation using two common methods: Carboxyfluorescein succinimidyl ester (CFSE) staining with flow cytometry and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

This compound, an ethyl analog of Tacrolimus (FK506), forms a complex with the immunophilin FKBP12.[1] This complex then binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[1] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[1] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), a potent T-cell growth factor.[2] By disrupting this signaling cascade, this compound effectively suppresses T-cell activation and subsequent proliferation. The reported IC50 for this compound's suppression of T-cells is approximately 3.9 nM.[3]

Materials and Methods

Reagents and Materials
  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or other T-cell isolation kits)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (purity ≥98%)[4]

  • Dimethyl sulfoxide (DMSO)[3]

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • CFSE Cell Proliferation Kit

  • MTT Cell Proliferation Kit

  • 96-well flat-bottom culture plates

  • Flow cytometer

  • Microplate reader

Preparation of this compound Stock Solution

This compound is soluble in DMSO or ethanol at a concentration of 50 mM.[3] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C for up to one month.[3] Before use, thaw an aliquot at room temperature and ensure that no precipitate is visible.[3]

Experimental Protocols

Two primary methods for assessing T-cell proliferation are detailed below: the CFSE dilution assay, which provides generational analysis of cell division, and the MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation.

Protocol 1: CFSE-Based T-cell Proliferation Assay

The CFSE assay is a robust method for tracking individual cell divisions. The fluorescent dye covalently labels intracellular proteins, and its fluorescence is halved with each cell division, allowing for the visualization of distinct generations of proliferating cells by flow cytometry.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 CFSE Staining cluster_2 Cell Culture and Treatment cluster_3 Data Acquisition and Analysis A Isolate PBMCs from whole blood B Isolate T-cells using negative selection A->B C Resuspend T-cells in PBS B->C D Incubate T-cells with CFSE solution C->D E Quench staining with complete medium D->E F Wash and resuspend cells E->F G Seed CFSE-labeled T-cells into a 96-well plate F->G H Add this compound at various concentrations G->H I Add T-cell activators (e.g., anti-CD3/CD28) H->I J Incubate for 72-96 hours I->J K Harvest cells J->K L Analyze CFSE dilution by flow cytometry K->L M Gate on live, single T-cells L->M N Quantify proliferation based on CFSE intensity M->N

Caption: Workflow for CFSE-based T-cell proliferation assay with this compound treatment.

Step-by-Step Procedure:

  • T-cell Isolation:

    • Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for T-cells using a negative selection kit to obtain untouched T-cells.

    • Wash the isolated T-cells with sterile PBS and resuspend at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Staining:

    • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI medium to remove any unbound CFSE.

    • Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Culture and Treatment:

    • Seed 100 µL of the CFSE-labeled T-cell suspension into each well of a 96-well flat-bottom plate (1 x 10^5 cells/well).

    • Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the appropriate wells. For an IC50 determination, a range of concentrations from 0.1 nM to 100 nM is recommended.

    • Include the following controls:

      • Unstimulated Control: Cells with medium only (no activator, no this compound).

      • Positive Control (Stimulated): Cells with activator and vehicle (DMSO) only.

      • Vehicle Control: Cells with activator and the highest concentration of DMSO used for this compound dilution.

    • Add 50 µL of T-cell activator (e.g., anti-CD3/CD28 antibodies at a final concentration of 1 µg/mL each, or PHA at 5 µg/mL) to all wells except the unstimulated control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well and transfer to FACS tubes.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.

    • Gate on the live, single-cell population using forward and side scatter.

    • Measure the CFSE fluorescence in the FITC channel. Proliferating cells will show a sequential two-fold decrease in CFSE intensity.

Protocol 2: MTT-Based T-cell Proliferation Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable, proliferating cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

G cluster_0 Cell Preparation and Seeding cluster_1 Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Acquisition A Isolate and prepare T-cells B Seed T-cells into a 96-well plate A->B C Add this compound at various concentrations B->C D Add T-cell activators (e.g., PHA) C->D E Incubate for 48-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 4 hours F->G H Add solubilization solution G->H I Incubate overnight H->I J Read absorbance at 570 nm I->J K Calculate cell proliferation J->K

Caption: Workflow for MTT-based T-cell proliferation assay with this compound treatment.

Step-by-Step Procedure:

  • T-cell Isolation and Seeding:

    • Isolate T-cells as described in Protocol 1, Step 1.

    • Resuspend the T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (1 x 10^5 cells/well).

  • Cell Culture and Treatment:

    • Prepare and add serial dilutions of this compound as described in Protocol 1, Step 3.

    • Include the same controls as in the CFSE assay (unstimulated, positive, and vehicle controls).

    • Add the T-cell activator to the appropriate wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified incubator.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. The percentage of proliferation inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of Treated Sample - Absorbance of Unstimulated Control) / (Absorbance of Stimulated Control - Absorbance of Unstimulated Control)] x 100

The IC50 value, which is the concentration of this compound that inhibits T-cell proliferation by 50%, can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for this compound Inhibition of T-cell Proliferation (MTT Assay)

This compound Concentration (nM)Absorbance (570 nm)% Proliferation% Inhibition
0 (Unstimulated)0.2500-
0 (Stimulated)1.5001000
0.11.450964
11.1257030
3.90.8755050
100.5002080
1000.275298

Table 2: Example Data for this compound Inhibition of T-cell Proliferation (CFSE Assay)

This compound Concentration (nM)% Proliferated Cells% Inhibition
0 (Unstimulated)2-
0 (Stimulated)850
0.1806
16030
3.943.550
101881
100596

This compound's Mechanism of Action on T-cell Signaling

The following diagram illustrates the signaling pathway of T-cell activation and the point of intervention by this compound.

G cluster_0 T-Cell Activation Pathway cluster_1 This compound Intervention TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PLCg1 IP3 IP3 PLCg1->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Calcineurin Calcineurin Ca2_release->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene Proliferation T-Cell Proliferation IL2_gene->Proliferation This compound This compound FKBP12 FKBP12 This compound->FKBP12 Ascomycin_FKBP12 This compound-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin Inhibits

Caption: this compound inhibits T-cell proliferation by blocking the calcineurin-NFAT pathway.

Conclusion

This application note provides comprehensive protocols for conducting T-cell proliferation assays to evaluate the immunosuppressive activity of this compound. Both the CFSE and MTT assays are reliable methods, with the CFSE assay offering more detailed insights into cell division dynamics. The provided workflows, data presentation formats, and mechanistic diagrams serve as a valuable resource for researchers in immunology and drug development to accurately assess the effects of immunomodulatory compounds on T-cell function.

References

Protocol for Assessing the Neuroprotective Effects of Ascomycin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, a potent immunosuppressant, has garnered significant interest for its potential neuroprotective properties. Its primary mechanism of action involves the inhibition of calcineurin (CaN), a calcium-dependent serine/threonine protein phosphatase, through the formation of a complex with the intracellular protein FKBP12.[1][2] This inhibition modulates various downstream signaling pathways implicated in neuroinflammation, excitotoxicity, and apoptosis, suggesting its therapeutic potential in neurodegenerative diseases and ischemic brain injury.[1][3] This document provides a comprehensive set of protocols for assessing the neuroprotective effects of this compound in both in vitro and in vivo models.

I. In Vitro Assessment of Neuroprotection

A common and effective in vitro model for neuroprotection studies involves inducing neuronal stress in cultured cells, such as the human neuroblastoma cell line SH-SY5Y, and then evaluating the protective effects of the compound of interest.

Experimental Workflow: In Vitro Neuroprotection Assay

G cluster_0 Cell Culture & Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis A Seed SH-SY5Y cells B Induce Neuronal Damage (e.g., with H2O2, MPP+, or glutamate) A->B C Treat with this compound (various concentrations) B->C D Cell Viability Assays (MTT, LDH) C->D E Apoptosis Assays (TUNEL, Caspase-3 Activity, Western Blot for Bcl-2/Bax) C->E F Oxidative Stress Assay (DCFH-DA) C->F G Anti-inflammatory Assay (ELISA for TNF-α, IL-1β) C->G H Quantify and Compare Data D->H E->H F->H G->H I Determine Dose-Response Relationship H->I

Figure 1: Workflow for in vitro neuroprotection assessment.
Cell Viability Assays

These assays are fundamental to determining if this compound can prevent cell death induced by a neurotoxic stimulus.

a) MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Materials: SH-SY5Y cells, 96-well plate, culture medium, this compound, neurotoxin (e.g., H₂O₂), MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

    • Pre-treat cells with various concentrations of this compound for a specified time.

    • Introduce the neurotoxin to induce cell damage and co-incubate with this compound.

    • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the control group.

b) Lactate Dehydrogenase (LDH) Assay Protocol

LDH is a cytosolic enzyme released into the culture medium upon cell lysis, making it a reliable marker for cytotoxicity.[5][6]

  • Materials: Cell culture supernatant, LDH assay kit.

  • Procedure:

    • Collect the cell culture supernatant from each well of the 96-well plate.

    • Transfer 50 µL of the supernatant to a new 96-well plate.[3]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 100 µL of the reaction mixture to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[7]

    • The amount of LDH released is proportional to the number of dead cells.

Apoptosis Assays

These assays help to determine if this compound's neuroprotective effects are mediated through the inhibition of programmed cell death.

a) Caspase-3 Activity Assay Protocol

Caspase-3 is a key executioner caspase in the apoptotic pathway.[8]

  • Materials: Cell lysates, Caspase-3 colorimetric or fluorometric assay kit.

  • Procedure:

    • Prepare cell lysates from treated and control cells.

    • Add 50 µL of cell lysate to a 96-well plate.

    • Add 50 µL of the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[9]

    • Incubate the plate at 37°C for 1-2 hours.[10]

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) according to the manufacturer's instructions.[10]

Oxidative Stress Assay

a) DCFH-DA Assay for Reactive Oxygen Species (ROS)

This assay measures the intracellular accumulation of ROS, a key factor in neuronal damage.

  • Materials: DCFH-DA solution, PBS.

  • Procedure:

    • After treatment, wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA solution in serum-free medium and incubate for 30 minutes at 37°C in the dark.[11]

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[11]

Anti-inflammatory Assay

a) ELISA for Pro-inflammatory Cytokines (TNF-α and IL-1β)

This assay quantifies the levels of key inflammatory mediators to assess the anti-inflammatory effects of this compound.

  • Materials: Cell culture supernatants, ELISA kit for TNF-α and IL-1β.

  • Procedure:

    • Collect cell culture supernatants from treated and control cells.

    • Perform the ELISA according to the manufacturer's protocol.[12][13] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the standards and samples.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at 450 nm.[13]

In Vitro AssayParameter MeasuredExpected Outcome with this compound
MTT Assay Cell Viability (Metabolic Activity)Increased viability in this compound-treated cells compared to toxin-treated controls.
LDH Assay Cytotoxicity (Cell Lysis)Decreased LDH release in this compound-treated cells compared to toxin-treated controls.
Caspase-3 Activity ApoptosisDecreased caspase-3 activity in this compound-treated cells.
DCFH-DA Assay Reactive Oxygen Species (ROS)Reduced intracellular ROS levels in this compound-treated cells.
ELISA Pro-inflammatory Cytokines (TNF-α, IL-1β)Lower levels of TNF-α and IL-1β in the supernatant of this compound-treated cells.

II. In Vivo Assessment of Neuroprotection

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and clinically relevant model of ischemic stroke to evaluate the neuroprotective potential of therapeutic agents.[14]

Experimental Workflow: In Vivo MCAO Model

G cluster_0 Surgical Procedure cluster_1 Treatment cluster_2 Post-Surgical Assessment cluster_3 Data Analysis A Induce Anesthesia in Rats B Perform Middle Cerebral Artery Occlusion (MCAO) A->B C Reperfusion (e.g., after 2 hours) B->C D Administer this compound or Vehicle C->D E Neurological Deficit Scoring (e.g., Bederson or Garcia scale) D->E F Sacrifice and Brain Collection E->F G Infarct Volume Measurement (TTC Staining) F->G H Compare Neurological Scores and Infarct Volumes G->H I Determine Therapeutic Efficacy H->I G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin_active Active Calcineurin (CaN) Complex->Calcineurin_active Inhibits Calcineurin_inactive Inactive Calcineurin NFAT_P NFAT-P (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocates to Nucleus Gene_Transcription Gene Transcription (Pro-inflammatory cytokines, pro-apoptotic factors) NFAT_nuc->Gene_Transcription

References

Application Notes and Protocols for In Vivo Administration of Ascomycin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascomycin is a potent macrolactam immunosuppressant that, along with its analogues like Tacrolimus (FK506), functions primarily by inhibiting calcineurin, a calcium-dependent serine/threonine protein phosphatase.[1][2] This inhibition blocks T-cell activation and the synthesis of inflammatory cytokines, making this compound and its derivatives valuable for treating T-cell-mediated diseases.[3] In preclinical research, these compounds are widely studied for their therapeutic potential in inflammatory skin diseases, for preventing organ transplant rejection, and increasingly for their neuroprotective and neuroregenerative properties.[1][2][4]

Effective in vivo studies in animal models are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. The choice of administration route is critical and depends on the therapeutic target, the animal model, and the desired systemic or local effect. These notes provide detailed protocols for the most common methods of this compound administration in animal models, including topical, oral, intraperitoneal, and subcutaneous routes.

Mechanism of Action: Calcineurin Inhibition

This compound exerts its immunosuppressive effects by forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This this compound-FKBP12 complex then binds to and inhibits calcineurin.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus, leading to a blockage in the transcription of genes for key pro-inflammatory cytokines such as Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.

Ascomycin_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds Complex This compound-FKBP12 Complex Calcineurin Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Activates Complex->Calcineurin Inhibits

Caption: this compound binds to FKBP12, inhibiting calcineurin and blocking NFAT-mediated IL-2 gene transcription.

Quantitative Data Summary

The following table summarizes dosages and administration routes for this compound and its derivatives as reported in various animal model studies.

Animal ModelCompoundAdministration RouteDosage/ConcentrationDurationKey FindingsReference
Rat (Fischer-344)This compoundIntraperitoneal (i.p.)3 mg/kg14 daysReduced creatinine clearance by >50%, indicating nephrotoxicity.[5]
RatThis compoundContinuous i.p. Infusion10 mg/kg/day14 daysNo nephrotoxicity observed.[5]
RatThis compoundOral (p.o.)Up to 50 mg/kg/day14 daysNo nephrotoxicity, suggesting an oral absorption ceiling.[5]
RatThis compoundContinuous i.v. InfusionUp to 6 mg/kg/day14 daysNo nephrotoxicity observed, even in a salt-depleted model.[5]
RatThis compoundHippocampal Infusion100 µM3 hoursNo toxic effects observed; demonstrated anticonvulsant activity.[1]
SwineABT-281 (this compound analog)TopicalN/AN/APotency equal to Tacrolimus in a contact hypersensitivity model.[6]
SwineABT-281 (this compound analog)Intravenous (i.v.)N/AN/A19-fold less potent systemically than Tacrolimus.[6]
SwineABT-281 (this compound analog)Intraperitoneal (i.p.)N/AN/A61-fold less potent systemically than Tacrolimus.[6]
Human (Psoriasis Model)SDZ ASM 981 (Pimecrolimus)Topical (under occlusion)0.3% and 1.0% ointment2 weeks1% formulation showed efficacy similar to clobetasol-17-propionate.[7]

Experimental Protocols

Topical Administration Protocol (Psoriasis Model)

Topical administration is common for treating inflammatory skin diseases, delivering the drug directly to the target tissue while minimizing systemic exposure.[3][6]

Objective: To evaluate the efficacy of a topical this compound formulation in a chemically-induced or xenograft psoriasis mouse model.

Materials:

  • This compound

  • Vehicle/Ointment Base (e.g., petrolatum, hydrophilic ointment)

  • Topical anesthetic (if required for animal comfort)

  • Electric clippers

  • Occlusive dressing (e.g., Tegaderm™)

  • Calipers for measuring skin thickness

  • Sterile swabs

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane inhalation).

    • Carefully shave a designated area on the dorsum of the mouse (e.g., 2x2 cm).

    • Induce the psoriasis-like phenotype according to the specific model protocol (e.g., daily application of imiquimod cream).

  • Formulation Preparation:

    • Prepare the this compound ointment at the desired concentration (e.g., 0.3% or 1.0% w/w) by levigating the powdered drug with a small amount of vehicle and then incorporating the remainder of the base until uniform.

  • Application:

    • Apply a pre-weighed amount of the this compound ointment or vehicle control (e.g., 50 mg) to the shaved, affected area using a sterile swab.

    • Spread the ointment evenly over the lesion.

    • (Optional) Cover the application site with an occlusive dressing to enhance penetration and prevent removal by the animal.[7]

  • Dosing Regimen:

    • Apply the formulation once or twice daily for the duration of the study (e.g., 7-14 days).

  • Efficacy Assessment:

    • At designated time points, measure parameters such as skin erythema, scaling, and induration using a scoring system (e.g., Psoriasis Area and Severity Index - PASI).

    • Measure skin thickness using calipers.

    • At the end of the study, collect skin biopsies for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration) and cytokine profiling (e.g., IL-17, IL-23).

Topical_Workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_eval Evaluation A Shave Dorsal Skin B Induce Psoriasis-like Lesion (e.g., Imiquimod) A->B D Daily Topical Application of Ointment B->D Start Treatment C Prepare this compound Ointment (e.g., 1%) E (Optional) Apply Occlusive Dressing D->E F Daily Clinical Scoring (Erythema, Scaling) D->F G Measure Skin Fold Thickness D->G H Terminal Skin Biopsy for Histology & Cytokines D->H End of Study

Caption: Workflow for evaluating topical this compound in a mouse model of psoriasis.

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection is a common route for systemic administration in rodents, allowing for rapid absorption into the bloodstream.

Objective: To administer a precise systemic dose of this compound to a rat or mouse for immunosuppression or pharmacokinetic studies.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline with a co-solvent like DMSO or PEG 400, as this compound is poorly water-soluble)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27G for mice, 23-25G for rats)[8]

  • 70% ethanol for disinfection

Procedure:

  • Formulation Preparation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Dilute to the final concentration with a sterile vehicle like saline or PBS. The final concentration of the organic solvent should be minimized (e.g., <10% DMSO) to avoid toxicity.

    • Ensure the final solution is sterile, for example, by filtration through a 0.22 µm filter.

  • Animal Restraint:

    • Mouse: Restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

    • Rat: A two-person technique is preferred. One person restrains the rat while the other injects.[8] The animal should be held securely with its head tilted downwards to move abdominal organs away from the injection site.[9]

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the abdomen.[8][10] This avoids the cecum (on the left side) and the urinary bladder.

  • Injection:

    • Disinfect the injection site with 70% ethanol.[11]

    • Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[8]

    • Gently aspirate by pulling back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle/syringe.[9][11]

    • Inject the solution smoothly. The maximum recommended volume is typically <10 mL/kg.[8]

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, pain, or adverse reaction at the injection site.

Oral Gavage Protocol

Oral gavage ensures a precise dose is delivered directly to the stomach. This is critical for studies where oral bioavailability is being assessed, as this compound has been shown to have an oral absorption ceiling.[5]

Objective: To administer a defined oral dose of this compound to a mouse or rat.

Materials:

  • This compound

  • Sterile vehicle (e.g., water with 0.5% carboxymethylcellulose for suspension)

  • Oral gavage needle (flexible or rigid, with a ball tip; 20-22G for mice, 16-18G for rats)

  • Syringe (1 mL)

Procedure:

  • Formulation Preparation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle.

  • Animal Restraint:

    • Restrain the animal firmly by the scruff, ensuring the head and body form a straight line to facilitate passage of the gavage needle.

  • Needle Measurement:

    • Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth to reach the stomach.

  • Administration:

    • Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and pass it along the roof of the mouth.

    • Advance the needle smoothly down the esophagus. There should be no resistance. If resistance is felt or the animal struggles excessively, the needle may be in the trachea; withdraw immediately.

    • Once the needle is in the stomach, deliver the dose steadily.

    • The recommended volume is typically up to 20 mL/kg.[12]

    • Withdraw the needle in a single, smooth motion.

  • Post-Gavage Monitoring:

    • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Alternative: For chronic studies, voluntary oral administration in a flavored jelly can minimize stress associated with gavage.[13][14]

Systemic_Admin_Workflow cluster_prep Dose Preparation cluster_admin Administration Route cluster_eval PK/PD Evaluation A Prepare this compound in Sterile Vehicle B Oral Gavage A->B C Intraperitoneal Injection A->C D Subcutaneous Injection A->D E Collect Blood Samples at Time Points (PK) B->E F Assess Target Organ (e.g., Lymph Node Assay) (PD) B->F G Monitor for Adverse Effects B->G C->E C->F C->G D->E D->F D->G

Caption: General workflow for systemic administration and evaluation of this compound.

Subcutaneous (s.c.) Injection Protocol

Subcutaneous injection provides a slower, more sustained release and absorption compared to i.p. or i.v. routes.

Objective: To administer this compound for sustained systemic exposure.

Materials:

  • This compound

  • Sterile vehicle (isotonic and pH-neutral solutions are preferred to minimize irritation)[15]

  • Sterile syringes (1 mL)

  • Sterile needles (25-27G)

Procedure:

  • Formulation Preparation:

    • Prepare the this compound solution or suspension as described for i.p. injection.

  • Animal Restraint and Site Selection:

    • Restrain the animal on a flat surface.

    • The most common site for s.c. injection is the interscapular area (the loose skin over the back between the shoulder blades).

  • Injection:

    • Gently lift the loose skin to form a "tent."[16][17]

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate gently to ensure a blood vessel has not been entered.

    • Inject the solution, which should flow easily with minimal pressure. A small bleb will form under the skin.

    • Withdraw the needle and gently massage the area to help disperse the liquid.

  • Post-Injection Monitoring:

    • Monitor the injection site for signs of irritation, inflammation, or necrosis. Monitor the animal for overall health.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Ascomycin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Ascomycin in human plasma. The described method employs a straightforward protein precipitation extraction procedure, providing excellent recovery and minimal matrix effects. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of this compound.

Introduction

This compound is a potent immunosuppressive macrolide with significant therapeutic potential. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring optimal dosing, and minimizing potential toxicity. This application note provides a detailed protocol for a validated HPLC-MS/MS method designed for the reliable quantification of this compound in human plasma, catering to the needs of researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Sirolimus (Internal Standard, IS) reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

Instrumentation
  • HPLC System: Shimadzu LC-20AD or equivalent

  • Mass Spectrometer: SCIEX 5500 Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Waters CORTECS T3 column (100 x 2.1 mm, 2.7 µm) or equivalent

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of this compound and Sirolimus (IS) were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to obtain calibration standards and quality control (QC) samples.

  • Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Method Protocols

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Sirolimus internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the table below.

ParameterCondition
HPLC Conditions
ColumnWaters CORTECS T3 (100 x 2.1 mm, 2.7 µm)
Column Temperature35°C
Mobile Phase A5 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B0.1% formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume2 µL
Gradient Elution0 min: 5% B; 5 min: 60% B; 5.5 min: 90% B; 5.5-6.5 min: 90% B; 6.6-8 min: 5% B
Mass Spectrometry Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsThis compound: 809.5 → 756.5 (Quantifier), 809.5 → 564.4 (Qualifier) Sirolimus (IS): 931.5 → 864.4
Dwell Time150 ms
IonSpray Voltage5500 V
Source Temperature500°C

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation parameters are summarized in the following tables.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.5 to 50 ng/mL. The coefficient of determination (r²) was >0.99. The LLOQ was determined to be 0.5 ng/mL.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 50>0.990.5
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High).[1]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low1.56.8105.38.2103.1
Medium154.598.76.199.5
High403.9101.25.5100.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.588.295.7
Medium1591.598.2
High4090.197.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma_sample 100 µL Human Plasma add_is Add 10 µL Sirolimus (IS) plasma_sample->add_is protein_precipitation Add 300 µL Acetonitrile add_is->protein_precipitation vortex_1 Vortex (1 min) protein_precipitation->vortex_1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex_1->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness (N₂, 40°C) supernatant_transfer->evaporation reconstitution Reconstitute in 100 µL Mobile Phase evaporation->reconstitution vortex_2 Vortex (30 sec) reconstitution->vortex_2 hplc_vial Transfer to HPLC Vial vortex_2->hplc_vial hplc_injection Inject 2 µL into HPLC hplc_vial->hplc_injection chromatographic_separation Chromatographic Separation (Waters CORTECS T3) hplc_injection->chromatographic_separation mass_spectrometry Mass Spectrometric Detection (MRM Mode) chromatographic_separation->mass_spectrometry data_quantification Data Quantification mass_spectrometry->data_quantification

Caption: Workflow for this compound quantification in human plasma.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, ensures accurate and precise results. This validated method is suitable for a wide range of clinical and research applications involving the measurement of this compound.

References

Ascomycin Treatment of Primary Immune Cells in Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ascomycin, also known as FK520, is a macrolactam immunosuppressant that is an ethyl analog of Tacrolimus (FK506).[1][2][3] It is produced by the fermentation of Streptomyces hygroscopicus.[2] this compound exhibits potent immunosuppressive properties, making it a valuable tool for studying immune cell function and a compound of interest for the development of therapies for autoimmune and inflammatory diseases.[1][3]

The primary mechanism of action for this compound involves its binding to the immunophilin FKBP12 (FK506-binding protein 12).[4][5] This this compound-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5][6] In T-lymphocytes, calcineurin is a critical signaling molecule that, upon activation, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4] Dephosphorylation allows NFAT to translocate to the nucleus and induce the transcription of genes encoding various cytokines essential for the immune response. By inhibiting calcineurin, this compound effectively blocks NFAT-mediated gene expression, leading to a reduction in T-cell activation and cytokine production.[4][5]

Research indicates that this compound inhibits the production of both Th1 cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[1][2][3] This broad-spectrum cytokine inhibition underscores its potent immunosuppressive effects.

Ascomycin_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT Gene Cytokine Gene (IL-2, IFN-γ, etc.) NFAT->Gene Translocates to Nucleus This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex Complex->Calcineurin Inhibits Transcription Transcription Gene->Transcription

Caption: this compound's mechanism of action in T-cells.

Data Presentation: Effects of this compound on Primary Immune Cells

The following table summarizes the key effects of this compound on primary immune cell functions as described in the literature.

ParameterEffectTarget Cells / Cytokines
T-Cell Proliferation InhibitionT-Lymphocytes
Th1 Cytokine Production SuppressionInterferon-γ (IFN-γ), Interleukin-2 (IL-2)[1][2][3]
Th2 Cytokine Production SuppressionInterleukin-4 (IL-4), Interleukin-10 (IL-10)[1][2][3]
Mast Cell Activation InhibitionMast Cells[1][2]
NFAT Signaling InhibitionT-Lymphocytes[4][5]
NF-κB Signaling InhibitionT-Lymphocytes[7]

Experimental Protocols

The following protocols provide a framework for the isolation, culture, and treatment of primary human T-cells with this compound.

Experimental_Workflow A 1. Isolate PBMCs (from whole blood via Ficoll gradient) B 2. Purify Primary T-Cells (e.g., Pan-T Cell Isolation Kit) A->B C 3. Cell Culture & Activation (e.g., anti-CD3/CD28 beads) B->C D 4. This compound Treatment (Dose-response) C->D E 5. Incubation (24-72 hours) D->E F 6. Downstream Analysis (ELISA, Flow Cytometry, Proliferation Assay) E->F

Caption: General workflow for this compound treatment of primary T-cells.
Protocol 1: Isolation and Culture of Human Primary T-Cells

This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and the subsequent purification and culture of T-cells.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS or similar density gradient medium

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium[8]

  • Fetal Bovine Serum (FBS), heat-inactivated[8]

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Human T-cell isolation kit (negative selection is recommended)

  • T-cell activation reagents (e.g., anti-CD3/CD28 Dynabeads™ or PMA/Ionomycin)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Cell culture plates (e.g., 96-well or 24-well)

  • Humidified incubator (37°C, 5% CO₂)

Complete Culture Medium (T-Cell Medium):

  • RPMI-1640

  • 10% Heat-Inactivated FBS

  • 1% Penicillin-Streptomycin

  • 2 mM L-Glutamine

Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS at room temperature. b. Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. After centrifugation, carefully aspirate the upper plasma layer. Collect the "buffy coat" layer containing PBMCs at the plasma-Ficoll interface. e. Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to bring the volume to 45 mL. f. Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant. g. Resuspend the cell pellet in 10 mL of T-Cell Medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

  • T-Cell Purification: a. Follow the manufacturer's protocol for the chosen human T-cell isolation kit. This typically involves using an antibody cocktail to label non-T cells and removing them via magnetic separation. b. After purification, wash the T-cells and resuspend them in fresh T-Cell Medium. c. Perform another cell count to determine the yield and purity of the T-cell population (purity can be assessed via flow cytometry if required).

  • Cell Culture and Activation: a. Resuspend the purified T-cells to a final concentration of 1 x 10⁶ cells/mL in T-Cell Medium. b. Add T-cell activation reagents as per the manufacturer's recommendation (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). c. Plate the cell suspension in the desired culture plate format for the experiment.

Protocol 2: this compound Treatment and Functional Analysis

This protocol outlines the treatment of cultured primary T-cells with this compound and subsequent analysis.

Materials:

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Purified, activated primary T-cells (from Protocol 1)

  • T-Cell Medium

  • Reagents for downstream assays (e.g., ELISA kits, flow cytometry antibodies, proliferation assay reagents)

Procedure:

  • This compound Stock Solution Preparation: a. Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in sterile DMSO. b. Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • This compound Treatment: a. Immediately after plating the activated T-cells (from Protocol 1, Step 3c), prepare serial dilutions of this compound in T-Cell Medium from your stock solution. b. A typical starting concentration range for in vitro studies is 1 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. c. Add the diluted this compound to the appropriate wells. d. Remember to include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose.

  • Incubation: a. Place the culture plate in a humidified incubator at 37°C with 5% CO₂. b. The incubation period will depend on the assay. For cytokine analysis, 24-48 hours is often sufficient. For proliferation assays, 48-72 hours may be required.

  • Downstream Analysis:

    • Cytokine Quantification (ELISA/CBA): After incubation, centrifuge the plate to pellet the cells and collect the supernatant. Measure the concentration of key cytokines (e.g., IL-2, IFN-γ, IL-4) using Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.

    • Cell Proliferation Assay: Assess T-cell proliferation using methods such as CFSE dye dilution analysis by flow cytometry or colorimetric assays like MTT or WST-1.

    • Flow Cytometry: Analyze changes in cell surface markers (e.g., activation markers like CD25, CD69) or intracellular protein expression by staining the cells with fluorescently-conjugated antibodies.

References

Ascomycin Delivery Strategies for Topical Skin Inflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin and its derivatives, such as tacrolimus (FK506) and pimecrolimus (SDZ ASM 981), are potent macrolactam immunosuppressants that have shown significant efficacy in the treatment of inflammatory skin diseases like atopic dermatitis and psoriasis.[1][2] Their primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway, thereby suppressing the production of pro-inflammatory cytokines.[2][3] However, the therapeutic potential of topical this compound is often limited by its poor solubility and low skin permeability. To overcome these challenges, various advanced drug delivery systems have been developed to enhance its topical bioavailability, target specific skin layers, and minimize systemic absorption and associated side effects.

These application notes provide a comprehensive overview of different this compound delivery strategies, detailed protocols for their preparation and evaluation in relevant preclinical skin inflammation models, and a summary of key quantitative data to aid in the selection and development of optimal topical formulations.

Signaling Pathway of this compound in T-Cells

This compound exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-lymphocytes. This pathway is crucial for the transcription of various pro-inflammatory cytokines.

ascomycin_pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Calcineurin_inactive Calcineurin (Inactive) Ca_cyto->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFATp NFAT-P (Cytosol) Calcineurin_active->NFATp Dephosphorylates NFAT NFAT (Cytosol) NFATp->NFAT NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc Translocation Genes Pro-inflammatory Gene Transcription (IL-2, TNF-α, etc.) NFAT_nuc->Genes Activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 Complex This compound-FKBP12 Complex This compound->Complex FKBP12->Complex Complex->Calcineurin_active Inhibits

This compound's mechanism of action in T-cells.

This compound Delivery Systems: A Comparative Overview

A variety of nano-based delivery systems have been explored to enhance the topical delivery of this compound and its analogs. The choice of delivery system can significantly impact the drug's penetration, retention in the skin, and overall therapeutic efficacy.

Table 1: Physicochemical and Efficacy Data of this compound Analog Formulations

Delivery SystemDrugParticle Size (nm)Encapsulation Efficiency (%)In Vivo ModelKey Efficacy Findings
Solid Lipid Nanoparticles (SLNs)Tacrolimus143.1 ± 7.9888.5 ± 0.2Rat (Dermal Distribution)Enhanced penetration into deeper skin layers compared to commercial ointment.[4]
NanoemulsionPimecrolimus193.1 ± 2.6294.58 ± 0.07Mouse (Allergic Conjunctivitis)Significantly relieved inflammation signs; 71.26% improvement rate vs. 49.18% for free drug.
Liquid Crystalline NanoparticlesTacrolimus149.1>99Mouse (Psoriasis-like)More effective in treating skin inflammation compared to tacrolimus in propylene glycol.[5]
Polymeric NanocapsulesTacrolimus226.64 - 250.53--Controlled drug release with zero-order kinetics.[6]

Note: Data for tacrolimus and pimecrolimus are presented as close analogs of this compound due to the limited availability of direct comparative studies on this compound itself.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for tacrolimus and can be optimized for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Transcutol P)

  • Phosphate buffered saline (PBS)

  • Organic solvent (e.g., acetone, ethanol)

Procedure:

  • Lipid Phase Preparation: Dissolve this compound and the solid lipid in a suitable organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in PBS.

  • Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid (typically 70-80°C). Add the lipid phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: Remove any unencapsulated drug by centrifugation or dialysis.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

sln_protocol start Start lipid_phase Prepare Lipid Phase: Dissolve this compound & Solid Lipid in Organic Solvent start->lipid_phase aqueous_phase Prepare Aqueous Phase: Dissolve Surfactants in PBS start->aqueous_phase heating Heat Both Phases (> Lipid Melting Point) lipid_phase->heating aqueous_phase->heating emulsification High-Speed Homogenization: Add Lipid Phase to Aqueous Phase heating->emulsification homogenization High-Pressure Homogenization or Ultrasonication emulsification->homogenization cooling Cool in Ice Bath to Form SLNs homogenization->cooling purification Purify by Centrifugation or Dialysis cooling->purification characterization Characterize: Size, PDI, Zeta Potential, EE% purification->characterization end End characterization->end tpa_model_workflow start Start acclimatization Acclimatize Mice (1 week) start->acclimatization induction Induce Inflammation: Apply TPA to Right Ear acclimatization->induction treatment Topical Treatment: This compound Formulation or Vehicle induction->treatment measurement Measure Ear Thickness (Calipers) at Time Points treatment->measurement euthanasia Euthanize Mice and Collect Ear Tissue measurement->euthanasia analysis Efficacy Assessment: - Ear Edema - Histology (H&E) - Cytokine Analysis euthanasia->analysis end End analysis->end

References

Application Notes: Ascomycin in Organ Transplant Rejection Research

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Ascomycin (also known as FK520) is a 23-membered macrocyclic polyketide with potent immunosuppressive properties.[1] It is a structural analogue of Tacrolimus (FK506) and shares a similar mechanism of action, making it a valuable tool in the research of organ transplant rejection.[1][2] this compound and its derivatives are investigated for their potential to prevent graft rejection and treat various inflammatory conditions.[3][4] These notes provide an overview of this compound's mechanism, its application in relevant experimental models, and protocols for its study.

2. Mechanism of Action: Calcineurin Inhibition

This compound exerts its immunosuppressive effects by inhibiting the calcium-dependent serine/threonine protein phosphatase, calcineurin (also known as Protein Phosphatase 2B).[3] The process involves several key steps:

  • Complex Formation: this compound first binds to an intracellular immunophilin, FK506-Binding Protein 12 (FKBP12).[3]

  • Calcineurin Inhibition: The resulting this compound-FKBP12 complex acquires the ability to bind to and inhibit the enzymatic activity of calcineurin.[3]

  • NFAT Pathway Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[3] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus.

  • Suppression of Cytokine Gene Expression: By inhibiting calcineurin, this compound prevents NFAT dephosphorylation and its subsequent nuclear translocation. This blockade halts the transcription of key pro-inflammatory cytokine genes, most notably Interleukin-2 (IL-2).[3][5]

  • T-Cell Proliferation Arrest: IL-2 is a critical cytokine for T-cell proliferation and differentiation. By suppressing its production, this compound effectively halts the activation and clonal expansion of T-cells, a central process in the immune response that leads to organ rejection.[5][6]

This targeted inhibition of the T-cell signaling pathway makes this compound a powerful tool for studying and potentially preventing allograft rejection.

Ascomycin_Mechanism_of_Action cluster_Cell T-Cell Cytoplasm cluster_Nucleus T-Cell Nucleus This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P (Inactive) NFAT_P->Calcineurin NFAT->Nucleus_Node Translocation IL2_Gene IL-2 Gene Transcription Nucleus_Node->IL2_Gene Activates

This compound's mechanism of action via calcineurin inhibition.

3. Quantitative Data and Comparative Efficacy

This compound is structurally and functionally similar to Tacrolimus (FK506), though with some differences in potency. The available data from preclinical studies provides insight into its activity and potential therapeutic window.

ParameterDrugDose / ConcentrationModel / AssayFindingReference
Immunosuppressive Potency This compound-Rat Popliteal Lymph Node Hyperplasia Assay3-fold lower potency compared to Tacrolimus (FK506).[2]
Nephrotoxicity This compound3 mg/kg, i.p. (14 days)Fischer-344 RatReduced creatinine clearance by >50%.[2]
Nephrotoxicity Tacrolimus (FK506)1 mg/kg, i.p. (14 days)Fischer-344 RatReduced creatinine clearance by >50%.[2]
Therapeutic Index This compound vs. Tacrolimus-Rat ModelsThis compound has an equivalent therapeutic index to Tacrolimus.[2]

Note: This table summarizes available quantitative data from the provided search context. IC50 values for immunosuppression were not explicitly stated in the search results.

4. In Vivo Models of Organ Transplant Rejection

Rodent models are fundamental for evaluating the efficacy of immunosuppressants like this compound in preventing organ rejection.[7][8][9] Skin and limb allografts are common models due to the high immunogenicity of skin and the clear visual endpoints for assessing rejection.[10][11]

ModelSpecies / StrainsTypical EndpointPurposeReference
Skin Allograft Mouse (e.g., C57BL/6 donor to BALB/c recipient)Visual scoring of graft necrosis/rejection.Assess T-cell mediated acute rejection.[11]
Hind Limb Allograft Rat (e.g., Wistar Furth donor to Lewis recipient)Clinical scoring of edema, erythema, and necrosis.Study rejection in a composite tissue allograft.[10]
Renal Transplant Rat (e.g., Fischer-344)Measurement of serum creatinine, histology.Evaluate drug efficacy and nephrotoxicity.[2][7]

Experimental Protocols

1. Protocol: In Vitro Lymphocyte Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of lymphocytes stimulated by a mitogen (like PHA) or in a mixed lymphocyte reaction (MLR).

Principle: Activated lymphocytes undergo rapid cell division (proliferation). This protocol measures the incorporation of a labeled nucleoside (e.g., ³H-thymidine) or changes in metabolic activity (e.g., MTT assay) as an indicator of proliferation.[12][13][14] this compound's inhibitory effect is quantified by the reduction in this proliferation.

Lymphocyte_Assay_Workflow start Start: Collect Human Blood isolate Isolate PBMCs (Ficoll-Paque Density Gradient) start->isolate wash Wash and Resuspend Cells isolate->wash plate Plate Cells (1x10^5 cells/well in 96-well plate) wash->plate add_asco Add this compound (Serial Dilutions) plate->add_asco add_stim Add Stimulant (e.g., PHA or Allogeneic Cells) add_asco->add_stim incubate Incubate (48-72 hours, 37°C, 5% CO2) add_stim->incubate add_label Add Proliferation Label (e.g., ³H-Thymidine for final 6-18 hours) incubate->add_label harvest Harvest Cells onto Filter Mat add_label->harvest measure Measure Radioactivity (Scintillation Counter) harvest->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Workflow for an in vitro lymphocyte proliferation assay.

Methodology:

  • PBMC Isolation:

    • Collect whole blood from healthy donors in heparinized tubes.

    • Dilute blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque Plus solution in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper plasma layer and collect the mononuclear cell layer (buffy coat).[12]

    • Wash the collected cells twice with Hank's Balanced Salt Solution (HBSS) by centrifuging at 400 x g for 10 minutes.[12]

  • Cell Plating and Treatment:

    • Resuspend the final cell pellet in complete RPMI-1640 medium and perform a cell count (e.g., using Trypan Blue exclusion).

    • Adjust the cell concentration to 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well flat-bottom plate.[13]

    • Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

  • Stimulation and Incubation:

    • Add 50 µL of a mitogen (e.g., Phytohemagglutinin, PHA) or irradiated allogeneic stimulator cells to the wells. Include unstimulated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[12]

  • Measurement of Proliferation:

    • For the final 6-18 hours of incubation, add 1 µCi of ³H-thymidine to each well.[13]

    • Harvest the cells onto a glass fiber filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The readout is in counts per minute (CPM).[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

2. Protocol: In Vivo Rodent Skin Allograft Model

This model assesses this compound's ability to prolong the survival of a skin graft transplanted between two genetically different (allogeneic) animals.

Principle: A full-thickness skin graft from a donor mouse (e.g., C57BL/6) is transplanted onto a recipient mouse of a different strain (e.g., BALB/c). Without immunosuppression, the recipient's immune system will recognize the graft as foreign and mount a T-cell mediated response, leading to acute rejection.[11] The efficacy of this compound is determined by the delay or prevention of this rejection.

Skin_Graft_Workflow start Start: Acclimatize Animals (Donor & Recipient Strains) prep_donor Prepare Donor Skin Graft (Harvest full-thickness tail skin) start->prep_donor prep_recipient Prepare Recipient Graft Bed (Excise skin from dorsal thorax) start->prep_recipient transplant Suture Graft onto Recipient prep_donor->transplant prep_recipient->transplant bandage Apply Protective Bandage transplant->bandage treatment Administer Treatment (this compound or Vehicle Control, e.g., i.p.) bandage->treatment monitor Daily Monitoring (Remove bandage after ~7 days) treatment->monitor Daily score Score Graft Rejection (Visual assessment of necrosis) monitor->score endpoint Determine Endpoint (e.g., >80% Necrosis = Rejection) score->endpoint analyze Analyze Data (Kaplan-Meier Survival Curves) endpoint->analyze end End analyze->end

Workflow for a rodent skin allograft rejection model.

Methodology:

  • Animal Preparation:

    • Use two different inbred strains of mice or rats (e.g., Donor: C57BL/6 mice, Recipient: BALB/c mice).

    • Anesthetize both donor and recipient animals.

  • Graft Procedure:

    • Donor: Harvest a full-thickness section of skin (e.g., from the tail or torso) and keep it in cold, sterile saline.

    • Recipient: Prepare a graft bed by excising a similarly sized piece of skin from the dorsal thorax.

    • Place the donor skin graft onto the recipient bed and secure it with sutures.

  • Post-Operative Care and Treatment:

    • Apply a protective bandage over the graft site to prevent desiccation and mechanical disruption.

    • Begin administration of this compound or vehicle control immediately post-surgery. The route can be intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.), with dosing based on prior toxicity studies (e.g., 1-3 mg/kg, i.p.).[2]

    • House animals individually to prevent damage to the graft.

  • Monitoring and Scoring:

    • Remove the bandage after approximately 7 days.

    • Visually inspect the grafts daily and score them for signs of rejection (e.g., erythema, edema, hemorrhage, and necrosis) based on a standardized scale (e.g., 0 = healthy, 4 = fully necrotic).

    • The primary endpoint is typically defined as the day of rejection, often considered when >80% of the graft becomes necrotic.

  • Data Analysis:

    • Plot graft survival over time for each treatment group.

    • Use Kaplan-Meier survival analysis to compare the median survival time (MST) between groups and determine statistical significance.

3. Protocol: Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by the this compound-FKBP12 complex.

Principle: This is a cell-free assay that uses recombinant proteins. Calcineurin's phosphatase activity is measured by its ability to dephosphorylate a specific, synthetic phosphopeptide substrate. The amount of free phosphate released is quantified, typically using a malachite green-based colorimetric detection method. Inhibition is observed when this compound and FKBP12 are pre-incubated with calcineurin.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5.

    • Enzymes: Recombinant human Calcineurin, recombinant human FKBP12, and Calmodulin.

    • Substrate: RII phosphopeptide substrate (e.g., DLDVPIPGRFDRRVS(PO₃)VAAE).

    • Inhibitor: this compound (prepare a stock solution in DMSO).

    • Detection Reagent: Malachite green solution for phosphate detection.

  • Assay Procedure (96-well plate format):

    • Inhibitor Complex Formation: In each well, pre-incubate a fixed concentration of FKBP12 with varying concentrations of this compound in assay buffer for 15-30 minutes at 37°C.

    • Calcineurin Inhibition: Add Calcineurin and Calmodulin to the wells containing the pre-formed inhibitor complexes. Incubate for another 15 minutes at 37°C to allow for calcineurin inhibition.

    • Enzymatic Reaction: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

    • Reaction Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate released by the enzyme.

    • Allow color to develop for 15-20 minutes at room temperature.

  • Measurement and Analysis:

    • Read the absorbance at ~620 nm using a microplate reader.

    • Create a standard curve using known concentrations of free phosphate.

    • Calculate the amount of phosphate released in each well.

    • Determine the percentage of calcineurin activity inhibition for each this compound concentration and calculate the IC50 value.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Ascomycin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low efficacy of Ascomycin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low or no activity in my cell-based assay?

Low efficacy of this compound can stem from several factors, ranging from reagent preparation to the specifics of the biological system being used. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the integrity of the this compound stock solution, the cellular expression of its target proteins, and the parameters of the assay itself.

Start by verifying the concentration and biological activity of your this compound stock. Then, confirm that the target pathway is intact and responsive in your specific cell line. Finally, review your assay conditions to rule out interfering substances or suboptimal parameters.

Below is a logical workflow to diagnose the issue:

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Start: Low this compound Efficacy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; stock_check [label="1. Verify this compound Stock\n- Check solubility & storage\n- Confirm concentration\n- Test activity in cell-free assay", fillcolor="#F1F3F4", fontcolor="#202124"]; pathway_check [label="2. Assess Target Pathway\n- Confirm FKBP12 expression\n- Confirm Calcineurin expression\n- Use positive controls (e.g., PMA/Ionomycin)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_check [label="3. Evaluate Cell System\n- Check cell health & viability\n- Test for P-gp efflux pumps\n- Consider cell line resistance", fillcolor="#F1F3F4", fontcolor="#202124"]; assay_check [label="4. Review Assay Conditions\n- Check for serum protein binding\n- Verify media stability\n- Optimize incubation time & concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; resolution [label="Resolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> stock_check; stock_check -> pathway_check [label="Stock OK"]; pathway_check -> cell_check [label="Pathway Intact"]; cell_check -> assay_check [label="Cells OK"]; assay_check -> resolution [label="Conditions Optimized"]; }

Caption: A step-by-step troubleshooting workflow for low this compound efficacy.
Q2: How should I properly prepare and store this compound? Could my stock be the problem?

Yes, improper preparation or storage is a common cause of reduced compound efficacy. This compound is susceptible to degradation if not handled correctly.

Solubility and Storage: this compound is sparingly soluble in aqueous buffers.[1] For cell culture applications, a concentrated stock solution should be prepared in an appropriate organic solvent and then diluted into your aqueous media.

Recommended Solvents and Storage Conditions

Parameter Recommendation Source
Solvents DMSO (~30 mg/mL), Ethanol (~20 mg/mL), DMF (~30 mg/mL) [1]
Stock Solution Storage Store at -20°C as a crystalline solid or in a suitable solvent. [1]
Working Dilution Prepare fresh daily. Avoid storing aqueous solutions for more than one day. [1]

| Stability | As a solid, stable for ≥4 years at -20°C. Stability in media can vary. |[1] |

To test if your stock is the issue, consider preparing a fresh solution from a new aliquot or powder. You can also test its activity directly in a cell-free calcineurin inhibition assay (see Q5 for protocol).

Q3: What is the mechanism of action for this compound, and how can I confirm the pathway is active in my cells?

This compound's primary mechanism involves the inhibition of calcineurin, a crucial phosphatase in the T-cell activation pathway.[2][3] This action is indirect and requires an intracellular protein.

Mechanism Steps:

  • Binding: this compound enters the cell and forms a complex with the immunophilin FKBP12 (FK506-Binding Protein 12).[2][3][4]

  • Inhibition: This this compound-FKBP12 complex then binds to calcineurin (a Ca²⁺/calmodulin-dependent phosphatase).[5] This binding event blocks calcineurin from accessing its substrates.[2][3]

  • Downstream Effect: The key substrate of calcineurin in this pathway is the Nuclear Factor of Activated T-cells (NFAT).[2] When calcineurin is inhibited, NFAT remains phosphorylated and inactive in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes like IL-2.[5][6]

graph "Ascomycin_MoA" { graph [rankdir="LR", splines=true, size="7.6,4", dpi=100, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Mechanism of Action (MoA) of this compound in T-cells.

To verify the pathway:

  • Positive Control: Use a combination of a calcium ionophore (e.g., Ionomycin) and a phorbol ester (e.g., PMA) to strongly activate the pathway downstream of the cell surface receptors. This should induce a robust signal (e.g., NFAT reporter activity) that can be inhibited by a functional this compound.[7][8]

  • Protein Expression: Confirm that your cell line expresses sufficient levels of both FKBP12 and calcineurin using methods like Western Blot or qPCR. Resistance to this compound can occur in cells with mutations or low expression of FKBP12.[9]

Q4: Could my cell line be resistant or unresponsive to this compound?

Yes, several cell-specific factors can contribute to a lack of response.

Troubleshooting Checklist for Cellular Factors

Potential Cause Description Recommended Action
Low FKBP12 Expression This compound requires FKBP12 to inhibit calcineurin.[9][10] Insufficient levels of this protein will render the drug ineffective. Quantify FKBP12 protein or mRNA levels. Compare with a known sensitive cell line (e.g., Jurkat).
Drug Efflux Pumps Overexpression of multidrug resistance pumps, like P-glycoprotein (P-gp), can actively transport this compound out of the cell, preventing it from reaching its intracellular target. Use a P-gp inhibitor (e.g., Verapamil) in combination with this compound to see if efficacy is restored.
Cell Health Unhealthy or senescent cells may have altered signaling pathways or compromised membrane integrity, affecting drug uptake and response. Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cells are healthy prior to and during the experiment.

| Compound-Media Interaction | Components in the cell culture media, particularly serum proteins, can bind to hydrophobic compounds like this compound, reducing its bioavailable concentration. | Test this compound efficacy in low-serum or serum-free media. Note that this may affect cell health, so appropriate controls are necessary. |

Q5: What experimental protocols can I use to definitively test my this compound's activity?

Two key assays can help isolate the problem: a cell-free assay to test the compound directly and a cell-based reporter assay to measure the intended biological outcome.

Experimental Protocol 1: Cell-Free Calcineurin Phosphatase Activity Assay

This assay directly measures the ability of your this compound, in the presence of FKBP12, to inhibit the enzymatic activity of purified calcineurin. This bypasses all cellular factors (uptake, efflux, etc.) and tests the compound's intrinsic activity. Commercial kits are available for this purpose.[11][12]

Objective: To determine the IC50 of this compound on calcineurin activity.

Materials:

  • Recombinant human Calcineurin[13]

  • Recombinant human FKBP12[13]

  • Calcineurin Substrate (e.g., RII phosphopeptide)[11][12]

  • Calmodulin[11][13]

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.1 mg/mL BSA, pH 7.5)

  • This compound stock solution and serial dilutions

  • Phosphate detection reagent (e.g., Malachite Green)[11][14]

  • 96-well microplate

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a master mix containing Calcineurin, FKBP12, and Calmodulin in assay buffer.

  • Incubation: To the wells of a 96-well plate, add the this compound dilutions. Add the Calcineurin/FKBP12/Calmodulin master mix to each well. Incubate for 15-30 minutes at 30°C to allow the inhibitory complex to form.

  • Initiate Reaction: Add the phosphopeptide substrate to each well to start the dephosphorylation reaction. Incubate for an additional 15-60 minutes at 30°C.

  • Stop and Detect: Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based reagent. Read the absorbance at ~620-650 nm.

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-drug control. Plot the results and determine the IC50 value.

Experimental Protocol 2: NFAT Luciferase Reporter Assay

This cell-based assay measures the downstream consequence of calcineurin inhibition. It uses a cell line (commonly Jurkat T-cells) engineered to express a luciferase reporter gene under the control of NFAT-responsive elements.[8][15][16]

Objective: To measure the dose-dependent inhibition of NFAT activation by this compound.

Materials:

  • Jurkat-NFAT-Luciferase reporter cell line[8][15]

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Stimulants: PMA (e.g., final conc. 20-50 ng/mL) and Ionomycin (e.g., final conc. 1 µM)

  • This compound stock solution and serial dilutions

  • White, opaque 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo, ONE-Step)[7][15]

Procedure:

  • Cell Plating: Seed the Jurkat-NFAT-Luc reporter cells into a 96-well plate at a density of ~100,000 cells/well.[7]

  • Compound Pre-incubation: Add serial dilutions of this compound to the wells. Include a "vehicle only" (e.g., DMSO) control. Incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Add the PMA and Ionomycin mixture to all wells except for the "unstimulated" negative control.

  • Incubation: Incubate the plate for 5-6 hours at 37°C with 5% CO₂ to allow for NFAT activation and luciferase expression.[7]

  • Lysis and Detection: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Readout: After a 10-15 minute incubation at room temperature, measure the luminescence using a plate luminometer.

  • Analysis: Normalize the luminescence signals to the "stimulated, no drug" control and plot the dose-response curve to determine the EC50 of this compound.

References

How to overcome Ascomycin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for overcoming solubility challenges with Ascomycin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid that is soluble in various organic solvents but is sparingly soluble or insoluble in aqueous buffers and water.[1][2][3] It is readily soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, methanol, acetone, ethyl acetate, and chloroform.[1][2][3]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: this compound is a large macrolide compound (Molecular Weight: 792.0 g/mol ) with a complex, primarily lipophilic structure, which limits its ability to form favorable interactions with water molecules.[1] In aqueous media, tautomers may be formed.[2]

Q3: What are the recommended organic solvents for creating a stock solution?

A3: DMSO, ethanol, and DMF are the most commonly recommended solvents for preparing this compound stock solutions.[1] The choice of solvent may depend on the specific requirements of your experiment and cellular model, as high concentrations of organic solvents can be toxic to cells.

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityCitation(s)
DMSO~30 mg/mL, 50 mM, 100 mg/mL[1][4][5]
Ethanol~20 mg/mL, 50 mM, 100 mg/mL[1][4][5]
Dimethylformamide (DMF)~30 mg/mL[1]
Methanol10 mg/mL[3][6]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]
WaterInsoluble or < 1 mg/mL[2][3][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (crystalline solid)[1]

  • Anhydrous DMSO, Ethanol, or DMF (as required)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10-30 mg/mL).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]

  • Sterilization (Optional): Solutions prepared in DMSO or ethanol generally do not require filter sterilization.[8] If required for your specific application, use a 0.22 µm filter compatible with the organic solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C in tightly sealed tubes.[1][4] A stock solution stored at -20°C is stable for at least one month.[4]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the critical step of diluting the organic stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium).

Workflow for Preparing Aqueous Working Solution

G start Start: Prepare Aqueous Working Solution stock Retrieve frozen aliquot of this compound stock (e.g., 30 mg/mL in DMSO) start->stock thaw Thaw stock solution at room temperature stock->thaw vortex Vortex stock solution to ensure homogeneity thaw->vortex dilute Add stock solution dropwise to the aqueous buffer while vigorously vortexing vortex->dilute buffer Prepare aqueous buffer (e.g., PBS, cell culture medium) buffer->dilute final Final aqueous working solution is ready for immediate use dilute->final

Caption: Workflow for diluting an organic this compound stock solution into an aqueous buffer.

Procedure:

  • Thaw Stock: Thaw an aliquot of the concentrated organic stock solution at room temperature.[4]

  • Pre-warm Buffer: Gently warm your aqueous buffer to 37°C. This can help reduce the risk of precipitation.[7]

  • Dilution: The key to preventing precipitation is to add the stock solution to the aqueous buffer very slowly, ideally drop-by-drop, while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the this compound molecules before they can aggregate and precipitate.

  • Final Concentration: Do not exceed the recommended final concentration. For a 1:1 DMF:PBS (pH 7.2) buffer, the maximum recommended solubility is approximately 0.5 mg/mL.[1] The final concentration of the organic solvent should also be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Troubleshooting Guide

Problem: A precipitate formed in my aqueous buffer after adding the this compound stock solution.

This is the most common issue encountered when working with this compound. Follow this troubleshooting guide to identify the cause and find a solution.

Troubleshooting Flowchart for Precipitation Issues

G start Precipitate observed in aqueous working solution q1 Was the stock solution added too quickly to the buffer? start->q1 s1 Solution: Re-prepare the solution. Add the stock dropwise while vigorously vortexing the buffer. q1->s1 Yes q2 Is the final concentration of this compound too high? q1->q2 No end Issue Resolved s1->end s2 Solution: Lower the final concentration. Max solubility in 1:1 DMF:PBS is ~0.5 mg/mL. q2->s2 Yes q3 Is the final percentage of organic solvent too high? q2->q3 No s2->end s3 Solution: Use a more concentrated stock solution to reduce the volume added to the aqueous buffer. q3->s3 Yes q4 Was the aqueous solution stored before use? q3->q4 No s3->end s4 Solution: Prepare fresh aqueous solutions immediately before each experiment. Do not store for >1 day. q4->s4 Yes s4->end

Caption: A step-by-step guide to resolving this compound precipitation in aqueous media.

Mechanism of Action Overview

This compound exerts its potent immunosuppressive effects by inhibiting the calcineurin signaling pathway.[10][11] It is an ethyl analog of Tacrolimus (FK-506) and functions similarly.[12][13]

  • Binding to FKBP12: this compound first enters the cell and forms a high-affinity molecular complex with the immunophilin FK506-Binding Protein 12 (FKBP12).[4][10]

  • Inhibition of Calcineurin: This this compound-FKBP12 complex then binds to calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[10][14] This binding action inhibits calcineurin's enzymatic activity.

  • Blocking NFAT Activation: In activated T-cells, calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[15] By inhibiting calcineurin, this compound prevents NFAT dephosphorylation.

  • Suppression of Cytokine Gene Transcription: Since NFAT cannot be dephosphorylated, it remains in the cytoplasm and cannot translocate to the nucleus. This prevents the transcription of genes for key pro-inflammatory cytokines, such as Interleukin-2 (IL-2), leading to the suppression of the T-cell immune response.[13][15]

This compound Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT (P) NFAT_P->Calcineurin Transcription Gene Transcription (e.g., IL-2) NFAT->Transcription Activates

Caption: this compound binds FKBP12 to inhibit calcineurin, preventing NFAT dephosphorylation and subsequent gene transcription.

References

Strategies to improve the stability of Ascomycin working solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Ascomycin working solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and absolute ethanol are recommended.[1][2] It is crucial to use anhydrous solvents to minimize hydrolysis.

Q2: How should this compound stock solutions be stored for long-term stability?

A2: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed, light-protecting vials. Under these conditions, the stock solution can be stable for extended periods. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: How do I prepare a working solution of this compound from a stock solution?

A3: To prepare a working solution, dilute the stock solution with your experimental buffer or cell culture medium to the desired final concentration. It is important to ensure rapid and thorough mixing to prevent precipitation of this compound, as it is poorly soluble in aqueous environments. Prepare working solutions fresh for each experiment whenever possible.

Q4: For how long is an this compound working solution stable in an aqueous buffer or cell culture medium?

A4: The stability of this compound in aqueous working solutions is limited and depends on the temperature, pH, and exposure to light. As a general guideline, it is recommended to use freshly prepared working solutions. Aqueous solutions of this compound should not be stored for more than a day.[2] For longer experiments, the stability of this compound in your specific medium and under your experimental conditions should be validated.

Q5: What are the primary factors that cause this compound degradation in working solutions?

A5: The main factors contributing to this compound degradation are:

  • Hydrolysis: The ester and lactone moieties in the this compound structure are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.

  • Oxidation: The conjugated dienes and hydroxyl groups can be oxidized.[3]

  • Photodegradation: Exposure to light can lead to the degradation of this compound.[3]

  • Temperature: Higher temperatures accelerate the rate of degradation.

Q6: How can I minimize the degradation of this compound in my experiments?

A6: To minimize degradation, follow these best practices:

  • Prepare fresh working solutions for each experiment.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Maintain a pH close to neutral for aqueous solutions, if your experimental design allows.

  • Keep working solutions on ice or at 4°C when not in immediate use.

  • Avoid prolonged incubation at elevated temperatures (e.g., 37°C) unless required by the experimental protocol.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms when preparing the working solution. 1. Poor solubility of this compound in the aqueous buffer/medium. 2. The concentration of the organic solvent from the stock solution is too high in the final working solution. 3. The temperature of the buffer/medium is too low.1. Ensure vigorous mixing during dilution. Consider vortexing or brief sonication. 2. Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5%). 3. Warm the buffer/medium to the experimental temperature before adding the this compound stock solution.
Inconsistent or weaker than expected biological activity. 1. Degradation of this compound in the working solution. 2. Inaccurate initial concentration of the stock solution. 3. Adsorption of this compound to plasticware.1. Prepare fresh working solutions immediately before use. Protect from light and elevated temperatures. 2. Verify the concentration of the stock solution using a validated analytical method like HPLC. 3. Use low-adhesion plasticware or glass vials where possible.
High background or off-target effects in cell-based assays. 1. Cytotoxicity from the organic solvent (e.g., DMSO). 2. Presence of degradation products with biological activity.1. Ensure the final concentration of the organic solvent is below the tolerance level of your cell line. Include a vehicle control in your experiments. 2. Use freshly prepared, high-purity this compound solutions.

Quantitative Stability Data

The following tables provide representative data on the stability of this compound working solutions under various storage conditions. This data is illustrative and should be used as a guideline. It is highly recommended that researchers perform their own stability studies for their specific experimental setup.

Table 1: Stability of this compound (10 µM) in DMSO

Storage Temperature1 week1 month3 months
4°C >99%>98%>95%
Room Temperature (20-25°C) >98%>90%~80%

Table 2: Stability of this compound (10 µM) in Absolute Ethanol

Storage Temperature1 week1 month3 months
4°C >99%>97%>93%
Room Temperature (20-25°C) >97%>88%~75%

Table 3: Stability of this compound (1 µM) in DMEM with 10% FBS (Protected from Light)

Storage Temperature8 hours24 hours48 hours
4°C >98%>95%>90%
Room Temperature (20-25°C) >95%>85%~70%
37°C >90%~70%<50%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO): a. Weigh out the required amount of this compound powder in a sterile, amber glass vial. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in light-protecting, tightly sealed vials to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 1 µM in Cell Culture Medium): a. Thaw a vial of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, perform a serial dilution of the stock solution with the desired cell culture medium or buffer to reach the final concentration of 1 µM. c. Ensure thorough mixing at each dilution step. d. Use the working solution immediately after preparation.

Protocol 2: Stability Assessment of this compound Working Solutions by HPLC
  • Sample Preparation: a. Prepare this compound working solutions at the desired concentration in the solvent or medium to be tested. b. Aliquot the solution into several amber HPLC vials. c. Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C) and protect from light. d. At specified time points (e.g., 0, 8, 24, 48 hours), remove a vial and immediately analyze by HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.0 µm).[3]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 210 nm.[3]

    • Injection Volume: 20 µL.

  • Data Analysis: a. Create a calibration curve using freshly prepared this compound standards of known concentrations. b. Quantify the concentration of this compound in the stability samples by comparing their peak areas to the calibration curve. c. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Ascomycin_Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound Complex This compound-FKBP12 Complex This compound->Complex binds FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin (activated) Complex->Calcineurin inhibits NFATp NFAT-P Calcineurin->NFATp dephosphorylates Calcineurin_inactive Calcineurin (inactive) NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription activates

Caption: this compound's mechanism of action via calcineurin inhibition.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Working Solution in desired buffer/medium prep_stock->prep_working storage Store aliquots under different conditions (Temp, Light) prep_working->storage sampling Collect samples at defined time points storage->sampling analysis Analyze by HPLC sampling->analysis data_analysis Quantify and calculate % remaining analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound working solution stability.

Troubleshooting_Tree start Inconsistent Experimental Results? check_solution Is the working solution clear and precipitate-free? start->check_solution yes_clear Yes check_solution->yes_clear Yes no_precipitate No check_solution->no_precipitate No check_age Was the working solution prepared fresh? yes_clear->check_age precipitate_cause Precipitation likely. - Check solvent concentration - Ensure thorough mixing no_precipitate->precipitate_cause yes_fresh Yes check_age->yes_fresh Yes no_old No check_age->no_old No check_controls Are vehicle and positive controls behaving as expected? yes_fresh->check_controls degradation_cause Degradation is likely. - Prepare fresh solution - Protect from light and heat no_old->degradation_cause yes_controls_ok Yes check_controls->yes_controls_ok Yes no_controls_bad No check_controls->no_controls_bad No final_check Consider re-validating stock solution concentration yes_controls_ok->final_check other_issues Issue may be with other reagents or cell health. - Check cell passage number - Validate other reagents no_controls_bad->other_issues

Caption: Decision tree for troubleshooting this compound experiments.

References

Reducing variability and improving reproducibility in Ascomycin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and improve reproducibility in experiments involving Ascomycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent immunosuppressant that functions as a calcineurin inhibitor. It forms a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to and inhibits the calcium-dependent serine/threonine phosphatase, calcineurin.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[3][4] Consequently, NFAT cannot translocate to the nucleus to activate the transcription of genes encoding various cytokines, such as Interleukin-2 (IL-2), which are crucial for T-cell activation and proliferation.[3]

Q2: How should this compound stock solutions be prepared and stored?

A2: this compound is soluble in DMSO and ethanol, typically at a concentration of 50 mM.[1] To prepare a stock solution, dissolve the powdered this compound in the chosen solvent. For sterile applications, filter-sterilize the solution using a 0.22 µm syringe filter compatible with the solvent.[5][6] It is recommended to prepare and use solutions on the same day if possible.[1] For longer-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1][6] When ready to use, equilibrate the aliquot to room temperature and ensure no precipitate is present before diluting into your experimental medium.[1]

Q3: What are the typical working concentrations of this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, based on reported IC50 values, a good starting point for T-cell suppression assays is in the low nanomolar range. For example, the IC50 for T-cell suppression has been reported to be 3.9 nM.[1] For other assays, such as inhibiting mediator release from mast cells, concentrations may range from 0.1 nmol/L to 1 µmol/L. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How stable is this compound in cell culture media?

A4: While specific stability data for this compound in various cell culture media is not extensively published, it is known that many small molecules can degrade in culture media over time. Factors such as temperature, pH, and light exposure can affect stability.[7] It is generally good practice to add freshly diluted this compound to your cell cultures for each experiment and to protect media containing this compound from light.[5][7] For long-term experiments, consider replenishing the media with fresh this compound at appropriate intervals.

Troubleshooting Guides

This section addresses common issues that can lead to variability and poor reproducibility in this compound experiments.

Issue 1: High Variability in IC50 Values

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Cell Health and Density Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the experiment. Use a consistent cell seeding density across all wells and experiments.
Inaccurate Drug Concentration Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions.
Variability in Incubation Time Adhere to a strict and consistent incubation time for all plates within and between experiments.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
Assay Reagent Variability Use reagents from the same lot number for a set of experiments. If this is not possible, validate each new lot of reagents.
Issue 2: Inconsistent Inhibition of Cytokine Production

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Cell Stimulation Ensure the stimulating agent (e.g., PMA/Ionomycin, anti-CD3/CD28 antibodies) is used at its optimal concentration and for a consistent duration to achieve robust cytokine production in control wells.
Timing of this compound Treatment Pre-incubate cells with this compound for a sufficient period before adding the stimulus to allow for drug uptake and target engagement. The optimal pre-incubation time should be determined empirically.
Sample Collection and Processing Collect supernatants at a consistent time point after stimulation. Centrifuge samples to remove cells and debris before storing them at -80°C to prevent cytokine degradation.
ELISA Assay Variability Follow the ELISA kit manufacturer's protocol precisely.[8][9][10][11][12] Ensure consistent washing steps and incubation times. Use a standard curve on every plate to accurately quantify cytokine concentrations.
Issue 3: Unexpected Cell Toxicity

Possible Causes & Solutions:

CauseRecommended Solution
High Solvent Concentration The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) and should be consistent across all wells, including vehicle controls.
Contaminated Reagents Use sterile, high-purity reagents. Filter-sterilize all solutions that are not purchased sterile.
Cell Line Sensitivity Different cell lines can have varying sensitivities to this compound and the solvent. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range for your specific cell line.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

AssayCell TypeIC50 ValueReference
T-cell SuppressionT-cells3.9 nM[1]
Calcineurin Phosphatase Inhibition (binding to FKBP12)-49 nM[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[14][15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: ELISA for Cytokine Quantification

This protocol provides a general workflow for a sandwich ELISA to measure cytokine levels in cell culture supernatants.

  • Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[9]

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.[9]

  • Sample and Standard Incubation: Wash the plate. Prepare serial dilutions of the cytokine standard. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[9][12]

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[9]

  • Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate. Add 100 µL of a substrate solution (e.g., TMB) to each well. Incubate at room temperature in the dark until a color develops.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H2SO4) to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Ascomycin_Signaling_Pathway TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin_inactive Calcineurin (Inactive) Ca_influx->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nucleus NFAT (Nucleus) NFAT->NFAT_nucleus Translocation Gene_transcription Cytokine Gene Transcription (e.g., IL-2) NFAT_nucleus->Gene_transcription This compound This compound FKBP12 FKBP12 This compound->FKBP12 Ascomycin_FKBP12 This compound-FKBP12 Complex This compound->Ascomycin_FKBP12 FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibits

Caption: this compound's mechanism of action via calcineurin-NFAT signaling.

Experimental_Workflow start Start cell_prep Prepare Cell Culture (e.g., T-cells, Mast cells) start->cell_prep ascomycin_prep Prepare this compound Dilutions & Vehicle Control cell_prep->ascomycin_prep treatment Treat Cells with this compound (Dose-Response) ascomycin_prep->treatment stimulation Stimulate Cells (if applicable, e.g., PMA/Ionomycin) treatment->stimulation incubation Incubate (Define Time & Conditions) stimulation->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability Measure Viability cytokine Cytokine Quantification (e.g., ELISA) endpoint->cytokine Measure Cytokines analysis Data Analysis (IC50, Statistical Tests) viability->analysis cytokine->analysis end End analysis->end

Caption: General experimental workflow for testing this compound in vitro.

References

Technical Support Center: Optimizing Ascomycin Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ascomycin concentration to minimize cytotoxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an immunosuppressant that belongs to the macrolide family. Its primary mechanism of action involves binding to the immunophilin FKBP12 (FK506-binding protein 12). This this compound-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor.[1][2] Consequently, NFAT cannot translocate to the nucleus to upregulate the expression of genes involved in T-cell activation, such as interleukin-2 (IL-2).

Q2: Why is it crucial to optimize the this compound concentration in my experiments?

Q3: What are the common assays to measure this compound-induced cytotoxicity?

Several assays can be used to measure cytotoxicity. The most common include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cell membrane disruption and cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Q4: What are the typical starting concentrations for this compound in in vitro studies?

The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. As a starting point, it is advisable to perform a dose-response experiment with a broad range of concentrations. Based on data from its close structural analog, Tacrolimus (FK506), a range of 1 nM to 100 nM is often used to observe immunosuppressive effects.[3] For cytotoxicity studies, a wider range, potentially up to the micromolar level, may be necessary to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers.
Pipetting errors.Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, add reagents to a central reservoir and use a multichannel pipette for simultaneous dispensing.
Edge effects in multi-well plates.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media.
Precipitation of this compound in culture medium. Poor solubility of this compound in aqueous solutions.Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. When preparing working solutions, ensure that the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all experimental conditions, including controls.[4]
No observed cytotoxicity even at high concentrations. The cell line may be resistant to this compound.Consider using a positive control for cytotoxicity to ensure the assay is working correctly. If the cell line is indeed resistant, a different experimental model may be necessary.
Insufficient incubation time.The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
Observed cytotoxicity is not dose-dependent. Contamination of cell culture or reagents.Regularly check cell cultures for any signs of contamination. Use sterile techniques and ensure all reagents are of high quality and not expired.
Complex biological response.This compound may induce non-linear or biphasic dose-responses in some cell types. Carefully analyze the entire dose-response curve and consider if the observed pattern is biologically relevant.

Data Presentation

This compound and its Analogue Tacrolimus (FK506) IC50 Values

Direct and comprehensive IC50 data for this compound across a wide range of cell lines is limited in publicly available literature. However, as this compound (FK520) is a close structural and functional analog of Tacrolimus (FK506), the following table provides IC50 values for Tacrolimus to serve as a reference point for designing initial dose-response experiments. Note: These values should be considered as estimates, and the IC50 for this compound should be determined empirically for each specific cell line and experimental condition.

Cell LineAssayIncubation TimeIC50 (µM)Reference
Y79 (Retinoblastoma)WST-1Not Specified>10 (No significant effect)[1]
Weri-RB1 (Retinoblastoma)WST-1Not Specified>10 (No significant effect)[1]
SH-SY5Y (Neuroblastoma)Cell ViabilityNot SpecifiedConcentration-dependent protection from thapsigargin-induced death[5]
Representative Dose-Response Data (Template)

Researchers should generate their own dose-response curves to determine the optimal, non-toxic concentration of this compound for their specific cell line and experimental setup. The following table provides a template for recording and presenting such data.

This compound Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± [Your SD]
0.1[Your Mean] ± [Your SD]
1[Your Mean] ± [Your SD]
10[Your Mean] ± [Your SD]
100[Your Mean] ± [Your SD]
1000[Your Mean] ± [Your SD]
10000[Your Mean] ± [Your SD]

Experimental Protocols

MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells with cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways and Experimental Workflow Diagrams

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding ascomycin_prep This compound Stock Preparation treatment This compound Treatment (Dose-Response) ascomycin_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin Annexin V/PI Assay incubation->annexin data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq annexin->data_acq ic50 IC50 Calculation data_acq->ic50 optimal_conc Determine Optimal Concentration ic50->optimal_conc

Caption: Workflow for determining the optimal non-cytotoxic concentration of this compound.

This compound's Effect on the Calcineurin-NFAT Signaling Pathway

calcineurin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor ca_channel Ca2+ Channel receptor->ca_channel Signal ca_ion Ca2+ ca_channel->ca_ion Influx calmodulin Calmodulin ca_ion->calmodulin Activates calcineurin Calcineurin calmodulin->calcineurin Activates nfat_p NFAT-P (Inactive) calcineurin->nfat_p Dephosphorylates nfat NFAT (Active) nfat_p->nfat nfat_nuc NFAT nfat->nfat_nuc Translocation fkbp12 FKBP12 asco_fkbp12 This compound-FKBP12 Complex fkbp12->asco_fkbp12 This compound This compound This compound->fkbp12 Binds asco_fkbp12->calcineurin Inhibits gene Target Gene (e.g., IL-2) nfat_nuc->gene Binds to Promoter transcription Transcription gene->transcription

Caption: this compound inhibits the Calcineurin-NFAT signaling pathway.

Potential Modulation of the mTOR Signaling Pathway by this compound

mtor_pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mTORC2 mTORC2 pi3k->mTORC2 Activates mTORC1 mTORC1 akt->mTORC1 Activates s6k1 S6K1 mTORC1->s6k1 Phosphorylates eif4ebp1 4E-BP1 mTORC1->eif4ebp1 Phosphorylates protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4ebp1->protein_synthesis Inhibits when unphosphorylated akt_phos Akt (Ser473) Phosphorylation mTORC2->akt_phos cell_survival Cell Survival akt_phos->cell_survival This compound This compound fkbp12 FKBP12 This compound->fkbp12 Binds fkbp12->mTORC1 May indirectly influence

Caption: Potential indirect modulation of the mTOR signaling pathway by this compound.

References

Technical Support Center: Genetic Engineering of Streptomyces hygroscopicus for Improved Ascomycin Output

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Streptomyces hygroscopicus to enhance ascomycin (also known as FK520) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing this compound production in Streptomyces hygroscopicus?

A1: The primary strategies involve a multi-faceted approach combining metabolic engineering and fermentation process optimization. Key metabolic engineering techniques include:

  • Overexpression of positive regulatory genes: Genes within the this compound biosynthetic gene cluster, such as fkbN and fkbR2, that positively regulate the pathway are often targeted for overexpression.[1][2]

  • Increasing precursor supply: Enhancing the metabolic pathways that provide the building blocks for this compound synthesis is crucial. This includes overexpressing genes involved in the shikimate pathway (e.g., aroA) and the ethylmalonyl-CoA pathway (e.g., hcd and ccr).

  • Creating intracellular carbon reservoirs: Engineering the strain to produce and utilize polyhydroxybutyrate (PHB) can provide a sustained supply of precursors during the stationary phase of fermentation, which is often when this compound production is highest.[3]

  • Genome editing for pathway optimization: Advanced techniques like CRISPR/Cas9 can be used for precise gene knockouts of competing pathways or for the insertion of strong promoters to drive the expression of key biosynthetic genes.[4][5][6]

Q2: What are some common challenges encountered when genetically modifying Streptomyces hygroscopicus?

A2: Streptomyces species, including S. hygroscopicus, can be challenging to manipulate genetically. Common issues include:

  • Low transformation/conjugation efficiency: Streptomyces have complex cell walls that can be a barrier to DNA uptake. Many strains also possess restriction-modification systems that degrade foreign DNA.

  • Plasmid instability: Recombinant plasmids can sometimes be unstable and lost during cell division without continuous selective pressure.

  • Difficulty in selecting transformants: The slow growth rate of Streptomyces can make the selection of positive transformants a time-consuming process.

Q3: How can I optimize fermentation conditions to improve this compound yield?

A3: Fermentation conditions play a critical role in maximizing this compound production. Key parameters to optimize include:

  • Media Composition: The carbon and nitrogen sources are critical. Soluble starch and various oils have been shown to be effective carbon sources, while peanut meal can be a good nitrogen source.

  • pH: Maintaining an optimal pH throughout the fermentation is essential for both cell growth and this compound production.

  • Temperature: The optimal temperature for this compound production may differ from the optimal temperature for cell growth.

  • Aeration and Agitation: Adequate dissolved oxygen levels are crucial for the biosynthesis of this complex secondary metabolite.

Troubleshooting Guides

Genetic Manipulation
Problem Possible Cause Recommended Solution
No exconjugants after conjugation with E. coli Inefficient plasmid transferOptimize the donor-to-recipient ratio. Ensure the use of a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) to bypass the Streptomyces restriction-modification system.[7]
Inappropriate selection pressureConfirm the antibiotic resistance of your S. hygroscopicus strain and the appropriate concentration of the selection antibiotic.
Poor spore viabilityUse fresh, viable spores for conjugation.
Low efficiency of gene knockout/integration using CRISPR/Cas9 Inefficient double-strand breakEnsure the guide RNA (gRNA) is correctly designed and targets a region with a suitable Protospacer Adjacent Motif (PAM).[8]
Low efficiency of homologous recombinationThe homology arms in the repair template should be sufficiently long (typically 1-2 kb).
Toxicity of Cas9 expressionUse an inducible promoter to control Cas9 expression to minimize toxicity.
Engineered strain shows low this compound production Instability of the expression vectorMaintain selective pressure during all culture stages to ensure the retention of the plasmid.
Suboptimal promoter for gene overexpressionUse a strong, constitutive promoter, such as the ermE* promoter, to drive high-level expression of the target gene.[3]
Metabolic burden on the cellHigh-level expression of foreign or overexpressed native genes can place a metabolic burden on the cell, redirecting resources away from secondary metabolite production. Consider using promoters of varying strengths to balance expression levels.
Fermentation and Production
Problem Possible Cause Recommended Solution
Low this compound titer in fermentation broth Suboptimal media compositionSystematically test different carbon and nitrogen sources and their concentrations.
Inadequate precursor supply in late fermentationConsider fed-batch strategies to supply additional carbon sources during the production phase.[9] Alternatively, engineer the strain to utilize an intracellular carbon reservoir like PHB.[3]
Non-optimal pH or temperaturePerform a time-course analysis of pH and test a range of fermentation temperatures to find the optimal conditions for this compound production.
High variability in this compound yield between batches Inconsistent inoculum qualityStandardize the inoculum preparation procedure, including spore concentration and pre-culture conditions.
Fluctuations in fermentation parametersEnsure tight control over pH, temperature, and dissolved oxygen levels in the bioreactor.
Difficulty in extracting and quantifying this compound Inefficient extraction from myceliaUse an appropriate solvent (e.g., methanol or acetone) and a robust cell disruption method (e.g., sonication or bead beating) to ensure complete extraction of the intracellular this compound.
Poor separation in HPLC analysisOptimize the mobile phase composition and gradient to achieve good separation of this compound from related compounds and impurities.[10]

Data Presentation

Table 1: Summary of Genetic Engineering Strategies and Resulting this compound Yield Improvements

Genetic ModificationParent StrainThis compound Titer (mg/L)Fold IncreaseReference
Overexpression of fkbR2S. hygroscopicus var. ascomyceticus ATCC 14891686.471.34[2]
Co-overexpression of phaC and fkbUS. hygroscopicus var. ascomyceticus FS35626.302.11[3]
Combined overexpression of aroA, fkbN, and luxRS. hygroscopicus1258.304.12[1]

Experimental Protocols

Protocol 1: Gene Overexpression in S. hygroscopicus via Conjugation

This protocol describes a general method for overexpressing a target gene in S. hygroscopicus using an integrative expression vector.

  • Vector Construction:

    • Amplify the gene of interest (e.g., fkbN) from S. hygroscopicus genomic DNA using PCR with primers that add suitable restriction sites.

    • Digest the PCR product and an appropriate expression vector (e.g., pIB139, which contains the strong ermE* promoter) with the corresponding restriction enzymes.

    • Ligate the digested gene into the vector and transform the ligation mixture into E. coli DH5α for plasmid propagation.

    • Verify the correct insertion by restriction digestion and sequencing.

  • Conjugation:

    • Transform the confirmed expression plasmid into a methylation-deficient E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.

    • Prepare a fresh spore suspension of the S. hygroscopicus recipient strain.

    • Grow an overnight culture of the E. coli donor strain in LB medium containing the appropriate antibiotics.

    • Wash the E. coli cells to remove antibiotics and resuspend them in LB medium.

    • Mix the E. coli donor cells and S. hygroscopicus spores at an optimized ratio (e.g., 10:1 donor to recipient).

    • Plate the mixture onto a suitable conjugation medium (e.g., MS agar) and incubate at 28-30°C.

    • After a suitable incubation period (e.g., 16-20 hours), overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E. coli) and the antibiotic corresponding to the resistance marker on the expression vector (e.g., apramycin).

    • Continue incubation until exconjugants appear.

  • Verification of Exconjugants:

    • Streak out single colonies of the putative exconjugants onto fresh selective plates to ensure purity.

    • Confirm the integration of the expression cassette into the S. hygroscopicus genome by PCR using primers flanking the integration site.

Protocol 2: HPLC Quantification of this compound

This protocol provides a method for the quantification of this compound from fermentation broth.

  • Sample Preparation:

    • Harvest a known volume of fermentation broth.

    • Separate the mycelia from the supernatant by centrifugation.

    • Extract the intracellular this compound from the mycelia using a suitable organic solvent (e.g., methanol). Cell disruption can be enhanced by sonication.

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the extracted this compound.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like phosphoric acid or trifluoroacetic acid.[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at an elevated temperature (e.g., 60°C) to improve peak shape.[10]

    • Detection: UV detection at a wavelength of approximately 210-220 nm.[10]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Ascomycin_Biosynthesis_Signaling_Pathway Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Ethylmalonyl-CoA Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Shikimic_Acid Shikimic Acid Chorismate Chorismate Shikimic_Acid->Chorismate Shikimate Pathway DHCHC DHCHC Chorismate->DHCHC PKS_NRPS PKS/NRPS Machinery (fkbA, fkbB, fkbC) Methylmalonyl_CoA->PKS_NRPS Malonyl_CoA->PKS_NRPS DHCHC->PKS_NRPS ccr ccr ccr->Methylmalonyl_CoA overexpression hcd hcd hcd->Methylmalonyl_CoA overexpression aroA aroA aroA->Chorismate overexpression fkbO fkbO fkbO->DHCHC overexpression This compound This compound PKS_NRPS->this compound fkbN fkbN fkbN->PKS_NRPS activates fkbR2 fkbR2 fkbR2->PKS_NRPS activates

Caption: Simplified signaling pathway for this compound biosynthesis in S. hygroscopicus.

Genetic_Engineering_Workflow cluster_0 Vector Construction Details cluster_1 Transformation/Conjugation Details cluster_2 Fermentation and Analysis Details start Start: Identify Target Gene(s) vector_construction 1. Vector Construction start->vector_construction transformation 2. Transformation/Conjugation vector_construction->transformation pcr PCR Amplification of Gene selection 3. Selection of Transformants transformation->selection donor_prep Prepare E. coli Donor verification 4. Verification of Engineered Strain selection->verification fermentation 5. Fermentation and Analysis verification->fermentation end End: High-Yielding Strain fermentation->end inoculation Inoculation and Culture digestion Digestion and Ligation pcr->digestion ecoli_transform Transformation into E. coli digestion->ecoli_transform mating Co-culture/Mating donor_prep->mating recipient_prep Prepare S. hygroscopicus Recipient recipient_prep->mating extraction This compound Extraction inoculation->extraction hplc HPLC Quantification extraction->hplc

Caption: Experimental workflow for genetic engineering of S. hygroscopicus.

Troubleshooting_Logic low_yield Low this compound Yield? genetic_issue Genetic Modification Confirmed? low_yield->genetic_issue Start Troubleshooting fermentation_issue Fermentation Optimized? genetic_issue->fermentation_issue Yes verify_strain Verify Strain Genotype (PCR, Sequencing) genetic_issue->verify_strain No optimize_media Optimize Media Components fermentation_issue->optimize_media No troubleshoot_hplc Troubleshoot HPLC Method fermentation_issue->troubleshoot_hplc Yes check_expression Check Gene Expression (RT-qPCR) verify_strain->check_expression check_expression->fermentation_issue optimize_conditions Optimize pH, Temp, Aeration optimize_media->optimize_conditions optimize_conditions->low_yield Re-evaluate final_strain Optimized Production Strain troubleshoot_hplc->final_strain

Caption: Logical relationship for troubleshooting low this compound output.

References

Technical Support Center: Ascomycin-Based Immunosuppression Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Ascomycin in immunosuppression assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent immunosuppressant that belongs to the calcineurin inhibitor class of drugs.[1] Its primary mechanism of action involves binding to the intracellular protein FKBP12 (FK506-binding protein 12).[1] This this compound-FKBP12 complex then binds to and inhibits calcineurin, a calcium-dependent serine/threonine phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] When NFAT remains phosphorylated, it cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, including interleukin-2 (IL-2) and other cytokines.[1]

Q2: What is a one-way Mixed Lymphocyte Reaction (MLR) and why is it used?

A one-way Mixed Lymphocyte Reaction (MLR) is an in vitro assay used to assess the proliferative response of one population of T-lymphocytes (responder cells) to a population of allogeneic (genetically different) cells (stimulator cells).[2][3] In a one-way MLR, the stimulator cells are treated to prevent their own proliferation, typically through irradiation or with a chemical inhibitor like Mitomycin C.[2] This ensures that any measured proliferation is solely due to the activation of the responder T-cells.[2] The MLR is a valuable tool for evaluating the efficacy of immunosuppressive drugs like this compound.[4]

Q3: What is CFSE and how is it used to measure cell proliferation?

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye used to track cell proliferation.[5] It readily crosses the cell membrane and covalently binds to intracellular proteins.[5] When a cell divides, the CFSE is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity in each subsequent generation.[6] This progressive dilution of CFSE can be measured by flow cytometry, allowing for the quantification of cell divisions.[5]

Q4: What is a typical stimulation index in a positive control for an MLR?

The stimulation index (SI) is a measure of the proliferative response in an MLR and is calculated by dividing the proliferation of the stimulated responder cells by the proliferation of the non-stimulated responder cells.[3] In a positive control, where responder cells are stimulated with a mitogen like phytohemagglutinin (PHA) or with allogeneic cells in the absence of an immunosuppressant, the stimulation index can vary depending on the specific cells and conditions used. However, a robust positive control should yield a significantly high stimulation index, often in the range of 10 to 100 or even higher, indicating a strong proliferative response.[7]

Signaling Pathway

The signaling pathway of this compound's immunosuppressive action is centered on the inhibition of the calcineurin-NFAT pathway in T-cells.

Ascomycin_Signaling_Pathway This compound Signaling Pathway in T-Cell Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC activates APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds to Ascomycin_FKBP12 This compound-FKBP12 Complex FKBP12->Ascomycin_FKBP12 CaN Calcineurin (CaN) Ascomycin_FKBP12->CaN inhibits NFAT_P NFAT (phosphorylated) CaN->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates to IP3 IP3 PLC->IP3 generates Ca Ca²⁺ IP3->Ca releases Ca->CaN activates Gene_Expression Gene Expression (IL-2, etc.) NFAT_n->Gene_Expression induces

Caption: this compound inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Experimental Protocols

One-Way Mixed Lymphocyte Reaction (MLR)

This protocol outlines a one-way MLR to assess the immunosuppressive activity of this compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • Mitomycin C

  • This compound

  • Phytohemagglutinin (PHA) as a positive control

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • 96-well round-bottom plates

Procedure:

  • Isolate PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.[2]

  • Prepare Stimulator Cells:

    • Resuspend the PBMCs from one donor (stimulator cells) at 1 x 10^7 cells/mL in RPMI 1640.

    • Add Mitomycin C to a final concentration of 25-50 µg/mL.[8]

    • Incubate for 30 minutes at 37°C.[8]

    • Wash the cells three times with RPMI 1640 to remove excess Mitomycin C.[8]

    • Resuspend the stimulator cells at 2 x 10^6 cells/mL.

  • Prepare Responder Cells:

    • Label the PBMCs from the second donor (responder cells) with CFSE according to the CFSE staining protocol below.

    • Resuspend the CFSE-labeled responder cells at 2 x 10^6 cells/mL.

  • Set up the Assay:

    • In a 96-well round-bottom plate, add 100 µL of the responder cell suspension to each well.

    • Add 100 µL of the stimulator cell suspension to the appropriate wells.

    • For the negative control, add 100 µL of media instead of stimulator cells.[2]

    • For the positive control, add 100 µL of media containing PHA to the responder cells.

    • For the experimental conditions, add 100 µL of stimulator cells and the desired concentrations of this compound.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.[2]

  • Analysis: Analyze the proliferation of the responder cells by measuring the dilution of CFSE using flow cytometry.

CFSE Staining Protocol for T-Lymphocytes

This protocol describes how to label T-lymphocytes with CFSE for proliferation assays.

Materials:

  • Isolated T-lymphocytes or PBMCs

  • PBS (Phosphate Buffered Saline)

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • FBS (Fetal Bovine Serum)

Procedure:

  • Cell Preparation: Wash the cells with PBS and resuspend them at a concentration of 1-20 x 10^6 cells/mL in PBS containing 0.1% BSA or FBS.[9][10]

  • Staining:

    • Warm the cell suspension and a diluted CFSE working solution to room temperature or 37°C.

    • Add the CFSE working solution to the cell suspension at a final concentration of 1-10 µM.[10] The optimal concentration should be determined for each cell type.

    • Immediately vortex the cells to ensure even staining.

    • Incubate for 10 minutes at 37°C, protected from light.[10]

  • Quenching: Add an equal volume of cold complete medium containing 10% FBS to the cell suspension to stop the staining reaction.[10]

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with complete medium.

  • Resuspension: Resuspend the CFSE-labeled cells in the appropriate culture medium for your experiment.

Data Presentation

Table 1: Representative IC50 Values of this compound in T-Cell Proliferation Assays

Cell TypeStimulationAssay MethodThis compound IC50 (nM)Reference
Human PBMCsPHA[3H]-Thymidine0.1 - 1.0Fictional Data
Human CD4+ T-Cellsanti-CD3/CD28CFSE0.5 - 5.0Fictional Data
Murine SplenocytesAllogeneic[3H]-Thymidine1.0 - 10.0Fictional Data

Note: IC50 values can vary significantly based on experimental conditions such as cell type, stimulation method, and assay readout. The values presented are for illustrative purposes.

Table 2: Expected Stimulation Index (SI) in a One-Way MLR

ConditionDescriptionExpected SI
Negative ControlResponder cells + Media~1
Positive ControlResponder cells + Stimulator cells (no drug)>10
ExperimentalResponder cells + Stimulator cells + this compound<10 (dose-dependent)

Troubleshooting Guide

Experimental Workflow and Troubleshooting Logic

Troubleshooting_Workflow Troubleshooting Workflow for this compound Immunosuppression Assays cluster_experiment Experimental Setup cluster_analysis Data Analysis & Troubleshooting Start Start Experiment Cell_Isolation Cell Isolation & Viability Check Start->Cell_Isolation Stimulator_Tx Stimulator Cell Treatment (e.g., Mitomycin C) Cell_Isolation->Stimulator_Tx Responder_Labeling Responder Cell Labeling (e.g., CFSE) Cell_Isolation->Responder_Labeling Assay_Setup Assay Setup (Controls & this compound) Stimulator_Tx->Assay_Setup Responder_Labeling->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition (Flow Cytometry) Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Problem_ID Identify Problem Data_Analysis->Problem_ID Low_Viability Low Cell Viability Problem_ID->Low_Viability Low Viability? No_Proliferation No/Low Proliferation in Positive Control Problem_ID->No_Proliferation No Proliferation? High_Background High Background Proliferation Problem_ID->High_Background High Background? Inconsistent_Results Inconsistent Results Problem_ID->Inconsistent_Results Inconsistent? Good_Results Results as Expected Problem_ID->Good_Results No

Caption: A logical workflow for identifying and addressing common issues in immunosuppression assays.

Q: My cells have low viability after isolation and before starting the assay. What should I do?

  • A: Low cell viability from the start will compromise your entire experiment.

    • Check your isolation protocol: Ensure that you are using fresh blood and that the density gradient centrifugation is performed correctly. Avoid harsh vortexing or centrifugation steps.

    • Use appropriate media: Culture cells in complete RPMI 1640 with 10% FBS and other necessary supplements immediately after isolation.

    • Assess viability: Use a viability dye like Trypan Blue or a fluorescent viability marker in your flow cytometry panel to accurately assess the percentage of live cells. A viability of >95% is recommended.

Q: My positive control (stimulated T-cells without this compound) is not proliferating. What could be the issue?

  • A: This indicates a problem with cell stimulation or the overall health of the cells.

    • Stimulator cell inactivation: Ensure that the Mitomycin C treatment of your stimulator cells was not too harsh, as this can lead to the release of factors that inhibit responder cells. Also, confirm that the Mitomycin C was thoroughly washed out.

    • Suboptimal stimulation: Titrate the concentration of your stimulating agent (e.g., PHA, anti-CD3/CD28 beads) to find the optimal dose for your cells.

    • Cell density: Ensure that you are using the correct cell density in your culture wells. Too few or too many cells can inhibit proliferation.

    • Incubation time: The peak proliferative response typically occurs between 5 and 7 days. Ensure you are harvesting your cells at the optimal time point.

Q: I am seeing high background proliferation in my negative control (unstimulated T-cells). What is causing this?

  • A: High background can mask the effects of your experimental compound.

    • Contamination: Check your cell cultures for bacterial or mycoplasma contamination, which can induce non-specific lymphocyte proliferation.

    • Serum quality: Some batches of FBS can contain mitogenic factors. Test different lots of FBS or consider using serum-free media.

    • Incomplete inactivation of stimulator cells: If using an MLR, ensure that the stimulator cells are fully proliferation-inactivated.

Q: My CFSE staining is uneven, or the initial peak is too broad. How can I improve this?

  • A: A tight, bright initial CFSE peak is crucial for resolving subsequent generations.

    • Dye concentration: Titrate the CFSE concentration to find the optimal balance between bright staining and low toxicity.[9]

    • Staining conditions: Ensure that the cells are at a uniform concentration and that the CFSE is added quickly and mixed thoroughly to ensure even staining.[6][10] Perform the staining in a protein-free buffer as CFSE can bind to proteins in the media.[9]

    • Cell health: Unhealthy or dying cells can take up CFSE unevenly. Start with a highly viable cell population.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

  • A: Consistency is key in these sensitive assays.

    • Standardize protocols: Use the same detailed protocol for every experiment, including cell isolation, reagent concentrations, and incubation times.

    • Use the same reagents: Use the same lot of FBS, media, and other critical reagents for a set of experiments.

    • Donor variability: Be aware that PBMCs from different donors can have varying proliferative responses. It is best to use cells from the same donor for a single experiment and to repeat experiments with cells from multiple donors to ensure the generalizability of your findings.

References

Investigating potential off-target effects of Ascomycin in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ascomycin in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound's primary mechanism of action is the inhibition of the calcium-dependent serine/threonine protein phosphatase, calcineurin (also known as protein phosphatase 2B).[1][2] It achieves this by first forming a molecular complex with the intracellular protein FKBP12 (FK506-binding protein-12).[1][2] This this compound-FKBP12 complex then binds to calcineurin, blocking its phosphatase activity.[1]

Q2: How does calcineurin inhibition lead to immunosuppression?

Calcineurin is responsible for dephosphorylating the nuclear factor of activated T cells (NFAT) transcription factors.[1] Once dephosphorylated, NFAT translocates to the nucleus and activates the expression of genes encoding various cytokines, including interleukin-2 (IL-2), which are crucial for T-cell proliferation and the immune response. By inhibiting calcineurin, this compound prevents NFAT dephosphorylation and nuclear translocation, thereby suppressing cytokine production and leading to its immunosuppressive effects.[1][3]

Q3: What are the known on-target effects of this compound beyond immunosuppression?

Beyond its well-known immunosuppressive effects, this compound and its analogue FK506 have been shown to exhibit pharmacological activities in the central nervous system (CNS).[1][2] These include anticonvulsant and neuroprotective properties.[1][2] These effects are thought to be mediated, at least in part, by the calcineurin-mediated regulation of glutamate and GABA receptors, as well as effects on neuronal cytoskeleton and inflammatory responses in glial cells.[1][2]

Q4: Is there evidence for off-target effects of this compound?

While the primary target of the this compound-FKBP12 complex is calcineurin, the possibility of off-target effects exists. The toxic side effects observed with chronic administration, such as nephrotoxicity and diabetogenicity, may arise from the inhibition of calcineurin in various tissues.[1] However, brain-specific mechanisms of action other than calcineurin inhibition cannot be excluded.[1][2] Additionally, since this compound is a macrolide antibiotic, there is a potential for it to affect mitochondrial function, a known off-target effect of some other classes of antibiotics.[4]

Q5: What experimental approaches can be used to identify potential off-target effects of this compound?

Several unbiased, large-scale methods can be employed to identify potential off-target interactions of this compound:

  • Kinase Profiling/Kinome Scanning: This involves screening this compound against a large panel of purified kinases to identify any unintended inhibitory activity.

  • Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in intact cells upon ligand binding. A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.

  • Quantitative Proteomics: By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify changes in protein expression or post-translational modifications that may be indicative of off-target signaling pathway modulation.

Troubleshooting Guides

Issue 1: this compound Solubility and Precipitation in Cell Culture Media
Problem Possible Cause Solution
Precipitate forms when adding this compound stock to media. This compound is poorly soluble in aqueous solutions.[5] The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too low to maintain solubility.Prepare a more concentrated stock solution in an appropriate solvent like DMSO or ethanol to minimize the volume added to the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[6]
Add the this compound stock solution to the media dropwise while gently vortexing or swirling to facilitate dispersion.
Cloudiness or precipitate appears in the media during incubation. The compound may be coming out of solution over time at 37°C.Reduce the final concentration of this compound if possible.
The pH of the culture medium has shifted, affecting solubility.Ensure the incubator's CO2 levels are correct to maintain the medium's pH.
Interaction with serum proteins.Consider reducing the serum concentration if experimentally feasible, or perform a pilot study to assess solubility in different serum concentrations.
Issue 2: Inconsistent or No Observed Effect of this compound
Problem Possible Cause Solution
Variability in results between experiments. Degradation of this compound in stock solution.Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.
Inconsistent cell density or passage number.Use cells within a consistent range of passage numbers and ensure a uniform seeding density for all experiments.
Differences in serum lots.Test new lots of serum for their effect on this compound's activity before use in critical experiments.
No observable effect at expected concentrations. The cell line may have low expression of FKBP12 or be insensitive to calcineurin inhibition.Confirm the expression of FKBP12 in your cell line via Western blot or qPCR.
Use a positive control cell line known to be responsive to this compound or FK506.
The experimental endpoint is not sensitive to calcineurin inhibition.Measure a direct downstream target of NFAT, such as IL-2 expression in immune cells, to confirm this compound's on-target activity.
Insufficient incubation time.Perform a time-course experiment to determine the optimal duration of this compound treatment for your specific assay.
Issue 3: Unexpected Cytotoxicity or Changes in Cell Viability
Problem Possible Cause Solution
High levels of cell death at concentrations intended to be non-toxic. Off-target toxicity.Investigate potential off-target effects on essential cellular processes. For example, assess mitochondrial membrane potential or reactive oxygen species (ROS) production, as some antibiotics can induce mitochondrial dysfunction.[4]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Run a solvent-only control.
Contamination of the this compound stock or cell culture.Filter-sterilize the this compound stock solution. Regularly test cell cultures for mycoplasma and other contaminants.
Discrepancies between different viability assays (e.g., MTT vs. Annexin V). Interference of this compound with the assay chemistry.Tetrazolium-based assays (MTT, MTS) rely on cellular metabolic activity, which could be affected by off-target mitochondrial effects. Try a different viability assay that measures a distinct cellular feature, such as membrane integrity (e.g., trypan blue exclusion or a LDH release assay).
This compound may be inducing apoptosis versus necrosis, or vice versa.Use assays that can distinguish between different modes of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Experimental Protocols

Protocol 1: Proteomic Profiling of this compound-Treated Cells

This protocol provides a general workflow for identifying changes in protein expression in response to this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells at a consistent density and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Treat cells with this compound at the desired concentration and for the desired duration. Include a vehicle-treated control (e.g., DMSO).

    • Use a minimum of three biological replicates for each condition.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS to remove residual media.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Take an equal amount of protein from each sample.

    • Perform in-solution digestion of the proteins using a standard protocol, typically involving reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in this compound-treated cells compared to the control.

    • Use bioinformatics tools to perform pathway analysis on the differentially expressed proteins to identify cellular processes affected by this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to determine if this compound directly binds to a specific protein in intact cells.

  • Cell Treatment:

    • Harvest cells and resuspend them in a suitable buffer.

    • Treat the cell suspension with this compound or a vehicle control for a specified time.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This will cause unbound proteins to denature and aggregate.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods like ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the drug binds to and stabilizes the target protein.

Visualizations

Ascomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Antigenic Signal Calcineurin_active Calcineurin (Active) Signal->Calcineurin_active Ca2+ influx This compound This compound Ascomycin_FKBP12 This compound-FKBP12 Complex This compound->Ascomycin_FKBP12 FKBP12 FKBP12 FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibition Calcineurin_inactive Calcineurin (Inactive) Ascomycin_FKBP12->Calcineurin_inactive Calcineurin_active->Calcineurin_inactive NFATp NFAT-P Calcineurin_active->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Gene_Expression Cytokine Gene Expression (e.g., IL-2) NFAT_n->Gene_Expression

Caption: this compound's primary signaling pathway.

Experimental_Workflow cluster_proteomics Proteomic Profiling cluster_cetsa Cellular Thermal Shift Assay (CETSA) P1 Cell Treatment (this compound vs. Vehicle) P2 Cell Lysis & Protein Extraction P1->P2 P3 Protein Digestion (Trypsin) P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Data Analysis (Identify Differentially Expressed Proteins) P4->P5 C1 Cell Treatment (this compound vs. Vehicle) C2 Heat Challenge (Temperature Gradient) C1->C2 C3 Lysis & Centrifugation (Separate Soluble/Aggregated) C2->C3 C4 Quantify Soluble Target Protein (e.g., Western Blot) C3->C4 C5 Data Analysis (Compare Melting Curves) C4->C5

Caption: Workflow for identifying off-target effects.

Troubleshooting_Logic A Inconsistent or No Effect? A_sol Check Stock Integrity Verify Target Expression Confirm Assay Sensitivity A->A_sol B Unexpected Cytotoxicity? B_sol Test for Mitochondrial Stress Run Solvent Controls Use Orthogonal Viability Assays B->B_sol C Solubility Issues? C_sol Optimize Stock Concentration Pre-warm Media Add Stock Dropwise C->C_sol Start Start Troubleshooting Start->A Start->B Start->C

Caption: Troubleshooting logic for this compound experiments.

References

Optimizing culture conditions for high-yield Ascomycin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during high-yield Ascomycin fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary microorganism used for this compound production? A1: this compound is a secondary metabolite primarily produced by the bacterium Streptomyces hygroscopicus var. ascomyceticus through microbial fermentation.[1][2][3]

Q2: What are the most critical factors influencing this compound yield? A2: The most critical factors include the composition of the fermentation medium (carbon, nitrogen, and lipid sources), physical culture parameters (pH, temperature, aeration, and agitation), and the genetic stability of the production strain.[4][5][6]

Q3: Why is precursor supply important for this compound synthesis? A3: this compound production is often limited by the availability of precursors during the fermentation process.[7][8] Key precursors derived from primary metabolism, such as malonyl-CoA and methylmalonyl-CoA, are essential building blocks for the this compound molecule.[2][9] Enhancing the metabolic flux towards these precursors can significantly improve yield.

Q4: Can genetic engineering be used to improve this compound yield? A4: Yes, genetic engineering has proven effective in enhancing this compound production.[4] Strategies include the overexpression of key biosynthetic genes within the this compound gene cluster (e.g., fkb genes) and genes involved in precursor supply pathways.[1][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation experiments.

Problem 1: Low or No this compound Yield

Possible Cause Recommended Solution
Suboptimal Medium Composition The choice and concentration of carbon and nitrogen sources are crucial. Glucose and sucrose have been shown to negatively impact production, while soluble starch is often preferred.[1][11] Peanut meal has been identified as a superior nitrogen source compared to yeast powder or corn steep liquor.[1] Systematically test different sources using the protocol for medium optimization.
Incorrect Physical Parameters Fermentation is highly sensitive to pH, temperature, and dissolved oxygen.[5][12] The optimal temperature is typically around 28°C and pH should be maintained near 6.5.[13] Ensure that your fermenter's control systems are calibrated and maintaining setpoints.
Poor Precursor Supply Insufficient supply of precursors like malonyl-CoA and methylmalonyl-CoA can be a bottleneck.[2] Consider metabolic engineering strategies, such as overexpressing acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase (PCC), to boost precursor availability.[9]
Microbial Contamination Contamination can divert nutrients from your production strain and introduce inhibitory by-products.[14] Use strict aseptic techniques during inoculation and sampling. Plate samples on general-purpose media to check for contaminants.
Strain Instability High-producing strains obtained through mutagenesis can sometimes be unstable.[3] It is important to perform regular strain maintenance and select stable, high-yielding colonies for fermentation.

Problem 2: Inconsistent Yield Between Batches

Possible Cause Recommended Solution
Variable Inoculum Quality The age and size of the inoculum significantly impact fermentation kinetics.[13][15] A seed age of 44-48 hours is often optimal.[13] Standardize your seed culture protocol, including incubation time, temperature, and agitation speed, to ensure a consistent starting point for each fermentation.
Inconsistent Raw Materials The quality of complex media components like peanut meal or soybean powder can vary between suppliers or lots.[4] If possible, source materials from a single, reliable supplier and test new lots in small-scale experiments before use in large-scale fermentations.
Fluctuations in Process Control Minor deviations in pH, temperature, or dissolved oxygen can lead to significant differences in final titer.[12] Review your fermenter's data logs to ensure all parameters were maintained consistently throughout the entire run.

Problem 3: Excessive Foaming

Possible Cause Recommended Solution
Medium Composition High concentrations of proteins (e.g., from soybean powder) can contribute to foaming.[4]
High Agitation/Aeration Rates Intense mixing and sparging can exacerbate foam formation.[4]
Cell Lysis Release of intracellular proteins during the stationary phase can increase foaming.
Solution Implement an automated foam control system that adds a sterile antifoaming agent on demand. Be aware that excessive antifoam can sometimes inhibit microbial growth or interfere with downstream processing. In some cases, foaming has been directly linked to this compound synthesis, indicating its potential as a process indicator.[4]

Data Presentation: Optimized Culture Conditions

Table 1: Optimized Fermentation Medium Composition

ComponentConcentration (g/L)RoleReference
Soluble Starch81.0Carbon Source[1][4]
Peanut Meal57.4Nitrogen Source[1][4]
Soybean Oil15.8Lipid Source / Precursor[1][4]

Note: This composition was determined using response surface methodology (RSM) for a high-yield S. hygroscopicus SFK-36 strain.[1]

Table 2: Optimal Physical Fermentation Parameters

ParameterOptimal ValueSignificanceReference
Temperature28°CAffects enzyme activity and cell growth.[13]
pH6.5Influences nutrient uptake and enzyme stability.[13]
Seed Age44 - 48 hoursEnsures a healthy and active inoculum.[13]
Culture Time~7 days (168 hours)Duration to reach maximum product accumulation.[13]
Aeration (in 5L fermenter)1.0 vvmProvides necessary oxygen for aerobic metabolism.[1]
Dissolved Oxygen (DO)> 20%Critical to maintain aerobic conditions and prevent oxygen limitation.[1]

Experimental Protocols

Protocol 1: Shake Flask Medium Optimization

  • Prepare Basal Medium: Prepare a base fermentation medium. A good starting point could be 60 g/L of a test carbon source, 60 g/L of a test nitrogen source, and 15 g/L of soybean oil.[1]

  • Test Carbon Sources: Evaluate various carbon sources (e.g., soluble starch, dextrin, glycerol, glucose, sucrose) at a fixed concentration (e.g., 60 g/L) while keeping the nitrogen source constant (e.g., peanut meal).[1]

  • Test Nitrogen Sources: Evaluate various nitrogen sources (e.g., peanut meal, soybean powder, yeast powder, corn steep liquor) at a fixed concentration (e.g., 60 g/L) using the best carbon source identified in the previous step.[1]

  • Inoculation: Inoculate the test media in shake flasks with a standardized seed culture (e.g., 10% v/v).[1]

  • Incubation: Incubate flasks at 28°C with agitation (e.g., 200 rpm) for a set period (e.g., 7 days).[1][13]

  • Analysis: At the end of the fermentation, harvest the broth. Determine the packed mycelium volume (PMV) or dry cell weight for biomass estimation. Extract this compound from the mycelium and quantify the yield using HPLC.[1][16]

Protocol 2: Fed-Batch Fermentation in a 5L Bioreactor

  • Sterilization: Sterilize the fermenter containing 2.5 L of the optimized fermentation medium.[1]

  • Inoculation: Aseptically inoculate the fermenter with 10% (v/v) of a 48-hour seed culture of S. hygroscopicus.[1]

  • Parameter Control: Set the fermentation parameters:

    • Temperature: 28°C[1]

    • Aeration: 1.0 vvm (air volume/culture volume/min)[1]

    • Agitation: Set to automatically maintain a dissolved oxygen (DO) level above 20%.[1]

  • pH Control: After 72 hours of fermentation, begin pH control. Maintain the pH at 6.5 using automated additions of 1 M ammonia and 2 M H₂SO₄.[1]

  • Sampling: Take samples aseptically at regular intervals (e.g., every 24 hours) to monitor biomass, pH, substrate consumption, and this compound production.

  • Harvest: Continue the fermentation for approximately 192 hours or until the this compound production rate plateaus.[1]

Protocol 3: this compound Quantification by HPLC

  • Sample Preparation: Separate the mycelium from the fermentation broth by centrifugation.

  • Extraction: Extract this compound from the mycelial cake using an organic solvent like acetone or methanol.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC Analysis: Inject the filtered sample into an HPLC system.[16]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150mm, 3.0µm).[16]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[16]

    • Flow Rate: Typically 1.0-1.5 mL/min.[16]

    • Detection: UV detector at 220 nm.[16]

    • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Strain Culture (S. hygroscopicus) seed Seed Culture (48h) strain->seed ferm Bioreactor Fermentation (192h, 28°C, pH 6.5) seed->ferm media Media Prep (Optimized) media->ferm harvest Harvest & Biomass Separation ferm->harvest extract Solvent Extraction harvest->extract hplc HPLC Quantification extract->hplc result High-Yield This compound hplc->result

Caption: Experimental workflow for this compound production.

troubleshooting_flowchart start Low this compound Yield check_params Are physical parameters (pH, Temp, DO) optimal? start->check_params check_media Is the medium composition optimized? check_params->check_media Yes adjust_params Calibrate sensors and adjust control loops check_params->adjust_params No check_inoculum Was the inoculum (seed age, size) correct? check_media->check_inoculum Yes optimize_media Re-evaluate C/N sources (Protocol 1) check_media->optimize_media No check_contamination Is there evidence of contamination? check_inoculum->check_contamination Yes standardize_inoculum Standardize seed culture protocol check_inoculum->standardize_inoculum No aseptic_technique Review and improve aseptic techniques check_contamination->aseptic_technique Yes end_ok Problem Resolved check_contamination->end_ok No adjust_params->end_ok optimize_media->end_ok standardize_inoculum->end_ok aseptic_technique->end_ok

Caption: Troubleshooting flowchart for low this compound yield.

ascomycin_pathway glucose Glucose acc Acetyl-CoA glucose->acc shikimate Shikimate Pathway glucose->shikimate malonyl Malonyl-CoA acc->malonyl ACC pcc Propionyl-CoA mmalonyl Methylmalonyl-CoA pcc->mmalonyl PCC dhchc DHCHC shikimate->dhchc pks Polyketide Synthase (fkbA, fkbB, fkbC) malonyl->pks mmalonyl->pks dhchc->pks This compound This compound pks->this compound Post-PKS Modifications (fkbD, fkbM, fkbO)

Caption: Simplified this compound precursor and biosynthesis pathway.

References

Addressing batch-to-batch variability of Ascomycin from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Ascomycin from different suppliers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as FK520, is a macrolide immunosuppressant that is structurally similar to Tacrolimus (FK506).[1][2] Its primary mechanism of action involves binding to the immunophilin FKBP12 (FK506-binding protein 12). This this compound-FKBP12 complex then inhibits the calcium-dependent serine/threonine phosphatase, calcineurin.[3] Inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[3][4] When phosphorylated, NFAT remains in the cytoplasm; upon dephosphorylation by calcineurin, it translocates to the nucleus to activate the transcription of genes involved in T-cell activation, such as Interleukin-2 (IL-2).[1] By inhibiting calcineurin, this compound effectively suppresses T-cell proliferation and the inflammatory response.[1]

Q2: What are the common causes of batch-to-batch variability of this compound?

A2: this compound is produced via fermentation of the bacterium Streptomyces hygroscopicus.[5] This biological production process is susceptible to variations that can lead to differences between batches. Key factors contributing to this variability include:

  • Raw Material Heterogeneity: The composition of the fermentation medium, including carbon and nitrogen sources, can significantly impact the growth of Streptomyces hygroscopicus and its production of this compound.[6][7]

  • Fermentation Process Parameters: Minor deviations in fermentation conditions such as pH, temperature, aeration, and agitation can alter the metabolic state of the bacteria and affect the yield and purity of this compound.[6][7]

  • Downstream Purification Processes: The methods used to extract and purify this compound from the fermentation broth can vary between suppliers, leading to differences in the final product's purity and impurity profile.[1]

  • Strain Variation and Mutation: The strain of Streptomyces hygroscopicus used can impact the final product. Genetic drift or mutations in the production strain over time can also contribute to batch-to-batch inconsistencies.

Q3: What should I look for in the Certificate of Analysis (CoA) from a supplier?

A3: The Certificate of Analysis (CoA) is a critical document that provides batch-specific quality control information.[8] When evaluating a new batch of this compound, pay close attention to the following parameters:

  • Purity (by HPLC): This value indicates the percentage of the material that is this compound. Look for a high purity value, typically >98%.[2]

  • Identity (by ¹H-NMR and Mass Spectrometry): These tests confirm that the chemical structure of the compound is consistent with that of this compound.[2]

  • Impurity Profile: The CoA may list known impurities and their levels. Be aware of any unusual or high levels of impurities, as these could potentially interfere with your experiments. Common impurities can include related macrolide analogs from the fermentation process or residual solvents.[1]

  • Appearance and Solubility: Ensure the physical properties match the specifications.

Troubleshooting Guide

This section addresses specific issues you might encounter when using this compound from different suppliers.

Issue 1: Inconsistent or lower than expected potency in cell-based assays.

  • Possible Cause 1: Lower Purity or Presence of Inhibitory Impurities.

    • Troubleshooting Steps:

      • Review the CoA: Compare the purity values of the problematic batch with a batch that performed as expected. Even a small difference in purity can affect the active concentration.

      • Perform Analytical Chemistry: If you have access to HPLC, you can verify the purity and concentration of your this compound stock solution.

      • Test a Wider Concentration Range: Perform a dose-response curve with the new batch to determine its EC50 and compare it to previous batches.

  • Possible Cause 2: Degradation of this compound Stock Solution.

    • Troubleshooting Steps:

      • Check Storage Conditions: this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

      • Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the powdered compound.

Table 1: Example of this compound Batch Comparison

ParameterSupplier A (Batch 1)Supplier B (Batch 2)Supplier A (Batch 3 - Problematic)
Purity (HPLC) 99.2%98.5%96.8%
Known Impurity 1 0.3%0.6%1.5%
Unknown Impurities 0.5%0.9%1.7%
Potency (Calcineurin Assay) IC50 = 5.2 nMIC50 = 5.8 nMIC50 = 9.5 nM
Cell Viability (MTT Assay) EC50 = 15 µMEC50 = 18 µMEC50 = 12 µM (Increased Toxicity)

Issue 2: Unexpected cytotoxicity observed in cell cultures.

  • Possible Cause 1: Presence of Toxic Impurities.

    • Troubleshooting Steps:

      • Examine the Impurity Profile: Review the CoA for any unusual peaks or high levels of impurities that might be cytotoxic.

      • Perform a Cell Viability Assay: Conduct a dose-response experiment using a sensitive cell line to determine the cytotoxic concentration of the new this compound batch. Compare this with previous batches.

  • Possible Cause 2: Incorrect Solvent Concentration.

    • Troubleshooting Steps:

      • Verify Dilutions: Double-check all calculations for the dilution of your this compound stock solution. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%).

      • Solvent Control: Always include a vehicle control (cells treated with the same concentration of solvent without this compound) in your experiments.

Experimental Protocols

1. HPLC Analysis of this compound Purity

This protocol provides a general method for verifying the purity of an this compound sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.0 µm).

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 60°C.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile).

    • Dilute the stock solution to a working concentration (e.g., 1 mg/mL).

    • Inject the sample into the HPLC system.

    • Analyze the chromatogram to determine the area of the this compound peak relative to the total area of all peaks to calculate the purity.

2. Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the ability of this compound to inhibit calcineurin activity.

  • Principle: This assay measures the dephosphorylation of a specific substrate by calcineurin. The released phosphate is then detected using a colorimetric reagent (e.g., Malachite Green).

  • Materials:

    • Calcineurin enzyme

    • RII phosphopeptide substrate

    • Assay buffer containing calmodulin

    • This compound (various concentrations)

    • Malachite Green reagent

    • 96-well microplate

  • Procedure:

    • Prepare a series of this compound dilutions in the assay buffer.

    • In a 96-well plate, add the assay buffer, calcineurin enzyme, and the this compound dilutions.

    • Pre-incubate at 30°C for 10 minutes.

    • Initiate the reaction by adding the RII phosphopeptide substrate.

    • Incubate at 30°C for a time period where the reaction is linear (e.g., 10-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • After color development (20-30 minutes), measure the absorbance at ~620 nm.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

3. Western Blot for NFAT Nuclear Translocation

This protocol is for assessing the effect of this compound on the nuclear translocation of NFATc1.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Jurkat T-cells) and allow them to adhere or grow to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a known activator of the calcineurin-NFAT pathway (e.g., PMA and Ionomycin) for 30-60 minutes.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Western Blotting:

    • Determine the protein concentration of the nuclear and cytoplasmic fractions.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against NFATc1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.

4. Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt to a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Visualizations

Ascomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T-Cell Receptor T-Cell Receptor Ca2+ T-Cell Receptor->Ca2+ Signal This compound This compound FKBP12 FKBP12 This compound->FKBP12 Ascomycin_FKBP12_Complex This compound-FKBP12 Complex This compound->Ascomycin_FKBP12_Complex FKBP12->Ascomycin_FKBP12_Complex Calcineurin (Active) Calcineurin (Active) Ascomycin_FKBP12_Complex->Calcineurin (Active) Inhibits Calcineurin (Inactive) Calcineurin (Inactive) Calcineurin (Inactive)->Calcineurin (Active) NFAT-P NFAT (Phosphorylated) Calcineurin (Active)->NFAT-P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT-P->NFAT NFAT_in_Nucleus NFAT NFAT->NFAT_in_Nucleus Translocation Ca2+->Calcineurin (Inactive) Activates Gene Transcription IL-2 Gene Transcription NFAT_in_Nucleus->Gene Transcription Activates

Caption: this compound's mechanism of action via calcineurin-NFAT pathway inhibition.

Experimental_Workflow Start Receive New Batch of this compound Review_CoA Review Certificate of Analysis Start->Review_CoA Analytical_Validation Analytical Validation Review_CoA->Analytical_Validation Biological_Validation Biological Validation Review_CoA->Biological_Validation HPLC Purity Check (HPLC) Analytical_Validation->HPLC Potency Potency Assay (Calcineurin Inhibition) Biological_Validation->Potency Activity Cellular Activity (NFAT Translocation) Biological_Validation->Activity Toxicity Cytotoxicity (Cell Viability) Biological_Validation->Toxicity Compare_Data Compare with Previous Batches HPLC->Compare_Data Potency->Compare_Data Activity->Compare_Data Toxicity->Compare_Data Proceed Proceed with Experiments Compare_Data->Proceed Consistent Troubleshoot Troubleshoot/ Contact Supplier Compare_Data->Troubleshoot Inconsistent

References

Mitigating Ascomycin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent immunosuppressant Ascomycin, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on mitigating this compound degradation, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (also known as FK520) is a macrolide immunosuppressant that is structurally similar to Tacrolimus (FK506).[1] It functions by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1] Due to its complex structure, this compound is susceptible to degradation under various environmental stressors, including heat, light, moisture, and unfavorable pH conditions. This degradation can lead to a loss of biological activity, compromising experimental outcomes.

Q2: What are the primary degradation pathways for this compound?

The polyfunctional macrolide ring of this compound makes it prone to several degradation pathways, including:

  • Hydrolysis: Cleavage of ester or lactone bonds within the molecule.

  • Oxidation: Particularly at the conjugated diene systems or hydroxyl groups.

  • Photodegradation: Degradation upon exposure to light.

  • Rearrangement: Structural rearrangement under stress conditions, leading to inactive isomers.

Q3: How should I store this compound powder and its stock solutions?

To maintain its integrity, this compound powder should be stored at -20°C in a tightly sealed, light-resistant container.[1] Stock solutions, typically prepared in solvents like DMSO, methanol, or ethanol, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable if the solution is protected from light.

Q4: What are the best practices for preparing this compound stock solutions?

  • Solvent Selection: this compound is soluble in DMSO, methanol, and ethanol.[1] Choose a solvent that is compatible with your experimental system.

  • Aseptic Technique: To prevent microbial contamination, prepare solutions under sterile conditions, for example, in a laminar flow hood.

  • Filtration: For aqueous-based working solutions, filter sterilization using a 0.22 µm filter is recommended. For solutions in organic solvents like DMSO or ethanol, filtration may not be necessary if prepared from sterile powder and solvent.

  • Light Protection: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Prepare small-volume aliquots to minimize the number of freeze-thaw cycles and reduce the risk of contamination and degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. This compound degradation due to improper storage or handling.Review storage conditions of both the powder and stock solutions. Ensure protection from light and frequent temperature fluctuations. Prepare fresh working solutions from a new aliquot for each experiment.
Inaccurate concentration of the working solution.Re-calculate the dilution series. Use calibrated pipettes for accurate volume measurements.
Precipitation of this compound in aqueous media. Low solubility of this compound in aqueous solutions.While this compound is soluble in organic solvents, its aqueous solubility is low. For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability. Prepare intermediate dilutions in a compatible solvent before adding to the final aqueous medium.
Loss of this compound activity over the course of a long-term experiment. Degradation in the experimental medium at 37°C.For long-term experiments (e.g., cell culture over several days), consider replenishing the medium with freshly prepared this compound at regular intervals to maintain the desired effective concentration.
Unexpected side effects or off-target activity observed. Presence of degradation products.Degradation products may have different biological activities. If unexpected results are observed, it is advisable to use a fresh, quality-controlled batch of this compound. Consider analyzing the purity of your stock solution using techniques like HPLC.

Quantitative Data on Stability

Obtaining precise quantitative data on this compound degradation can be challenging as it is often dependent on the specific experimental conditions. However, studies on its close structural analog, Tacrolimus (FK506), provide valuable insights into potential degradation patterns under forced conditions. It is important to note that the following data is for Tacrolimus and serves as an illustrative example.

Table 1: Illustrative Example of Tacrolimus Degradation Under Forced Conditions

Stress ConditionDurationTemperature% Degradation (Tacrolimus)Major Degradation Products
Alkaline Hydrolysis 24 hoursRoom TempSignificantIsomers, hydrolysis products
Acidic Hydrolysis 24 hours60°C~28%Dehydration and rearrangement products
Oxidative 24 hoursRoom Temp~51% (in 3% H₂O₂)Oxidized derivatives
Thermal 24 hours60°CSignificantIsomers and other degradation products
Photolytic Not specifiedNot specifiedSensitivePhotodegradation products

Note: This table is based on qualitative and quantitative findings for Tacrolimus from various sources and is intended for illustrative purposes only. Actual degradation rates for this compound will vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder. The molecular weight of this compound is 792.01 g/mol . For a 10 mM stock solution, you would dissolve 7.92 mg in 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10-20 µL).

  • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: General Workflow for an In Vitro Cell-Based Assay

This protocol outlines a general workflow for testing the effect of this compound on cytokine production in T-cells.

1. Cell Culture and Seeding:

  • Culture your T-cell line (e.g., Jurkat cells) under standard conditions.

  • Seed the cells into a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

2. This compound Treatment:

  • Thaw an aliquot of your this compound stock solution at room temperature, protected from light.

  • Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

3. Cell Stimulation:

  • To induce cytokine production, stimulate the T-cells with appropriate agonists (e.g., PMA and ionomycin).

  • Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).

4. Endpoint Measurement:

  • After incubation, collect the cell supernatant to measure cytokine levels (e.g., IL-2) using an ELISA kit according to the manufacturer's instructions.

  • Alternatively, cell viability can be assessed using assays like MTT or CellTiter-Glo.

5. Data Analysis:

  • Analyze the data to determine the effect of this compound on cytokine production, typically by calculating the IC₅₀ value.

Visualizations

This compound Signaling Pathway

Ascomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Signal IP3 IP3 PLC->IP3 Ca2+ Ca²⁺ IP3->Ca2+ Release from ER Calmodulin Calmodulin Ca2+->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P (Inactive) Calcineurin_active->NFATp Dephosphorylates This compound This compound FKBP12 FKBP12 This compound->FKBP12 Ascomycin_FKBP12 This compound-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibits NFAT NFAT (Active) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Gene_Expression Cytokine Gene Expression (e.g., IL-2) NFAT_n->Gene_Expression Promotes

Caption: this compound's mechanism of action via calcineurin inhibition.

Experimental Workflow for Handling this compound

Ascomycin_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Weigh_Powder Weigh this compound Powder (Aseptic Technique) Dissolve Dissolve in Anhydrous DMSO Weigh_Powder->Dissolve Aliquot Aliquot into Light-Protected Tubes Dissolve->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw Aliquot (Protect from Light) Store->Thaw For each experiment Check_Purity Check Purity (e.g., HPLC) Store->Check_Purity If issues arise Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Thaw->Prepare_Dilutions Treat_Cells Treat Cells Prepare_Dilutions->Treat_Cells Incubate Incubate (e.g., 37°C, 5% CO₂) Treat_Cells->Incubate Collect_Samples Collect Supernatant/Lysate Incubate->Collect_Samples Perform_Assay Perform Endpoint Assay (e.g., ELISA, Viability) Collect_Samples->Perform_Assay Analyze_Data Data Analysis Perform_Assay->Analyze_Data Fresh_Stock Use Fresh Stock Check_Purity->Fresh_Stock If degradation detected

Caption: A typical workflow for experiments involving this compound.

References

Enhancing the anti-inflammatory activity of Ascomycin with combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Ascomycin in combination therapies. The following guides are intended to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary anti-inflammatory mechanism of this compound? A1: this compound is a macrolide immunosuppressant that acts as a potent inhibitor of calcineurin, a calcium-dependent protein phosphatase.[1] Its mechanism involves forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits calcineurin, preventing the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[1] This blockade ultimately inhibits the transcription of key pro-inflammatory cytokines from T-cells and mast cells, including both Th1 (e.g., IL-2, IFN-γ) and Th2 (e.g., IL-4, IL-10) types.[2]

Q2: Why consider combination therapies with this compound? A2: While this compound is a potent anti-inflammatory agent, combination therapies are explored for several reasons:

  • To achieve synergistic effects: Combining drugs that target different inflammatory pathways can produce a greater effect than either drug alone.[3]

  • To reduce dosage and toxicity: By achieving synergy, the required doses of individual drugs can be lowered, potentially minimizing side effects.[4]

  • To overcome resistance: Targeting multiple pathways can reduce the likelihood of cancer cells or immune responses developing resistance to a single agent.[4]

  • To enhance efficacy in specific diseases: For complex inflammatory diseases like psoriasis or atopic dermatitis, a multi-target approach may be more effective.[5]

Q3: What classes of drugs are being investigated for combination with this compound or its analogs (e.g., Tacrolimus)? A3: Several classes of anti-inflammatory drugs are logical candidates for combination studies. These include:

  • Corticosteroids: These are commonly used with Tacrolimus in clinical practice for inflammatory skin diseases to manage acute flares while the calcineurin inhibitor is used for long-term maintenance, thereby reducing steroid-related side effects.[6][7]

  • p38 MAPK Inhibitors: The p38 MAPK pathway is a key regulator of pro-inflammatory cytokine production, making its inhibitors a rational choice for combination studies.[8]

  • Janus Kinase (JAK) Inhibitors: JAK inhibitors block cytokine signaling and are effective in many inflammatory diseases.[9] However, their combination with potent immunosuppressants like this compound requires caution.[10]

Q4: How do I quantify the interaction between this compound and a combination partner (synergism, additivity, antagonism)? A4: The most common method is the Chou-Talalay method, which calculates a Combination Index (CI).[11][12] The CI provides a quantitative measure of the interaction:

  • CI < 1: Indicates synergism (the effect of the combination is greater than the expected additive effect).

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism (the effect of the combination is less than the expected additive effect).[12]

Troubleshooting Guides

Problem 1: I am observing high levels of cytotoxicity in my cell-based assay with the drug combination.

  • Question: My cells are dying even at low concentrations of the drug combination. How can I find a suitable dose range?

  • Answer:

    • Determine Individual IC50 Values: First, you must determine the 50% inhibitory concentration (IC50) for each drug individually on your target cells' viability. A standard cytotoxicity assay like the MTT assay is appropriate for this.[13][14]

    • Establish a Dose-Response Curve: Test a wide range of concentrations for each single agent (e.g., 8-10 concentrations) to generate a full dose-response curve. This will reveal the toxic concentration range for each drug.

    • Design a Combination Matrix: For the combination experiment, use concentrations for each drug that are below their individual IC50 values for cytotoxicity. A common approach is to use a matrix design with concentrations at, below, and slightly above the IC50 for the therapeutic effect (e.g., cytokine inhibition), ensuring these are well below the toxic concentrations.

    • Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and is not contributing to cytotoxicity.

Problem 2: My results do not show a synergistic effect between this compound and the partner drug.

  • Question: I expected synergy, but the Combination Index (CI) is ≥ 1. What could be the issue?

  • Answer:

    • Incorrect Dosing: Synergy is often concentration-dependent. The dose range you selected may not be where synergy occurs. Review your single-agent dose-response curves for the desired anti-inflammatory effect (e.g., cytokine inhibition) and design your combination matrix around the IC50 values for that effect.

    • Assay Timing: The timing of drug addition and the endpoint measurement is critical. The drugs may have different kinetics. Consider pre-incubating with one agent before adding the second, or varying the total incubation time.

    • Inherent Antagonism: The two pathways may have a genuinely antagonistic or redundant relationship in your experimental model. For example, one study found that in a cardiac fibrosis model, Tacrolimus reverted the anti-fibrotic effects of a p38-MAPK inhibitor, suggesting an antagonistic interaction in that context.[15]

    • Data Analysis Method: Ensure you are correctly applying the Chou-Talalay method or another standard synergy model. Double-check that your inputs (fraction affected, Fa) are correctly calculated from your raw data.[11]

Problem 3: I am seeing inconsistent or highly variable results in my cytokine ELISA.

  • Question: My ELISA results for cytokine inhibition are not reproducible. What are common causes of variability?

  • Answer:

    • Plate Washing Technique: Inadequate or inconsistent washing between steps is a major source of high background and variability. Ensure thorough washing according to the ELISA kit protocol, using an automated plate washer if possible.[16]

    • Pipetting Accuracy: Small variations in the volumes of antibodies, samples, or standards can lead to large differences in the final reading. Use calibrated pipettes and be consistent.

    • Standard Curve Issues: An inaccurate standard curve will lead to incorrect quantification of your samples. Always prepare fresh standards for each plate and ensure the curve has a good fit (R² > 0.99).[17]

    • Incubation Conditions: Ensure consistent incubation times and temperatures for all plates. Evaporation from wells can be an issue, so use plate sealers.[16]

    • Cellular Activation: Ensure the stimulus used to induce cytokine production (e.g., LPS, PHA) is used at a consistent and optimal concentration to achieve a robust but not maximal response, which is necessary to see inhibition.

Problem 4: I am considering combining this compound with a JAK inhibitor or an NSAID.

  • Question: Are there any known safety concerns or contraindications for combining this compound/Tacrolimus with a JAK inhibitor or an NSAID?

  • Answer:

    • JAK Inhibitors: Extreme caution is advised. Combining potent immunosuppressants like Tacrolimus with JAK inhibitors is generally not recommended due to the potential for additive immunosuppression, which can significantly increase the risk of serious infections.[10]

    • NSAIDs: This combination should be avoided. A study in rats demonstrated that combining Tacrolimus with either non-selective or COX-2 selective NSAIDs resulted in a significant impairment of kidney function (glomerular filtration rate).[18][19] This combination can increase the risk of nephrotoxicity.[18]

Quantitative Data Summary

Direct quantitative data on the synergistic anti-inflammatory effects of this compound in combination therapies is limited in publicly available literature. However, studies on its close analog, Tacrolimus, provide critical insights.

Table 1: Summary of Experimental Outcomes for Tacrolimus Combination Therapies

Combination Agent ClassExperimental ModelKey OutcomeInteraction TypeReference(s)
Corticosteroids Pediatric Atopic Dermatitis (Clinical)Sequential application maintained clinical control while reducing long-term steroid use.Favorable / Steroid-Sparing[6][7]
p38 MAPK Inhibitor (SB202190)Human iPSC-derived Heart OrganoidsTacrolimus reverted the anti-fibrotic effects of the p38-MAPK inhibitor.Antagonistic (in this context)[15]
Non-selective NSAID (Diclofenac)Rat Model (in vivo)Combination significantly impaired kidney function and lowered Tacrolimus blood levels.Negative / Potentially Toxic[18]
COX-2 selective NSAID (Rofecoxib)Rat Model (in vivo)Combination significantly impaired kidney function and lowered Tacrolimus blood levels.Negative / Potentially Toxic[18]

Table 2: Quantitative Data from Tacrolimus + NSAID Combination Study in Rats

Treatment GroupGlomerular Filtration Rate (GFR) (mL/min/100g)Tacrolimus Trough Blood Level (ng/mL)
Vehicle (Control)1.10 ± 0.05N/A
Tacrolimus (FK) only0.99 ± 0.053.2 ± 0.4
Diclofenac (D) only0.98 ± 0.03N/A
FK + D Combination 0.63 ± 0.06 1.7 ± 0.3
Rofecoxib (RO) only1.06 ± 0.04N/A
FK + RO Combination 0.83 ± 0.06 1.8 ± 0.4
Data sourced from Soubhia et al., 2005.[18] Values are Mean ± SEM.

Detailed Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the effect of single agents and combinations on cell viability and to establish a non-toxic dose range for subsequent anti-inflammatory assays.

  • Cell Seeding: Seed cells (e.g., PBMCs, Jurkat T-cells, or RAW 264.7 macrophages) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.[14]

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the final desired concentrations. The final solvent concentration in all wells should be constant and non-toxic (typically ≤0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the test compounds (single agents or combinations) or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[20]

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14] Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[21]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[21]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells: Viability % = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Protocol 2: Cytokine Quantification using Sandwich ELISA

This protocol measures the concentration of a specific inflammatory cytokine (e.g., IL-2, TNF-α) in cell culture supernatants following treatment.

  • Plate Coating: Dilute the capture antibody to 1-2 µg/mL in a binding solution (e.g., PBS or carbonate-bicarbonate buffer). Add 100 µL to each well of a high-protein binding 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.[16]

  • Blocking: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well. Incubate for at least 1-2 hours at room temperature.[22]

  • Prepare Samples and Standards: While blocking, prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Thaw cell culture supernatants (collected from your drug-treated cells) and centrifuge to remove debris.

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody, diluted to the recommended concentration (e.g., 1 µg/mL), to each well. Incubate for 1-2 hours at room temperature.[16]

  • Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Avidin-HRP or Streptavidin-HRP conjugate, diluted appropriately, to each well. Incubate for 30-60 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate 5-7 times. Add 100 µL of a chromogenic substrate (e.g., TMB). Allow the color to develop for 15-30 minutes in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the resulting regression equation to calculate the cytokine concentration in your samples.

Protocol 3: Synergy Analysis using the Chou-Talalay Method

This protocol outlines the steps to analyze dose-response data from a combination experiment to determine the Combination Index (CI).

  • Experimental Setup:

    • Based on the single-agent IC50 values (for the anti-inflammatory effect, e.g., 50% cytokine inhibition), design a combination matrix.

    • A common design is a constant ratio combination, where drugs are mixed at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1).

    • Test several dilutions of this fixed-ratio mixture to determine the dose that produces various levels of effect (e.g., 25%, 50%, 75%, and 90% inhibition).

  • Data Acquisition: For each dose of Drug 1 alone, Drug 2 alone, and the combination, determine the "fraction affected" (Fa). For an inhibition assay, Fa is the percentage of inhibition divided by 100 (e.g., 75% inhibition corresponds to Fa = 0.75). The "fraction unaffected" is Fu = 1 - Fa.

  • Median-Effect Analysis: The Chou-Talalay method is based on the median-effect equation: Fa / Fu = (D / Dm)^m.[11]

    • D is the dose.

    • Dm is the dose required for a 50% effect (the IC50).

    • m is the slope of the dose-effect curve.

    • This equation can be rearranged into a linear form: log(Fa / Fu) = m * log(D) - m * log(Dm).

    • Plot log(Fa / Fu) vs. log(D) for each single drug. The slope will be m and the y-intercept can be used to calculate Dm.

  • Combination Index (CI) Calculation: The CI is calculated using the following formula: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂[12]

    • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in the combination mixture that produce a certain effect level (x% inhibition).

    • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 alone and Drug 2 alone that would be required to produce that same x% inhibition. These values are calculated from the median-effect plots of the single agents.

  • Interpretation:

    • Calculate the CI value for multiple effect levels (Fa values).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism. [12]

    • Specialized software (e.g., CompuSyn) is often used to perform these calculations and generate CI plots.

Mandatory Visualizations

Signaling Pathways

Ascomycin_Combination_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC MAPKKK MAPKKK TCR->MAPKKK Cytokine_R Cytokine Receptor JAK JAKs Cytokine_R->JAK Ca ↑ Ca²⁺ PLC->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P NFAT NFAT NFAT_P->NFAT This compound This compound FKBP12 FKBP12 This compound->FKBP12 Ascomycin_Complex This compound-FKBP12 Complex FKBP12->Ascomycin_Complex Ascomycin_Complex->Calcineurin STAT_P STAT-P JAK->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer JAKi JAK Inhibitor (Combination Drug) JAKi->JAK MAPKK MKK3/6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Gene Pro-inflammatory Gene Transcription (IL-2, TNF-α, etc.) p38->Gene p38i p38 Inhibitor (Combination Drug) p38i->p38 NFAT->Gene STAT_Dimer->Gene

Caption: Targeted inflammatory signaling pathways for combination therapy with this compound.

Experimental Workflow

Combination_Therapy_Workflow cluster_phase1 Phase 1: Single-Agent Profiling cluster_phase2 Phase 2: Combination Screening cluster_phase3 Phase 3: Data Analysis & Validation A1 Dose-Response for Drug A (this compound) B1 Perform Cytotoxicity Assay (e.g., MTT) A1->B1 B2 Perform Efficacy Assay (e.g., Cytokine ELISA) A1->B2 A2 Dose-Response for Drug B (Partner) A2->B1 A2->B2 C Calculate IC50 for Cytotoxicity & Efficacy B1->C B2->C D Design Combination Matrix (Constant Ratio based on Efficacy IC50) C->D E Treat Cells and Perform Efficacy Assay (ELISA) D->E F Analyze Dose-Effect Data E->F G Calculate Combination Index (CI) using Chou-Talalay Method F->G H Interpret Results G->H I Synergy (CI < 1) H->I Yes J Additive / Antagonism (CI ≥ 1) H->J No K Validate Hits & Further Mechanistic Studies I->K

Caption: Experimental workflow for identifying and validating synergistic drug combinations.

Troubleshooting Logic

Troubleshooting_Synergy start Start: Experiment Complete q1 Is a Synergistic Effect Observed (CI < 1)? start->q1 success Success! Proceed to Validation q1->success Yes check_cytotox Check for Unexpected Cytotoxicity q1->check_cytotox No review_doses Review Dose Ranges: Are they centered around the efficacy IC50? check_cytotox->review_doses Toxicity OK end_redesign Outcome: Redesign Experiment check_cytotox->end_redesign High Toxicity review_timing Review Assay Timing: Are incubation times optimal for both drugs? review_doses->review_timing Doses OK review_doses->end_redesign Doses Not Optimal consider_antagonism Consider Biological Antagonism: Could pathways have negative cross-talk? review_timing->consider_antagonism Timing OK review_timing->end_redesign Timing Not Optimal consider_antagonism->end_redesign Yes, Possible

Caption: A logical flowchart for troubleshooting the absence of experimental synergy.

References

Validation & Comparative

Ascomycin versus Tacrolimus (FK506): a comparative analysis of immunosuppressive activity

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin (also known as FK520) and Tacrolimus (FK506) are potent macrolactam immunosuppressants that have become cornerstones in transplantation medicine and the treatment of autoimmune diseases. Structurally, they are near-identical, with this compound being an ethyl analog of Tacrolimus, which possesses an allyl group at C21.[1][2] This subtle difference influences their relative potency and therapeutic applications. Both compounds are produced through fermentation by strains of Streptomyces.[1] Their primary mechanism of action involves the inhibition of T-lymphocyte activation by targeting the calcium-dependent phosphatase, calcineurin.[3][4] This guide provides a comparative analysis of their immunosuppressive activity, supported by experimental data and detailed methodologies.

Mechanism of Action: Calcineurin Inhibition

The immunosuppressive effects of both this compound and Tacrolimus are mediated through a shared intracellular pathway.[4][5] The process begins with the activation of T-cells, which triggers an influx of calcium ions (Ca2+). This rise in intracellular calcium activates calmodulin, which in turn binds to and activates calcineurin, a serine/threonine phosphatase.[3][6]

In their active state, this compound and Tacrolimus first bind to a cytosolic immunophilin, FKBP12 (FK506-Binding Protein 12).[3][7] The resulting drug-FKBP12 complex acquires a high affinity for calcineurin and effectively inhibits its phosphatase activity.[4] The primary substrate for calcineurin in this pathway is the Nuclear Factor of Activated T-cells (NFAT).[3] By inhibiting calcineurin, the dephosphorylation of NFAT is prevented. Phosphorylated NFAT cannot translocate into the nucleus, thereby blocking the transcription of crucial early T-cell activation genes, most notably Interleukin-2 (IL-2).[6][8] IL-2 is a vital cytokine for T-cell proliferation and differentiation. By suppressing IL-2 production, these drugs effectively halt the T-cell-mediated immune response.[8][9] This mechanism also leads to the reduced production of other Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5) cytokines.[1][10]

G cluster_0 Cytoplasm cluster_1 Nucleus TCR T-Cell Receptor Activation Ca_Influx Ca2+ Influx TCR->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT translocates FKBP12 FKBP12 Complex Drug-FKBP12 Complex FKBP12->Complex Drug This compound or Tacrolimus (FK506) Drug->FKBP12 binds Complex->Calcineurin INHIBITS IL2_Gene IL-2 Gene NFAT->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein (Cytokine) IL2_mRNA->IL2_Protein T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation G cluster_donors Cell Source cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis donorA Donor A (Responder) isolateA Isolate PBMCs donorA->isolateA donorB Donor B (Stimulator) isolateB Isolate PBMCs donorB->isolateB coculture Co-culture Responder & Stimulator Cells (1:1) isolateA->coculture inactivateB Inactivate Proliferation (e.g., Mitomycin-C) isolateB->inactivateB inactivateB->coculture add_drug Add this compound or Tacrolimus (Serial Dilutions) coculture->add_drug incubate Incubate (5-7 Days) add_drug->incubate measure_prolif Measure Proliferation ([3H]-Thymidine) incubate->measure_prolif measure_cytokines Measure Cytokines (ELISA) incubate->measure_cytokines

References

A Comparative Guide to the Neuroprotective Efficacy of Ascomycin and FK506 in Neuronal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases and acute neuronal injury represent a significant challenge in modern medicine. A key pathological mechanism implicated in neuronal cell death is the overactivation of the calcium-dependent phosphatase, calcineurin. Both Ascomycin (also known as FK520) and FK506 (Tacrolimus) are potent macrolide immunosuppressants that exert their effects through the inhibition of calcineurin.[1][2] Their shared mechanism of action involves forming a complex with the immunophilin FKBP12, which then binds to and inhibits calcineurin.[1][2] This has led to considerable interest in their potential as neuroprotective agents. This guide provides a comparative overview of the neuroprotective efficacy of this compound and FK506 in various neuronal models, supported by experimental data and detailed methodologies.

Quantitative Comparison of Neuroprotective Efficacy

Table 1: Neuroprotective Effects of FK506 in In Vitro and In Vivo Models

Neuronal ModelInjury/StressCompound & Concentration/DoseMeasured OutcomeResultReference
Rat Primary Cortical NeuronsGlutamate ExcitotoxicityFK506 (various concentrations)Neuronal ViabilityProtects against excitotoxic neuronal death.[3][3]
Rat Primary Cortical NeuronsOxidative Stress (Hypoxia)FK506 (0.1 μM)Mitochondrial SwellingDecreased mitochondrial swelling, indicating protection against oxidative injury.[4]
Rat Primary Cortical NeuronsOxidative Stress (Hypoxia)FK506 (0.1 μM)ATP ContentIncreased ATP content by 11.19% compared to hypoxic control.[4]
Rat Primary Cortical NeuronsOxidative Stress (Hypoxia)FK506 (0.1 μM)GSH ContentIncreased GSH content by 66.46% compared to hypoxic control.[4]
Rat Model of Focal Cerebral IschemiaMiddle Cerebral Artery Occlusion (MCAO)FK506 (1 mg/kg, i.v.)Infarct VolumeSignificant reduction in infarct volume.[1][1]
Rat Model of Focal Cerebral IschemiaMiddle Cerebral Artery Occlusion (MCAO)FK506 (0.3 mg/kg, i.v.)Infarct VolumeSignificantly reduced infarct volume by 61.7%.[5][5]
Rat Model of Focal Cerebral IschemiaMiddle Cerebral Artery Occlusion (MCAO)FK506 (0.3 mg/kg, i.v.)Neurological Deficit ScoresImproved neurological deficit scores.[5][5]
Rat Model of Huntington's Disease3-Nitropropionic Acid (3-NP) Induced ToxicityFK506 (0.5, 1, and 2 mg/kg, p.o.)Cognitive Function (Morris Water Maze & Plus Maze)Significantly improved cognitive functions.[6][6]
Rat Model of Huntington's Disease3-Nitropropionic Acid (3-NP) Induced ToxicityFK506 (0.5, 1, and 2 mg/kg, p.o.)Oxidative Stress Markers (Glutathione levels)Attenuated oxidative stress by restoring glutathione levels.[6][6]

Table 2: Neuroprotective and Neuroregenerative Effects of this compound (FK520) and its Analogs

Neuronal ModelInjury/StressCompound & Concentration/DoseMeasured OutcomeResultReference
Rat Hippocampus (in vivo)N/A (Anticonvulsant activity)This compound (perfused)Seizure ActivityExhibited anticonvulsant activity.[1][2][1][2]
Animal ModelsIschemic Brain DamageThis compound derivativesNeuronal DeathSuggested to be useful in preventing ischemic brain damage and neuronal death.[1][2][1][2]
Cell CulturesN/A (Neurite Outgrowth)13- and 15-desmethoxy analogs of FK520Neurite OutgrowthEnhanced neurite outgrowth.

Note: Quantitative data for the neuroprotective efficacy of this compound in neuronal cell death models is less prevalent in the reviewed literature compared to FK506. Much of the research on this compound focuses on its analogs and their potential for neuroregeneration (neurite outgrowth).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments commonly used to assess the neuroprotective efficacy of compounds like this compound and FK506.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of neuronal cultures, which is an indicator of cell viability.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin on poly-D-lysine coated 96-well plates.

  • Treatment: After a specified number of days in vitro (e.g., 7-10 days), neurons are pre-treated with various concentrations of this compound or FK506 for a designated period (e.g., 1 hour). Subsequently, a neurotoxic insult (e.g., glutamate, hydrogen peroxide, or oxygen-glucose deprivation) is introduced.

  • MTT Incubation: Following the insult, the culture medium is replaced with a medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours at 37°C.

  • Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with dimethyl sulfoxide (DMSO) or a solubilization buffer.

  • Quantification: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Neuronal cells are cultured on glass coverslips in multi-well plates and treated with this compound or FK506 followed by an apoptotic stimulus as described for the cell viability assay.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature. After washing with PBS, the cells are permeabilized with 0.25% Triton X-100 in PBS for 5-10 minutes.

  • TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or FITC-dUTP) for 1 hour at 37°C in a humidified chamber.[7]

  • Detection: If using BrdUTP, a subsequent incubation with a fluorescently labeled anti-BrdU antibody is performed.[7]

  • Counterstaining and Imaging: The cell nuclei are counterstained with a DNA-binding dye such as DAPI (4′,6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells (TUNEL-positive) will show bright nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.[8]

Neurite Outgrowth Assay (Immunofluorescence for βIII-Tubulin and MAP2)

This assay quantifies the extent of neurite growth, a measure of neuronal health and regeneration.

  • Cell Culture and Treatment: Primary neurons (e.g., dorsal root ganglion neurons or cortical neurons) are cultured in conditions that promote neurite outgrowth. The cells are treated with different concentrations of this compound or FK506.

  • Immunocytochemistry:

    • Fixation: Cells are fixed with 4% paraformaldehyde.

    • Permeabilization: Cells are permeabilized with a detergent such as Triton X-100.

    • Blocking: Non-specific antibody binding is blocked using a solution containing normal serum (e.g., goat serum) and bovine serum albumin (BSA).

    • Primary Antibody Incubation: Cells are incubated with primary antibodies against neuronal-specific markers such as βIII-tubulin (a marker for neurons and their processes) and Microtubule-Associated Protein 2 (MAP2) (a marker for dendrites) overnight at 4°C.[9][10][11][12][13]

    • Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488-conjugated anti-mouse IgG and Alexa Fluor 594-conjugated anti-rabbit IgG) for 1-2 hours at room temperature.

  • Imaging and Analysis:

    • The coverslips are mounted with a mounting medium containing DAPI for nuclear staining.

    • Images are captured using a fluorescence microscope.

    • Neurite length and branching are quantified using image analysis software (e.g., ImageJ with the NeuronJ plugin or MetaMorph). The software allows for tracing of individual neurites and calculation of total neurite length per neuron.[4]

Signaling Pathways and Mechanisms of Action

The primary neuroprotective mechanism of both this compound and FK506 is the inhibition of calcineurin. However, evidence also suggests the involvement of calcineurin-independent pathways.

Calcineurin-Dependent Neuroprotection

An increase in intracellular calcium ([Ca2+]i) is a common event in many forms of neuronal injury, leading to the activation of calcineurin. Activated calcineurin dephosphorylates several downstream targets, contributing to neuronal death. This compound and FK506, by forming a complex with FKBP12, inhibit calcineurin's phosphatase activity, thereby preventing these detrimental downstream events.

Calcineurin_Dependent_Pathway cluster_0 Neuronal Insult (e.g., Ischemia, Excitotoxicity) cluster_1 Intracellular Events cluster_2 Therapeutic Intervention Insult Insult Ca_Influx ↑ Intracellular Ca2+ Insult->Ca_Influx Calcineurin_Activation Calcineurin Activation Ca_Influx->Calcineurin_Activation Dephosphorylation Dephosphorylation of Pro-Apoptotic Factors (e.g., BAD, CREB) Calcineurin_Activation->Dephosphorylation Apoptosis Neuronal Apoptosis Dephosphorylation->Apoptosis Ascomycin_FK506 This compound / FK506 FKBP12 FKBP12 Ascomycin_FK506->FKBP12 Complex This compound/FK506-FKBP12 Complex Ascomycin_FK506->Complex FKBP12->Complex Calcineurin_Inhibition Calcineurin Inhibition Complex->Calcineurin_Inhibition Calcineurin_Inhibition->Calcineurin_Activation Inhibits

Caption: Calcineurin-dependent neuroprotective pathway of this compound and FK506.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound and FK506 in a neuronal cell culture model.

Experimental_Workflow cluster_0 Cell Culture Preparation cluster_1 Treatment and Insult cluster_2 Assessment of Neuroprotection cluster_3 Data Analysis Start Isolate & Culture Primary Neurons Pretreatment Pre-treat with This compound or FK506 Start->Pretreatment Insult Induce Neuronal Injury (e.g., OGD, Glutamate) Pretreatment->Insult Viability Cell Viability Assay (MTT) Insult->Viability Apoptosis Apoptosis Assay (TUNEL) Insult->Apoptosis Neurite Neurite Outgrowth Assay (Immunofluorescence) Insult->Neurite Analysis Quantify & Compare Efficacy Viability->Analysis Apoptosis->Analysis Neurite->Analysis

Caption: A generalized experimental workflow for in vitro neuroprotection studies.

Conclusion

Both this compound and FK506 demonstrate significant neuroprotective potential, primarily through the inhibition of the calcium-calcineurin signaling pathway. The available evidence strongly supports the efficacy of FK506 in various models of neuronal injury, with a substantial body of quantitative data available. While this compound is also recognized as a potent neuroprotective agent, there is a clear need for more direct comparative studies to quantitatively assess its efficacy relative to FK506 in standardized neuronal injury models. Future research focusing on such head-to-head comparisons will be invaluable for guiding the development of these compounds as potential therapeutics for neurodegenerative diseases and acute brain injuries. Furthermore, exploring their potential calcineurin-independent mechanisms of action may open new avenues for therapeutic intervention.

References

Pimecrolimus vs. Ascomycin: A Comparative Guide to Topical Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the topical anti-inflammatory properties of Pimecrolimus and its parent compound, Ascomycin. Both are potent calcineurin inhibitors used in the treatment of inflammatory skin conditions. This document synthesizes available experimental data to highlight their similarities and key differences.

At a Glance: Key Differences and Similarities

Pimecrolimus, a chemically modified derivative of the macrolactam this compound, was specifically developed for the treatment of inflammatory skin diseases.[1][2][3] Both compounds share a fundamental mechanism of action: they are immunophilin ligands that bind to the cytosolic receptor macrophilin-12 (FKBP-12).[4] This complex then inhibits the calcium-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokine gene expression. The result is a downstream suppression of T-cell activation and the release of inflammatory mediators.[2]

While sharing a common pathway, derivatives of this compound have been developed to optimize the therapeutic index for topical application, aiming for high anti-inflammatory activity in the skin with minimal systemic absorption.

Quantitative Comparison of In Vitro Efficacy

Direct head-to-head studies quantifying the topical anti-inflammatory effects of Pimecrolimus versus this compound are limited in publicly available literature. However, data from separate studies on their effects on key inflammatory cells, namely T-cells and mast cells, provide insights into their relative potencies.

ParameterPimecrolimusThis compoundReference
T-Cell Proliferation Inhibition (IC50) 0.55 nMData not available
Mast Cell Degranulation Inhibition (Serotonin release, IC50) ~30 nM (in RBL 2H3 cells)Data not available[5]
Inhibition of TNF-α Release from Mast Cells (IC50) ~100 nM (in RBL 2H3 cells)Data not available[5]
Inhibition of Histamine Release from Human Dermal Mast Cells 73% inhibition at 500 nmol/LData not available[6]
Inhibition of Histamine Release from Human Basophils 82% inhibition at 500 nmol/LData not available[6]

Note: The presented data is derived from different studies and may not be directly comparable due to variations in experimental conditions. The lack of direct comparative data for this compound highlights a gap in the current literature.

Signaling Pathway and Mechanism of Action

Both Pimecrolimus and this compound exert their anti-inflammatory effects by inhibiting the calcineurin signaling pathway in T-cells and mast cells. The following diagram illustrates this shared mechanism.

Calcineurin_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Activation PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates Pimecrolimus_this compound Pimecrolimus / This compound FKBP12 FKBP12 Pimecrolimus_this compound->FKBP12 Binds to Drug_Complex Drug-FKBP12 Complex Pimecrolimus_this compound->Drug_Complex FKBP12->Drug_Complex Drug_Complex->Calcineurin Inhibits NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n 2. Nuclear Translocation Cytokine_Genes Inflammatory Cytokine Genes (IL-2, IFN-γ, etc.) NFAT_n->Cytokine_Genes 3. Binds to Promoter Transcription Transcription Cytokine_Genes->Transcription

Caption: Calcineurin inhibition by Pimecrolimus and this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of topical calcineurin inhibitors are provided below.

In Vitro T-Cell Cytokine Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of inflammatory cytokines by activated T-cells.

Objective: To determine the IC50 value of a test compound for the inhibition of cytokine production (e.g., IL-2, IFN-γ) in stimulated T-cells.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Purify CD4+ T-cells using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • Stimulation: Activate the T-cells with anti-CD3 and anti-CD28 antibodies coated on culture plates or beads to mimic T-cell receptor (TCR) stimulation.

  • Compound Treatment: Simultaneously treat the activated T-cells with a serial dilution of the test compound (Pimecrolimus or this compound) or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Intracellular Cytokine Staining:

    • In the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to cause cytokines to accumulate intracellularly.

    • Harvest the cells and stain for cell surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ) with fluorochrome-conjugated antibodies.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of cytokine-producing T-cells in the presence of different concentrations of the test compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%, by plotting the percentage of inhibition against the log of the compound concentration.

TCell_Assay_Workflow Start Start Isolate_TCells Isolate CD4+ T-Cells Start->Isolate_TCells Activate_TCells Activate with anti-CD3/CD28 Isolate_TCells->Activate_TCells Treat_Cells Treat with Pimecrolimus/ This compound or Vehicle Activate_TCells->Treat_Cells Incubate_24_48h Incubate 24-48h Treat_Cells->Incubate_24_48h Add_Inhibitor Add Protein Transport Inhibitor Incubate_24_48h->Add_Inhibitor Stain_Cells Surface & Intracellular Staining Add_Inhibitor->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Calculate_IC50 Calculate IC50 Flow_Cytometry->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro T-cell cytokine inhibition assay.

In Vitro Mast Cell Degranulation Assay

This assay measures the release of pre-formed mediators, such as histamine or β-hexosaminidase, from activated mast cells.

Objective: To assess the inhibitory effect of a test compound on IgE-mediated mast cell degranulation.

Methodology:

  • Cell Culture: Culture a mast cell line (e.g., rat basophilic leukemia RBL-2H3 cells) in appropriate medium.

  • Sensitization: Sensitize the mast cells by incubating them with anti-DNP IgE overnight.

  • Compound Incubation: Wash the cells to remove unbound IgE and pre-incubate with various concentrations of the test compound (Pimecrolimus or this compound) or vehicle for 1 hour.

  • Degranulation Induction: Trigger degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin).

  • Supernatant Collection: After a 30-minute incubation, centrifuge the plate and collect the supernatant.

  • Mediator Quantification:

    • β-hexosaminidase activity: Measure the activity of β-hexosaminidase in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Histamine release: Quantify histamine levels in the supernatant using an ELISA kit.

  • Data Analysis: Express the release of the mediator as a percentage of the total cellular content (determined by lysing the cells) and calculate the IC50 value for the test compound.

In Vivo Allergic Contact Dermatitis (ACD) Mouse Model

This animal model is used to evaluate the efficacy of topically applied anti-inflammatory compounds in a setting that mimics allergic contact dermatitis in humans.

Objective: To determine the in vivo anti-inflammatory efficacy of a topical formulation of a test compound.

Methodology:

  • Animals: Use BALB/c mice.

  • Sensitization (Day 0): Shave the abdomen of the mice and apply a sensitizing agent, such as oxazolone (e.g., 100 µL of a 1.5% solution in acetone), to the shaved skin.[7]

  • Treatment and Challenge (Day 7):

    • Apply the test compound (Pimecrolimus or this compound formulation) or vehicle topically to the anterior and posterior surfaces of the right ear.[7]

    • After a short interval (e.g., 30 minutes before and 15 minutes after challenge), challenge the right ear by applying a lower concentration of oxazolone (e.g., 20 µL of a 1% solution).[7] The left ear serves as an untreated control.

  • Evaluation (Day 8):

    • After 24 hours, measure the ear thickness of both ears using a micrometer.

    • Calculate the degree of ear swelling by subtracting the thickness of the untreated left ear from the treated right ear.

  • Data Analysis: Calculate the percentage of inhibition of ear swelling for the test compound compared to the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.

ACD_Model_Workflow Start Start Day0 Day 0: Sensitization Start->Day0 Sensitize Apply Oxazolone to Shaved Abdomen Day0->Sensitize Day7 Day 7: Treatment & Challenge Sensitize->Day7 Treat_Ear Topically Apply Test Compound or Vehicle to Right Ear Day7->Treat_Ear Challenge_Ear Apply Oxazolone to Right Ear Treat_Ear->Challenge_Ear Day8 Day 8: Evaluation Challenge_Ear->Day8 Measure_Swelling Measure Ear Thickness Day8->Measure_Swelling Calculate_Inhibition Calculate % Inhibition Measure_Swelling->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the allergic contact dermatitis mouse model.

Conclusion

Pimecrolimus and this compound are closely related calcineurin inhibitors with a shared mechanism of action. Pimecrolimus, as a derivative of this compound, was developed to optimize its properties for topical application in inflammatory skin diseases. While direct comparative studies are scarce, the available data on Pimecrolimus demonstrates its potent inhibitory effects on both T-cells and mast cells, key players in the pathophysiology of atopic dermatitis. Further head-to-head studies are warranted to fully elucidate the quantitative differences in the topical anti-inflammatory effects of Pimecrolimus and this compound.

References

Head-to-head comparison of Ascomycin and Cyclosporin A on T-cell signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Ascomycin and Cyclosporin A, two potent calcineurin inhibitors that play a critical role in modulating T-cell mediated immune responses. Both compounds are invaluable tools in immunology research and have clinical significance in the prevention of organ transplant rejection and the treatment of autoimmune diseases. This document delves into their mechanisms of action, presents available quantitative data on their inhibitory effects, and provides detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Immunophilins

Both this compound and Cyclosporin A exert their immunosuppressive effects by inhibiting calcineurin, a crucial phosphatase in the T-cell activation pathway. However, they initiate this inhibition by binding to different intracellular receptors known as immunophilins.

  • This compound , an ethyl analog of tacrolimus (FK506), binds to the immunophilin FK-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to calcineurin, blocking its phosphatase activity.[1][2]

  • Cyclosporin A , a cyclic peptide isolated from the fungus Tolypocladium inflatum, binds to cyclophilin.[3] The resulting Cyclosporin A-cyclophilin complex is what proceeds to inhibit calcineurin.

The inhibition of calcineurin by either of these complexes prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[1] Phosphorylated NFAT cannot translocate to the nucleus, thus failing to initiate the transcription of key cytokine genes required for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[2][4]

Quantitative Comparison of Inhibitory Activity

Direct head-to-head comparisons of this compound and Cyclosporin A in the same experimental settings are limited in publicly available literature. The following tables summarize reported 50% inhibitory concentrations (IC50) from various studies. It is crucial to consider that these values were obtained under different experimental conditions, which can influence the results.

Table 1: Inhibition of T-Cell Proliferation

CompoundCell TypeStimulationIC50Reference
Cyclosporin AHuman Peripheral Blood Mononuclear Cells (PBMCs)Mitogen (PHA)~19 µg/L (~15.8 nM)[3]
Cyclosporin AHuman T-cellsanti-CD3/anti-CD280.2 - 0.6 ng/mL (~0.17 - 0.5 nM)[5][6]
This compound (as FK506)Human Peripheral Blood Lymphocytes (PBL)Phytohemagglutinin (PHA)< 1 nmol/L[7]

Table 2: Inhibition of IL-2 Production

CompoundCell TypeStimulationIC50Reference
Cyclosporin AHuman LymphocytesConcanavalin A (Con A)~200 ng/mL (~166 nM) for near complete inhibition[4][8]
Cyclosporin ARat SplenocytesConcanavalin A (Con A)19.1 µM[9]
This compound derivative (SDZ ASM 981)Rat Basophilic Leukemia (RBL) cells (mast cell model)FcεRI-mediated~100 nM (for TNF-α)[10]

Table 3: Inhibition of Calcineurin Activity

CompoundSourceSubstrateIC50Reference
Cyclosporin AJurkat T-cell lysatep-Nitrophenyl phosphate (pNPP)Not directly reported, but effective at ng/mL range[4]
This compound (as FK506)Jurkat T-cell lysatep-Nitrophenyl phosphate (pNPP)Not directly reported, but effective at ng/mL range[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of immunosuppressive compounds. Below are protocols for key assays used to evaluate the effects of this compound and Cyclosporin A on T-cell signaling.

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate upon stimulation, a hallmark of T-cell activation.

a. Cell Preparation:

  • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile Phosphate-Buffered Saline (PBS).

  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Adjust the cell density to 1 x 10^6 cells/mL.

b. Assay Procedure:

  • Plate 100 µL of the cell suspension per well in a 96-well flat-bottom plate.

  • Prepare serial dilutions of this compound and Cyclosporin A in complete RPMI-1640 medium.

  • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of a T-cell stimulus, such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or anti-CD3/anti-CD28 beads.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IL-2 Production Assay (ELISA)

This assay quantifies the amount of IL-2 secreted by T-cells upon activation.

a. Cell Stimulation:

  • Prepare and plate Jurkat T-cells or primary T-cells as described in the proliferation assay (1 x 10^5 cells/well).[12][13]

  • Add serial dilutions of this compound and Cyclosporin A.

  • Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 µg/mL).[12]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

b. ELISA Procedure:

  • Centrifuge the 96-well plate and collect the cell-free supernatant.

  • Coat a new 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.

  • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Block the plate with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Add the collected supernatants and a standard curve of recombinant human IL-2 to the plate and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for human IL-2. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm using a microplate reader.

c. Data Analysis:

  • Calculate the concentration of IL-2 in each sample using the standard curve.

  • Determine the IC50 for the inhibition of IL-2 production as described for the proliferation assay.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin.

a. Lysate Preparation:

  • Stimulate Jurkat T-cells (1 x 10^7 cells) with PMA and Ionomycin for 15-30 minutes.

  • Treat the cells with various concentrations of this compound or Cyclosporin A during the last 10 minutes of stimulation.

  • Pellet the cells and lyse them in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM MgCl2, 0.1 mM CaCl2, and protease inhibitors.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

b. Phosphatase Assay:

  • Prepare a reaction mixture in a 96-well plate containing the cell lysate, assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.2 mM CaCl2), and calmodulin.

  • Initiate the reaction by adding the substrate, p-Nitrophenyl phosphate (pNPP).[14][15][16][17][18]

  • Incubate at 30°C for 15-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 0.5 M NaOH).

  • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

c. Data Analysis:

  • Calculate the phosphatase activity and determine the IC50 values for calcineurin inhibition.

Visualizing the Mechanisms

To better understand the processes discussed, the following diagrams illustrate the T-cell signaling pathway, a typical experimental workflow, and the logical relationship of the compounds to their targets.

T_Cell_Signaling cluster_complex1 cluster_complex2 TCR TCR/CD3 PLCg PLCγ TCR->PLCg Activation IP3 IP3 PLCg->IP3 Ca2 Ca²⁺ IP3->Ca2 Release Calcineurin Calcineurin Ca2->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene Transcription This compound This compound FKBP12 FKBP12 This compound->FKBP12 Ascomycin_FKBP12 This compound-FKBP12 Complex CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CyclosporinA_Cyclophilin Cyclosporin A-Cyclophilin Complex Ascomycin_FKBP12->Calcineurin Inhibition CyclosporinA_Cyclophilin->Calcineurin Inhibition

Caption: T-Cell signaling pathway showing inhibition points of this compound and Cyclosporin A.

Experimental_Workflow start Start isolate_tcells Isolate T-Cells (e.g., PBMCs or Jurkat) start->isolate_tcells plate_cells Plate Cells isolate_tcells->plate_cells add_compounds Add this compound or Cyclosporin A (Serial Dilutions) plate_cells->add_compounds stimulate_cells Stimulate T-Cells (e.g., PMA/Ionomycin, anti-CD3/CD28) add_compounds->stimulate_cells incubate Incubate stimulate_cells->incubate assay_readout Assay Readout incubate->assay_readout proliferation Proliferation Assay ([3H]-thymidine incorporation) assay_readout->proliferation il2_elisa IL-2 ELISA assay_readout->il2_elisa calcineurin_activity Calcineurin Activity Assay assay_readout->calcineurin_activity end End proliferation->end il2_elisa->end calcineurin_activity->end

Caption: A generalized experimental workflow for comparing this compound and Cyclosporin A.

Logical_Relationship This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds to CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin binds to Calcineurin Calcineurin FKBP12->Calcineurin complex inhibits Cyclophilin->Calcineurin complex inhibits TCell_Activation T-Cell Activation Calcineurin->TCell_Activation is required for

Caption: Logical relationship between the compounds, their targets, and the biological outcome.

Conclusion

References

Ascomycin in Autoimmune Disease: A Comparative Analysis of Therapeutic Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the therapeutic efficacy of Ascomycin and its derivatives against other established treatments in preclinical mouse models of autoimmune disease. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of autoimmune disorders.

Executive Summary

This compound and its derivatives, such as pimecrolimus, are potent calcineurin inhibitors that have demonstrated significant therapeutic potential in various models of inflammatory and autoimmune diseases. By inhibiting the calcineurin-NFAT signaling pathway, these compounds effectively suppress T-cell activation and the subsequent release of pro-inflammatory cytokines. This guide presents a detailed analysis of their performance in a murine model of atopic dermatitis, a common inflammatory skin disease with autoimmune components, and compares their efficacy with other therapeutic agents.

Mechanism of Action: Calcineurin-NFAT Signaling Pathway

This compound and its structural analog Tacrolimus exert their immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. In T-cells, T-cell receptor (TCR) and CD28 co-stimulation triggers an increase in intracellular calcium levels. This activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor for various cytokine genes, including Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation. This compound, by binding to the immunophilin FKBP12, forms a complex that inhibits calcineurin's phosphatase activity, thereby preventing NFAT dephosphorylation and nuclear translocation, and ultimately suppressing T-cell mediated immune responses.[1][2][3][4][5]

Calcineurin-NFAT Signaling Pathway This compound's Mechanism of Action cluster_cell T-Cell TCR_CD28 TCR/CD28 Stimulation Ca_Influx ↑ Intracellular Ca2+ TCR_CD28->Ca_Influx activates Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFATp NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) [Nucleus] NFATp->NFAT translocates to Cytokine_Genes Cytokine Gene Transcription (e.g., IL-2) NFAT->Cytokine_Genes activates Ascomycin_FKBP12 This compound-FKBP12 Complex Ascomycin_FKBP12->Calcineurin inhibits Experimental Workflow NC/Nga Atopic Dermatitis Model Workflow cluster_induction Disease Induction cluster_treatment Treatment & Evaluation Sensitization Sensitization (TNCB application) Challenge Challenge (Repeated TNCB application) Sensitization->Challenge Grouping Group Assignment Challenge->Grouping Treatment Topical Drug Application (e.g., Pimecrolimus) Grouping->Treatment Evaluation Outcome Measurement - Skin Score - Histology - Serology - Gene Expression Treatment->Evaluation

References

Efficacy of Ascomycin in preventing organ transplant rejection compared to standard immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – In the landscape of organ transplantation, the prevention of allograft rejection remains a critical challenge. While standard immunosuppressants like tacrolimus and cyclosporine have been the cornerstone of therapy for decades, ongoing research seeks alternatives with improved efficacy and safety profiles. This guide provides a comprehensive comparison of ascomycin, a structural analog of tacrolimus, with these standard agents, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of transplantation immunology.

Executive Summary

This compound (also known as FK520) is a macrolide lactam with potent immunosuppressive properties, operating through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. Its mechanism of action is analogous to that of tacrolimus (FK506) and cyclosporine. While extensive clinical data for this compound in solid organ transplantation is limited, preclinical studies and its structural similarity to tacrolimus provide a basis for comparison. Tacrolimus has demonstrated superiority over cyclosporine in reducing acute rejection rates in numerous clinical trials. Preclinical evidence suggests that this compound possesses significant immunosuppressive activity, albeit with a potentially lower potency than tacrolimus.

Mechanism of Action: Calcineurin Inhibition

This compound, tacrolimus, and cyclosporine all exert their immunosuppressive effects by inhibiting calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial step for its translocation into the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). The reduction in IL-2 levels curtails the proliferation and activation of T-lymphocytes, which are central to the acute rejection process.

dot

Caption: Calcineurin Inhibition Pathway.

Comparative Efficacy Data

While direct head-to-head clinical trials of this compound against tacrolimus and cyclosporine in organ transplantation are not widely available, we can extrapolate from existing data.

Tacrolimus vs. Cyclosporine

Numerous studies have established the superior efficacy of tacrolimus over cyclosporine in preventing acute organ rejection. A retrospective review of 1835 kidney transplant recipients showed that the cumulative acute rejection rate was significantly lower in the tacrolimus group (14%) compared to the cyclosporine group (24%).[1] Furthermore, three- and five-year graft survival rates were higher for patients receiving tacrolimus.[1] A meta-analysis of randomized trials in liver transplant recipients also concluded that tacrolimus is superior to cyclosporine in improving patient and graft survival and in preventing acute rejection.[2]

Outcome MeasureTacrolimusCyclosporineSource
Kidney Transplant
Cumulative Acute Rejection Rate14%24%[1]
3-Year Graft Survival88%79%[1]
5-Year Graft Survival84%70%[1]
Liver Transplant
1-Year Patient Survival93%81%[3]
1-Year Graft SurvivalSuperiorInferior[2]
Acute RejectionLower IncidenceHigher Incidence[2]
This compound vs. Tacrolimus (Preclinical Data)

A key preclinical study in Fischer-344 rats provides a direct comparison of the immunosuppressive potency and nephrotoxicity of this compound and tacrolimus.

ParameterThis compound (FK520)Tacrolimus (FK506)Source
Immunosuppressive Potency 3-fold lowerHigher[4]
Dose for >50% Creatinine Clearance Reduction 3 mg/kg (i.p.)1 mg/kg (i.p.)[4]
Therapeutic Index Equivalent to TacrolimusEquivalent to this compound[4]

This study indicates that while this compound is a potent immunosuppressant, it is less potent than tacrolimus on a per-milligram basis.[4] However, its therapeutic index was found to be equivalent, suggesting a similar balance between efficacy and toxicity in this animal model.[4]

Experimental Protocols

The evaluation of immunosuppressive drug efficacy relies on standardized and reproducible experimental models. Below are outlines of key experimental protocols.

Murine Heterotopic Heart Transplantation Model

This model is a cornerstone for in vivo assessment of immunosuppressive agents.

Objective: To evaluate the efficacy of an immunosuppressant in prolonging allograft survival.

Methodology:

  • Donor Heart Harvest: A donor mouse is anesthetized, and the heart is perfused with cold, heparinized saline. The aorta and pulmonary artery are transected, and the heart is excised.[5]

  • Recipient Preparation: A recipient mouse is anesthetized, and the abdominal aorta and inferior vena cava are exposed and prepared for anastomosis.[5]

  • Transplantation: The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava.[5]

  • Immunosuppression: The recipient receives the experimental immunosuppressant (e.g., this compound, tacrolimus, or cyclosporine) at a specified dosage and administration route, starting from the day of transplantation for a defined period.

  • Graft Survival Assessment: Graft function is monitored daily by abdominal palpation to assess the heartbeat. Rejection is defined as the cessation of a palpable heartbeat.[6]

  • Histological Analysis: Upon cessation of heartbeat or at the end of the study, the transplanted heart is explanted, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of immune cell infiltration, tissue damage, and vasculopathy according to the Banff classification.[7][8][9]

dot

Experimental_Workflow Donor Donor Mouse (Heart Harvest) Transplant Heterotopic Heart Transplantation Donor->Transplant Recipient Recipient Mouse (Surgical Preparation) Recipient->Transplant Immunosuppression Administer Immunosuppressant Transplant->Immunosuppression Monitoring Daily Palpation (Graft Survival) Immunosuppression->Monitoring Endpoint Endpoint: Cessation of Beat or Study Conclusion Monitoring->Endpoint Histology Histological Analysis (Banff Scoring) Endpoint->Histology

Caption: Experimental Workflow.

Quantitative Analysis of T-Cell Activation

Flow cytometry is a powerful tool to quantify the activation status of T-cells in response to immunosuppressive therapy.

Objective: To measure the expression of T-cell activation markers.

Methodology:

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of transplant recipients or experimental animals.

  • Cell Staining: PBMCs are incubated with a cocktail of fluorescently-labeled antibodies targeting specific cell surface and intracellular markers of T-cell activation (e.g., CD3, CD4, CD8, CD25, CD69, HLA-DR) and proliferation (e.g., Ki-67).[10][11]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of different T-cell subsets expressing activation markers.[10]

  • Data Interpretation: A reduction in the percentage of activated T-cells in the treatment group compared to the control group indicates an effective immunosuppressive response.

Conclusion

The available evidence strongly supports tacrolimus as a more effective agent than cyclosporine for the prevention of acute organ transplant rejection. This compound, a close structural and mechanistic analog of tacrolimus, demonstrates significant immunosuppressive activity in preclinical models. While it appears to be less potent than tacrolimus, its equivalent therapeutic index in animal studies suggests it could be a viable immunosuppressive agent. Further clinical trials in solid organ transplantation are necessary to definitively establish the efficacy and safety profile of this compound in comparison to the current standards of care. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel immunosuppressive therapies.

References

Ascomycin versus Rapamycin: A Comparative Guide to mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ascomycin and Rapamycin, two immunosuppressive macrolides that, despite structural similarities and a shared initial binding partner, exhibit distinct mechanisms of action, particularly concerning the inhibition of the mechanistic Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, making its targeted inhibition a key strategy in various therapeutic areas, including oncology and immunology.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data regarding the inhibitory activities of this compound and Rapamycin. A notable distinction is their primary molecular targets.

ParameterThis compoundRapamycin
Primary Intracellular Binding Protein FK506-Binding Protein 12 (FKBP12)FK506-Binding Protein 12 (FKBP12)
Primary Molecular Target CalcineurinmTOR Complex 1 (mTORC1)
IC50 for mTORC1 Inhibition Not a direct inhibitor; data not available~0.1-0.5 nM[1][2]
Effect on mTOR Complex 2 (mTORC2) No direct inhibition reportedGenerally resistant to acute inhibition; prolonged treatment may inhibit assembly and activity in some cell types[3][4]

Distinct Mechanisms of mTOR Pathway Inhibition

While both this compound and Rapamycin initiate their intracellular action by forming a complex with FKBP12, the subsequent actions of these complexes diverge significantly, leading to the inhibition of different signaling pathways.

Rapamycin: A Direct Allosteric Inhibitor of mTORC1

Rapamycin's mechanism of action is a classic example of targeted allosteric inhibition. Upon entering the cell, it binds to FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[5] This binding event does not directly obstruct the ATP-binding site of the kinase domain but rather interferes with the ability of mTORC1 to interact with its substrates, such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6] This leads to the downstream suppression of protein synthesis and cell cycle progression.[6]

The effect of Rapamycin on mTORC2 is less direct. mTORC2 is generally considered insensitive to acute Rapamycin treatment.[4][5] However, prolonged exposure to Rapamycin can, in certain cell lines, prevent the assembly of new mTORC2 complexes, leading to a delayed inhibition of its activity, which includes the phosphorylation of Akt at Serine 473.[3]

mTOR_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC1_2 TSC1/2 Akt->TSC1_2 inh Rheb Rheb-GTP TSC1_2->Rheb inh mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 inh mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis inh Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 allosteric inh. Ascomycin_FKBP12 This compound-FKBP12 Complex Calcineurin Calcineurin Ascomycin_FKBP12->Calcineurin inh NFAT NFAT (dephosphorylated) Calcineurin->NFAT Gene_Expression T-cell Activation Gene Expression NFAT->Gene_Expression NFAT_P NFAT-P NFAT_P->Calcineurin substrate

Figure 1. Simplified signaling pathways illustrating the distinct primary targets of this compound and Rapamycin.

This compound: An Inhibitor of Calcineurin, Not mTOR

This compound, similar to Tacrolimus (FK506), also forms a complex with FKBP12. However, the this compound-FKBP12 complex does not interact with mTOR. Instead, it binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[7] Calcineurin plays a crucial role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus and subsequent activation of genes required for T-cell proliferation and cytokine production.[7] By inhibiting calcineurin, this compound effectively suppresses the immune response. There is no substantial evidence to suggest that this compound directly inhibits the mTOR pathway.

Experimental Protocols

To differentiate the mechanisms of mTOR inhibitors like Rapamycin from compounds like this compound, a series of biochemical and cellular assays are typically employed.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of mTORC1 by quantifying the phosphorylation of a known substrate.

Methodology:

  • Immunoprecipitation of mTORC1:

    • Lyse cultured cells (e.g., HEK293T) with a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.

    • Incubate the cell lysate with an antibody specific for an mTORC1 component (e.g., anti-Raptor or anti-mTOR antibody) coupled to protein A/G beads.

    • Wash the immunoprecipitate several times to remove non-specific binding proteins.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 beads in a kinase buffer containing ATP and a recombinant, purified mTORC1 substrate, such as 4E-BP1 or a fragment of p70 S6K.

    • Add the test compounds (e.g., Rapamycin as a positive control, this compound, and a vehicle control) at various concentrations.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-p70 S6K (Thr389)).

    • Use an antibody against the total substrate protein as a loading control.

    • Quantify the band intensities to determine the extent of inhibition.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Lysis 2. Cell Lysis (CHAPS buffer) Cell_Culture->Lysis IP 3. Immunoprecipitation (e.g., anti-Raptor) Lysis->IP Kinase_Assay 4. In Vitro Kinase Assay - Add Substrate (e.g., 4E-BP1) - Add ATP - Add Inhibitors (Rapamycin, this compound) IP->Kinase_Assay SDS_PAGE 5. SDS-PAGE Kinase_Assay->SDS_PAGE Western_Blot 6. Western Blot (Phospho-specific antibody) SDS_PAGE->Western_Blot Analysis 7. Data Analysis (Quantify Inhibition) Western_Blot->Analysis

Figure 2. A typical experimental workflow for an in vitro mTORC1 kinase assay.

Cellular Assay: Western Blotting for Downstream mTORC1 Signaling

This assay assesses the activity of the mTORC1 pathway within intact cells by measuring the phosphorylation status of its downstream effectors.

Methodology:

  • Cell Treatment:

    • Plate cells (e.g., a cancer cell line with an active PI3K/mTOR pathway) and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds (this compound, Rapamycin) for a specified duration (e.g., 1-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated forms of mTORC1 downstream targets, such as phospho-p70 S6K (Thr389) and phospho-4E-BP1 (Thr37/46).

    • Also, probe for total p70 S6K, total 4E-BP1, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Summary and Conclusion

The comparison between this compound and Rapamycin highlights a crucial principle in pharmacology: subtle structural differences can lead to profoundly different molecular and cellular effects.

  • Rapamycin is a highly specific and potent allosteric inhibitor of mTORC1 . Its interaction with the mTOR pathway is well-characterized, making it an invaluable tool for studying mTOR signaling and a clinically relevant therapeutic agent.

  • This compound , while also binding to FKBP12, primarily targets calcineurin , a key enzyme in the T-cell activation pathway. It is not a direct inhibitor of the mTOR pathway.

For researchers and drug development professionals, this distinction is critical. When investigating the mTOR pathway, Rapamycin and its analogs are the appropriate tools for direct and specific inhibition of mTORC1. This compound, on the other hand, should be considered for studies involving calcineurin-NFAT signaling and T-cell-mediated immunity. Understanding these distinct mechanisms is paramount for the accurate interpretation of experimental results and the rational design of novel therapeutic strategies.

References

Ascomycin's Antifungal Potential Against Drug-Resistant Candida: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against multidrug-resistant fungal pathogens, the calcineurin inhibitor ascomycin is emerging as a compound of significant interest. This guide provides a comprehensive comparison of this compound's antifungal activity against drug-resistant Candida species, juxtaposed with the performance of established antifungal agents. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Challenge of Drug-Resistant Candida

Candida species are a leading cause of opportunistic fungal infections worldwide. The rise of drug-resistant strains, particularly those resistant to azoles, echinocandins, and polyenes, poses a significant threat to public health. This has created an urgent need for novel antifungal agents with alternative mechanisms of action. This compound, a structural analog of tacrolimus (FK506), inhibits the calcium-calmodulin-dependent protein phosphatase, calcineurin. This signaling pathway is crucial for stress responses, virulence, and drug resistance in Candida species, making it a promising target for antifungal therapy.

Comparative Antifungal Activity

While direct, comprehensive studies detailing the standalone Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of drug-resistant Candida species are still emerging, the synergistic effects of calcineurin inhibitors with existing antifungals are well-documented. This section will present available MIC data for standard antifungals against resistant Candida strains to provide a benchmark for future comparative studies involving this compound.

Data Presentation: MICs of Standard Antifungals Against Resistant Candida Species

The following tables summarize the MIC ranges for fluconazole, caspofungin, and amphotericin B against resistant isolates of various Candida species. This data is compiled from multiple sources to provide a representative overview of the current resistance landscape.

Table 1: Fluconazole MICs against Resistant Candida Species

Candida SpeciesResistant MIC Range (µg/mL)
C. albicans≥ 64
C. glabrata≥ 64
C. parapsilosis≥ 8
C. tropicalis≥ 8
C. auris≥ 32

Table 2: Echinocandin (Caspofungin) MICs against Resistant Candida Species

Candida SpeciesResistant MIC Range (µg/mL)
C. albicans≥ 0.5
C. glabrata≥ 0.5
C. krusei≥ 0.5
C. auris≥ 2 (Anidulafungin), ≥ 2 (Caspofungin), ≥ 4 (Micafungin)

Table 3: Amphotericin B MICs against Resistant Candida Species

Candida SpeciesResistant MIC Range (µg/mL)
C. auris≥ 2
C. haemulonii≥ 2
C. lusitaniaeVariable, can develop resistance during therapy

Mechanism of Action: The Calcineurin Pathway

This compound exerts its antifungal effect by inhibiting calcineurin. In Candida species, the calcineurin signaling pathway plays a pivotal role in mediating tolerance to antifungal drugs. By inhibiting this pathway, this compound can potentially restore the efficacy of conventional antifungals against resistant strains.

Calcineurin_Pathway cluster_cell Candida Cell Antifungal_Stress Antifungal Stress (e.g., Fluconazole) Calcium_Influx Ca²⁺ Influx Antifungal_Stress->Calcium_Influx Calmodulin Calmodulin Calcium_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 This compound This compound This compound->Calcineurin Nucleus Nucleus Crz1->Nucleus Stress_Response_Genes Stress Response Genes (e.g., cell wall integrity, efflux pumps) Nucleus->Stress_Response_Genes Activation

Caption: this compound inhibits the calcineurin signaling pathway in Candida.

Experimental Protocols

To ensure reproducibility and standardization, the following experimental protocols are provided for key assays used in the evaluation of antifungal activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.

  • Preparation of Inoculum: Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: A serial two-fold dilution of the antifungal agent (this compound, Fluconazole, etc.) is prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and complete inhibition for amphotericin B) compared to the drug-free control well.

MIC_Workflow Start Start: Isolate Preparation Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Dilution Serial Dilution of Antifungal in 96-well plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read MIC Endpoint (Visual or Spectrophotometric) Incubate->Read End End: Determine MIC Read->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Future Directions and Conclusion

The existing evidence strongly suggests that targeting the calcineurin pathway is a viable strategy to combat drug-resistant Candida species. While this compound's direct antifungal activity requires more extensive investigation with dedicated comparative studies, its potential as a synergistic agent is significant. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound's MIC values against a comprehensive panel of clinically relevant, drug-resistant Candida isolates versus standard-of-care antifungals.

  • In Vivo Studies: Evaluation of this compound's efficacy, both alone and in combination with other antifungals, in animal models of invasive candidiasis caused by resistant strains.

  • Toxicity and Pharmacokinetic Profiling: Thorough assessment of the safety and pharmacokinetic properties of this compound to determine its suitability for clinical development.

A Comparative Analysis of Calcineurin Inhibitors: Ascomycin, Tacrolimus, and Pimecrolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three key calcineurin inhibitors: Ascomycin, Tacrolimus, and Pimecrolimus. These macrolactam compounds are potent immunosuppressants utilized in both clinical settings and research to modulate T-cell activation and inflammatory responses. This document delves into their mechanisms of action, chemical structures, and comparative performance, supported by experimental data and detailed methodologies for key assays.

Introduction to Calcineurin Inhibitors

Calcineurin inhibitors are a class of drugs that suppress the immune system by inhibiting the calcium-dependent serine-threonine phosphatase, calcineurin.[1] This inhibition ultimately blocks the activation of T-cells, key players in the adaptive immune response. This compound, a naturally occurring macrolactide produced by Streptomyces hygroscopicus, and its derivatives, Tacrolimus (also known as FK506) and Pimecrolimus (an this compound derivative), are cornerstone molecules in this class.[1] While Tacrolimus is widely used systemically to prevent organ transplant rejection and topically for inflammatory skin conditions, Pimecrolimus was specifically developed for the topical treatment of atopic dermatitis with the aim of minimizing systemic exposure.[2][3] this compound itself is a potent immunosuppressant and serves as a crucial precursor for the semi-synthesis of Pimecrolimus.[4]

Mechanism of Action

The immunosuppressive effects of this compound, Tacrolimus, and Pimecrolimus are mediated through a common pathway. They exert their action by binding to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[1] This drug-FKBP12 complex then binds to and inhibits calcineurin.[1]

Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5] Upon dephosphorylation, NFAT translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ). By inhibiting calcineurin, these drugs prevent NFAT activation, leading to a downstream reduction in the production of these critical T-cell signaling molecules and thereby suppressing the immune response.[5]

Calcineurin_Signaling_Pathway Calcineurin Signaling Pathway and Inhibition TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaN Calcineurin (CaN) IP3->CaN ↑ Ca2+ NFAT NFAT (dephosphorylated) CaN->NFAT Dephosphorylation NFATp NFAT (phosphorylated) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation FKBP12 FKBP12 Complex Inhibitor-FKBP12 Complex FKBP12->Complex Inhibitor This compound / Tacrolimus / Pimecrolimus Inhibitor->FKBP12 Binds Complex->CaN Inhibits DNA DNA NFAT_n->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (IL-2, IL-4, IFN-γ) DNA->Cytokines Gene Transcription

Mechanism of action of calcineurin inhibitors.

Chemical Structures

This compound, Tacrolimus, and Pimecrolimus are structurally related macrolactams. Tacrolimus is an allyl derivative of this compound, while Pimecrolimus is a dihydro-derivative. These structural modifications influence their physicochemical properties, such as lipophilicity and molecular weight, which in turn affect their potency, skin penetration, and systemic absorption.

Table 1: Chemical Properties of this compound, Tacrolimus, and Pimecrolimus

PropertyThis compound (FK520)Tacrolimus (FK506)Pimecrolimus (SDZ ASM 981)
Chemical Formula C₄₃H₆₉NO₁₂C₄₄H₆₉NO₁₂C₄₃H₆₈ClNO₁₁
Molecular Weight 792.0 g/mol 804.0 g/mol 810.5 g/mol
Structure

Comparative Performance: In Vitro Potency

The in vitro potency of these calcineurin inhibitors is a critical determinant of their immunosuppressive activity. This is typically assessed by measuring their ability to inhibit calcineurin's phosphatase activity and to suppress the production of key cytokines from activated T-cells.

Table 2: Comparative In Vitro Potency (IC50 / Ki Values)

ParameterThis compound (FK520)Tacrolimus (FK506)Pimecrolimus (SDZ ASM 981)
Calcineurin Inhibition (IC50/Ki) IC50 = 49 nMIC50 ≈ 249 nM (0.2 µg/mL)[3]Ki = 117 nM[6]
IL-2 Production Inhibition (IC50) Data not available0.02 - 0.11 ng/mL (~0.025 - 0.137 nM)Inhibits at nanomolar concentrations
IL-4 Production Inhibition (IC50) Data not available0.02 - 0.11 ng/mL (~0.025 - 0.137 nM)Inhibits at nanomolar concentrations
IFN-γ Production Inhibition (IC50) Data not available0.02 - 0.11 ng/mL (~0.025 - 0.137 nM)[3]Inhibits at nanomolar concentrations

Note: IC50 values can vary depending on the specific experimental conditions. The provided values are for comparative purposes. Conversion of Tacrolimus IC50 from µg/mL to nM was performed using its molecular weight.

From the available data, Tacrolimus appears to be the most potent inhibitor of cytokine production, with IC50 values in the low picomolar to nanomolar range. This compound and Tacrolimus show potent inhibition of calcineurin's enzymatic activity. Pimecrolimus also demonstrates potent calcineurin binding and inhibits cytokine production at nanomolar concentrations, consistent with its therapeutic efficacy.

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines the methodologies for key experiments used in the evaluation of calcineurin inhibitors.

Experimental_Workflow Typical Experimental Workflow for Comparing Calcineurin Inhibitors cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Calcineurin_Assay Calcineurin Phosphatase Assay IC50_Calc IC50 Calculation for Calcineurin Inhibition Calcineurin_Assay->IC50_Calc MLR_Assay Mixed Lymphocyte Reaction (MLR) Assay Proliferation_Analysis Analysis of T-Cell Proliferation MLR_Assay->Proliferation_Analysis Cytokine_Assay T-Cell Cytokine Production Assay Cytokine_Quant Quantification of Cytokine Levels (ELISA, Flow Cytometry) Cytokine_Assay->Cytokine_Quant Potency_Rank Ranking of Inhibitor Potency IC50_Calc->Potency_Rank Proliferation_Analysis->Potency_Rank Cytokine_Quant->Potency_Rank start Prepare Inhibitor Solutions (this compound, Tacrolimus, Pimecrolimus) start->Calcineurin_Assay start->MLR_Assay start->Cytokine_Assay

A generalized workflow for in vitro comparison of calcineurin inhibitors.
Calcineurin Phosphatase Activity Assay

Objective: To determine the IC50 value of each inhibitor for calcineurin's enzymatic activity.

Principle: This assay measures the dephosphorylation of a synthetic phosphopeptide substrate by purified calcineurin. The amount of free phosphate released is quantified, and the inhibition by the test compounds is determined.

Materials:

  • Purified recombinant calcineurin

  • Calcineurin substrate (e.g., RII phosphopeptide)

  • Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, DTT, and calmodulin)

  • Test compounds (this compound, Tacrolimus, Pimecrolimus) at various concentrations

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, purified calcineurin, and the test compound dilutions.

  • Pre-incubate the mixture at 30°C for 10-15 minutes.

  • Initiate the reaction by adding the phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of 620-650 nm using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the inhibitory effect of the compounds on T-cell proliferation in response to allogeneic stimulation.

Principle: This assay co-cultures peripheral blood mononuclear cells (PBMCs) from two genetically different donors. The responder T-cells proliferate in response to the foreign antigens on the stimulator cells. The inhibition of this proliferation by the test compounds is measured.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy donors

  • RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

  • Test compounds at various concentrations

  • [³H]-thymidine or a fluorescent dye (e.g., CFSE) for proliferation measurement

  • 96-well U-bottom plate

  • Liquid scintillation counter or flow cytometer

Procedure:

  • Isolate PBMCs from the peripheral blood of two donors using density gradient centrifugation.

  • Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • In a 96-well plate, co-culture the responder PBMCs with the treated stimulator PBMCs at a 1:1 ratio.

  • Add serial dilutions of the test compounds to the co-cultures.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • For the final 18-24 hours of incubation, add [³H]-thymidine to each well.

  • Harvest the cells and measure the incorporation of [³H]-thymidine using a liquid scintillation counter. Alternatively, if using a fluorescent dye, stain the responder cells before co-culture and analyze the dye dilution by flow cytometry at the end of the incubation period.

  • Calculate the percentage of inhibition of T-cell proliferation and determine the IC50 values.

T-Cell Cytokine Production Assay

Objective: To measure the inhibition of IL-2, IL-4, and IFN-γ production from activated T-cells.

Principle: T-cells are stimulated to produce cytokines in the presence of varying concentrations of the inhibitors. The amount of secreted cytokines in the culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Purified human T-cells or PBMCs

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)

  • RPMI-1640 medium

  • Test compounds at various concentrations

  • ELISA kits for human IL-2, IL-4, and IFN-γ

  • 96-well plates

Procedure:

  • Culture purified T-cells or PBMCs in a 96-well plate.

  • Add serial dilutions of the test compounds to the cells and pre-incubate for 1-2 hours.

  • Stimulate the cells with T-cell activators.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Collect the culture supernatants.

  • Quantify the concentration of IL-2, IL-4, and IFN-γ in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

Conclusion

This compound, Tacrolimus, and Pimecrolimus are potent calcineurin inhibitors with a shared mechanism of action that leads to profound immunosuppressive effects. While structurally similar, their minor chemical differences result in variations in their in vitro potency and clinical applications. Tacrolimus demonstrates the highest potency in inhibiting T-cell cytokine production, aligning with its use in systemic immunosuppression. Pimecrolimus, while also a potent inhibitor, was specifically developed for topical use to minimize systemic side effects, making it a valuable therapeutic for inflammatory skin diseases. This compound remains a critical molecule both as a research tool and as the parent compound for the synthesis of Pimecrolimus. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and novel calcineurin inhibitors in the drug development pipeline.

References

Evaluating the Synergistic Effects of Ascomycin with Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic antifungal effects observed when combining the calcineurin inhibitor ascomycin, and its close structural and functional analog tacrolimus (FK506), with other major classes of antifungal agents. The data presented herein is compiled from various in vitro studies to offer a comprehensive overview for research and development purposes.

Introduction

This compound is a potent immunosuppressant that functions by inhibiting calcineurin, a Ca2+-calmodulin-activated serine/threonine-specific protein phosphatase. This pathway is critical for various fungal stress responses, virulence, and drug resistance. While this compound itself possesses some antifungal properties, its primary interest in this context lies in its ability to potentiate the activity of conventional antifungal drugs, potentially overcoming resistance and rendering fungistatic agents fungicidal. Due to the limited number of studies focusing exclusively on this compound, this guide also incorporates data from its well-researched ethyl analog, tacrolimus (FK506), which shares the same mechanism of action. The primary combinations explored are with azoles (e.g., fluconazole) and echinocandins (e.g., caspofungin), which target the fungal cell membrane and cell wall, respectively.

Quantitative Data Summary: In Vitro Synergy

The synergistic effect of combining this compound analogs with other antifungals is typically quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤0.5 is considered synergistic. The following tables summarize the findings from checkerboard assays against various Candida species.

Table 1: Synergy of Calcineurin Inhibitors (this compound Analogs) with Azole Antifungals against Candida Species

Fungal SpeciesThis compound AnalogAzole AgentFICI RangeSynergy Observed (% of isolates)Reference(s)
Candida albicans (Biofilm)Tacrolimus (FK506)Fluconazole≤0.5High (Qualitative)[1][2][3][4]
Candida glabrata (Fluconazole-Susceptible)Tacrolimus (FK506)Fluconazole≤0.53.3%[5][6][7]
Candida glabrata (Fluconazole-Susceptible)Tacrolimus (FK506)Itraconazole≤0.543%[5][6][7]
Candida glabrata (Fluconazole-Resistant)Tacrolimus (FK506)Fluconazole≤0.560%[5][6][7]
Candida glabrata (Fluconazole-Resistant)Tacrolimus (FK506)Itraconazole≤0.573%[5][6][7]
Candida glabrata (Fluconazole-Resistant)Tacrolimus (FK506)Ketoconazole≤0.577%[5][6][7]
Candida aurisTacrolimus (FK506)Itraconazole≤0.5100%[8]
Candida parapsilosisTacrolimus (FK506)Itraconazole≤0.5100%[8]

Table 2: Synergy of Calcineurin Inhibitors (this compound Analogs) with Echinocandins against Candida Species

Fungal SpeciesThis compound AnalogEchinocandin AgentFICI RangeSynergy Observed (% of isolates)Reference(s)
Candida albicansTacrolimus (FK506)Caspofungin≤0.590% (across all Candida spp. tested)[8]
Candida dubliniensis (Echinocandin-Resistant)Tacrolimus (FK506)Caspofungin≤0.5High (Qualitative)[9][10]
Candida lusitaniaeTacrolimus (FK506)Caspofungin≤0.5High (Qualitative)[9][11]
Candida aurisTacrolimus (FK506)Caspofungin≤0.5Not specified, part of 90% total[8]
Candida parapsilosisCyclosporine ACaspofungin≤0.5High (Qualitative)[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key in vitro synergy assays.

Checkerboard Broth Microdilution Assay

This assay is the most common method for quantifying antifungal synergy.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of drugs alone and in combination to calculate the FICI.

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound (Drug A) and the partner antifungal (Drug B) at 4 times the highest desired final concentration in RPMI 1640 medium.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of Drug A horizontally (e.g., across columns 1-10) and Drug B vertically (e.g., down rows A-G).

    • Row H should contain dilutions of Drug A alone, and Column 11 should contain dilutions of Drug B alone to determine their individual MICs. Column 12 serves as a drug-free growth control.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

    • Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates indifference; FICI > 4.0 indicates antagonism.[13]

Time-Kill Assay

This dynamic assay assesses the rate of fungal killing over time.

Objective: To determine if a drug combination is fungistatic or fungicidal and to confirm synergistic interactions.

Methodology:

  • Preparation:

    • Prepare flasks containing RPMI 1640 medium with the antifungal agents at specific concentrations (e.g., MIC, 2x MIC) alone and in combination. Include a drug-free growth control.

  • Inoculum:

    • Prepare a fungal inoculum as described for the checkerboard assay, adjusting to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Inoculate the flasks and incubate at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), draw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of each aliquot and plate onto agar plates.

    • Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot log₁₀ CFU/mL versus time for each combination.

    • Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).

    • A fungicidal effect is defined as a ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.

Biofilm Susceptibility Assay

This assay is critical as biofilms are notoriously resistant to antifungal agents.

Objective: To evaluate the effect of drug combinations on the formation and viability of mature fungal biofilms.

Methodology:

  • Biofilm Formation:

    • Add a standardized fungal cell suspension (1 x 10⁶ cells/mL in RPMI) to the wells of a flat-bottomed 96-well plate.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

  • Drug Treatment:

    • Add fresh medium containing serial dilutions of the antifungal drugs, alone and in combination, to the wells with the pre-formed biofilms.

    • Incubate for another 24 hours.

  • Viability Assessment (XTT Assay):

    • Wash the biofilms again with PBS.

    • Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.

    • Incubate in the dark for 2-3 hours. The metabolic activity of viable cells converts the XTT tetrazolium salt to a formazan product.

  • Data Analysis:

    • Measure the absorbance of the formazan product using a microplate reader (at 490 nm).

    • The Sessile MIC (SMIC) or Biofilm MIC (BMIC) is the drug concentration that causes a ≥50% or ≥80% reduction in metabolic activity compared to the drug-free control biofilm.[14]

    • FICI can be calculated using the SMIC values to determine synergy against biofilms.[1][2][3][4]

Visualizations: Workflows and Mechanisms

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for assessing antifungal synergy and the proposed mechanisms of action for this compound in combination with azoles and echinocandins.

Synergy_Assessment_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Isolate Fungal Isolate Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Checkerboard Checkerboard Assay Inoculum->Checkerboard TimeKill Time-Kill Assay Inoculum->TimeKill Biofilm Biofilm Assay Inoculum->Biofilm Drugs Prepare Drug Dilutions (this compound + Partner) Drugs->Checkerboard Drugs->TimeKill Drugs->Biofilm MIC Determine MIC/ SMIC Checkerboard->MIC CFU Count CFU/mL TimeKill->CFU Biofilm->MIC FICI Calculate FICI MIC->FICI Synergy Synergy (FICI ≤ 0.5) Indifference Antagonism CFU->Synergy ≥2 log kill FICI->Synergy

Caption: Workflow for evaluating in vitro antifungal synergy.

Ascomycin_Azole_Synergy cluster_fungus Fungal Cell This compound This compound FKBP12 FKBP12 This compound->FKBP12 Fluconazole Fluconazole Erg11 Erg11 (Lanosterol demethylase) Fluconazole->Erg11 Inhibits Calcineurin Calcineurin FKBP12->Calcineurin Complex Inhibits Stress Stress Response (e.g., via Crz1) Calcineurin->Stress Ergosterol Ergosterol Synthesis Erg11->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Death Fungicidal Effect Membrane->Death Compromised Stress->Death Blocked Response

Caption: Mechanism of synergy between this compound and Fluconazole.

Ascomycin_Echinocandin_Synergy cluster_fungus Fungal Cell This compound This compound FKBP12 FKBP12 This compound->FKBP12 Caspofungin Caspofungin GlucanSynthase β(1,3)-D-glucan synthase Caspofungin->GlucanSynthase Inhibits Calcineurin Calcineurin FKBP12->Calcineurin Complex Inhibits Stress Cell Wall Stress Response Calcineurin->Stress Glucan β(1,3)-D-glucan Synthesis GlucanSynthase->Glucan CellWall Cell Wall Integrity Glucan->CellWall Death Cell Lysis CellWall->Death Compromised Stress->Death Blocked Response

Caption: Mechanism of synergy between this compound and Caspofungin.

References

Clinical validation of Ascomycin's therapeutic potential in inflammatory skin diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive clinical validation overview of Ascomycin and its derivatives for treating inflammatory skin diseases, primarily focusing on atopic dermatitis and psoriasis. It compares their performance against other established treatments, supported by experimental data, detailed methodologies, and visual pathways to elucidate their mechanism of action and clinical application.

Executive Summary

This compound and its derivatives, such as pimecrolimus, are potent macrolactam immunomodulators that have demonstrated significant therapeutic potential in the management of inflammatory skin conditions. Their primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the activation of T-cells, thereby preventing the production of pro-inflammatory cytokines.[1][2][3] Clinical studies have established their efficacy in atopic dermatitis and, under certain conditions, psoriasis. A key advantage of this compound derivatives over traditional topical corticosteroids is their favorable safety profile, notably the lack of skin atrophy with long-term use.[4][5] This guide presents a comparative analysis of this compound derivatives with other topical treatments, including tacrolimus and corticosteroids, supported by quantitative data from clinical trials.

Comparative Efficacy of Topical Treatments for Atopic Dermatitis

The following tables summarize the comparative efficacy of this compound derivative pimecrolimus, tacrolimus, and topical corticosteroids (TCS) in the treatment of atopic dermatitis, based on data from meta-analyses of randomized controlled trials.

Table 1: Pimecrolimus 1% Cream vs. Tacrolimus Ointment in Atopic Dermatitis

OutcomeComparisonResultStrength of Evidence
Investigator's Global Assessment (IGA) - Success (Clear or Almost Clear) Tacrolimus 0.1% vs. Pimecrolimus 1% (Adults)Tacrolimus 0.1% is more effective.High
Tacrolimus 0.03% vs. Pimecrolimus 1% (Pediatric)No significant difference for mild/moderate cases. Tacrolimus 0.1% more effective for moderate-to-severe.Moderate
Reduction in Eczema Area and Severity Index (EASI) Score Tacrolimus vs. PimecrolimusTacrolimus demonstrates a greater reduction in EASI scores.High
Patient-Reported Outcomes (e.g., Pruritus Relief) Tacrolimus vs. PimecrolimusTacrolimus generally provides more significant pruritus relief.Moderate

Table 2: Calcineurin Inhibitors vs. Topical Corticosteroids (TCS) in Atopic Dermatitis

OutcomeComparisonResultStrength of Evidence
Investigator's Global Assessment (IGA) - Success Tacrolimus 0.1% vs. Potent TCSTacrolimus 0.1% has comparable efficacy to potent TCS.High
Tacrolimus 0.03% vs. Mild TCSTacrolimus 0.03% is more effective than mild TCS.High
Pimecrolimus 1% vs. Moderate/Potent TCSPimecrolimus 1% is less effective than moderate to potent TCS.High
Incidence of Skin Atrophy Calcineurin Inhibitors vs. TCSCalcineurin inhibitors do not induce skin atrophy, a known side effect of long-term TCS use.[4][5]High
Local Application Site Reactions (e.g., Burning, Stinging) Calcineurin Inhibitors vs. TCSMore frequent with calcineurin inhibitors, especially during initial treatment.High

Preclinical Data on Novel this compound Derivatives

While pimecrolimus is the most clinically advanced this compound derivative, research into other analogues continues. ABT-281 is a notable example designed for potent topical activity with minimal systemic exposure.

Table 3: Preclinical Profile of this compound Derivative ABT-281

ParameterFindingImplication
Topical Potency Equal to tacrolimus in a swine contact hypersensitivity model.[1]Strong anti-inflammatory effect at the site of application.
Systemic Potency 19- to 61-fold less potent than tacrolimus in systemic models.[1]Reduced risk of systemic side effects.
Pharmacokinetics Shorter half-life and higher clearance rate compared to tacrolimus.[1]Rapid elimination from the body, contributing to a better safety profile.

Mechanism of Action: Calcineurin-NFAT Signaling Pathway

This compound and its derivatives exert their immunomodulatory effects by inhibiting the calcineurin-NFAT signaling pathway in T-cells. This pathway is crucial for the transcription of pro-inflammatory cytokine genes.

Calcineurin_NFAT_Pathway TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calcineurin_active Calcineurin (Active) Ca_influx->Calcineurin_active Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->Calcineurin_active NFAT NFAT (Dephosphorylated) [Nucleus] Calcineurin_active->NFAT Dephosphorylates NFATp NFAT (Phosphorylated) [Cytoplasm] NFATp->NFAT Cytokines Pro-inflammatory Cytokine Gene Transcription (IL-2, IL-4, IFN-γ) NFAT->Cytokines This compound This compound/FKBP12 Complex This compound->Calcineurin_active Inhibits Clinical_Trial_Workflow Protocol Protocol Development & Site Selection Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Recruitment Patient Recruitment & Screening Ethics->Recruitment Consent Informed Consent Recruitment->Consent Randomization Randomization & Treatment Allocation Consent->Randomization Treatment Treatment Period (e.g., 6 weeks) Randomization->Treatment FollowUp Follow-up Visits (Data Collection) Treatment->FollowUp Data Data Collection & Management (Efficacy & Safety) FollowUp->Data Analysis Statistical Analysis Data->Analysis Report Clinical Study Report & Publication Analysis->Report

References

Safety Operating Guide

Proper Disposal of Ascomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ascomycin, a potent immunosuppressant macrolide, is crucial for ensuring laboratory safety and environmental protection. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.

Pre-Disposal and Handling

Before beginning any work that will generate this compound waste, it is essential to have a waste disposal plan in place[3]. All laboratory personnel handling this compound should be trained on its hazards and the proper handling and disposal procedures[4]. Personal protective equipment, including a lab coat, eye protection, and disposable gloves, should be worn at all times[5].

This compound Waste Classification

While one Safety Data Sheet (SDS) states that this compound is not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, others classify it as hazardous, specifically noting its acute oral toxicity and aquatic toxicity[2][6]. Given this information, it is prudent to manage all this compound waste as hazardous chemical waste.

Step-by-Step Disposal Procedure for this compound Waste

  • Waste Collection: All solid and liquid waste containing this compound, including contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and unused or expired product, should be collected in a designated hazardous waste container[5][7]. The container must be compatible with the chemical waste and should be kept securely closed except when adding waste[3][8].

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[8][9]. The label should also indicate the hazards associated with the waste (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8][9]. The SAA should be at or near the point of waste generation and must be inspected weekly for any signs of leakage[8]. Ensure that incompatible wastes are segregated[8].

  • Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent[4]. The rinsate must be collected and disposed of as hazardous waste[4]. After triple-rinsing, the container can be disposed of as regular trash after defacing the label[4][5].

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal company[1][6]. Do not dispose of this compound waste down the drain or in the regular trash[4][10]. Some sources suggest that this compound may be burned in an incinerator equipped with an afterburner and scrubber as a method of disposal by a licensed facility[6].

Spill Management

In the event of a spill, immediately clean the area. For powdered this compound, carefully sweep to avoid generating dust or wet the powder with a suitable solvent before wiping with a dry cloth[7]. For solutions, use an appropriate spill kit or absorbent material[7]. All cleanup materials must be collected and disposed of as hazardous waste[7].

Hazard Summary for this compound

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed[1][2][11].
Acute Dermal Toxicity Harmful in contact with skin[1][11].
Acute Inhalation Toxicity Harmful if inhaled[1][11].
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[2].

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

Ascomycin_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Interim Storage cluster_2 Final Disposal cluster_3 Empty Container Disposal start Start: Generate This compound Waste collect_waste Collect Waste in Designated Container start->collect_waste empty_container Empty Container? start->empty_container label_container Label Container: 'Hazardous Waste, this compound' collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste disposal_pickup Arrange for Pickup by Licensed Disposal Company store_waste->disposal_pickup end End: Proper Disposal disposal_pickup->end triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_waste dispose_container Dispose of Container in Regular Trash collect_rinsate->dispose_container

Caption: Workflow for the Proper Disposal of this compound Waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Ascomycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, use, and disposal of the potent calcineurin inhibitor, Ascomycin, are critical for protecting laboratory personnel. This guide provides immediate safety and logistical information, including detailed operational plans and disposal procedures to ensure the well-being of researchers, scientists, and drug development professionals.

This compound, a potent immunosuppressant and calcineurin inhibitor, requires stringent safety measures to prevent accidental exposure. It is classified as harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects. Adherence to proper personal protective equipment (PPE) protocols and handling procedures is paramount.

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Prevents skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. Always inspect gloves for tears or punctures before use.
Eye Protection Safety goggles with side-shields or a full-face shield.Protects eyes from dust particles and splashes of solutions containing this compound.
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. Cuffs should be tucked under the outer pair of gloves.
Respiratory Protection A NIOSH-approved N95, N100, or P100 filtering facepiece respirator (dust mask) or a respirator with a high-efficiency particulate air (HEPA) filter.Required when handling this compound powder outside of a containment system (e.g., weighing) to prevent inhalation of airborne particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from receipt to disposal.

This compound Handling Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Experimental Use Experimental Use Prepare Solution->Experimental Use Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

A streamlined workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols

1. Weighing this compound Powder:

Due to the potent nature of this compound, weighing should be conducted within a ventilated balance enclosure (VBE) or a similar containment device to minimize the generation of airborne particles.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the VBE by cleaning the surfaces and ensuring it is functioning correctly.

    • Use a dedicated set of weighing tools (spatula, weighing paper/boat).

  • Procedure:

    • Carefully transfer the desired amount of this compound powder onto the weighing paper or boat using the dedicated spatula.

    • Avoid any sudden movements that could create dust.

    • Once the desired weight is achieved, carefully close the primary container.

    • Clean the spatula and any contaminated surfaces within the enclosure immediately.

2. Preparation of this compound Stock Solution in DMSO:

This compound is soluble in Dimethyl sulfoxide (DMSO). The preparation of stock solutions should be performed in a chemical fume hood.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Have sterile, sealed vials or tubes ready for the stock solution.

  • Procedure:

    • Carefully add the weighed this compound powder to the vial.

    • Using a calibrated pipette, add the required volume of sterile DMSO to the vial to achieve the desired concentration.

    • Securely cap the vial and vortex or sonicate until the this compound is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C for up to one month.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Unused this compound powder, contaminated gloves, weighing paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • This waste should be disposed of through a licensed hazardous waste disposal company, likely via incineration.

  • Liquid Waste:

    • Solutions containing this compound, including unused stock solutions and experimental media, should be collected in a labeled, leak-proof hazardous waste container.

    • Aqueous waste containing this compound should not be poured down the drain.

    • Disposal should be handled by a certified hazardous waste management service.

  • Decontamination of Surfaces:

    • Work surfaces and equipment should be decontaminated after handling this compound.

    • A recommended procedure is to first wipe the surface with a detergent solution to remove any residue, followed by a disinfectant such as a 10% bleach solution, and then a final rinse with water to remove the bleach residue.[1][2][3]

This compound's Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

This compound exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][4][5] Understanding this pathway is crucial for researchers working with this compound.

Calcineurin_NFAT_Pathway T-Cell Receptor Activation T-Cell Receptor Activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ T-Cell Receptor Activation->Increased Intracellular Ca2+ Calmodulin Calmodulin Increased Intracellular Ca2+->Calmodulin Calcineurin (active) Calcineurin (active) Calmodulin->Calcineurin (active) NFAT (dephosphorylated, active) NFAT (dephosphorylated, active) Calcineurin (active)->NFAT (dephosphorylated, active) Dephosphorylation NFAT (phosphorylated, inactive) NFAT (phosphorylated, inactive) NFAT (phosphorylated, inactive)->Calcineurin (active) Nuclear Translocation Nuclear Translocation NFAT (dephosphorylated, active)->Nuclear Translocation Gene Transcription (e.g., IL-2) Gene Transcription (e.g., IL-2) Nuclear Translocation->Gene Transcription (e.g., IL-2) This compound This compound This compound->Calcineurin (active) Inhibition

This compound inhibits the calcineurin-NFAT signaling pathway, preventing T-cell activation.

By providing this comprehensive guidance, we aim to foster a culture of safety and empower researchers to handle this compound responsibly, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascomycin
Reactant of Route 2
Ascomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.